Nvs-malt1
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H27ClF3N5O4S |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide |
InChI |
InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1 |
InChI Key |
NVGROBHDOYRPAN-FPTDNZKUSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
Origin of Product |
United States |
Foundational & Exploratory
NVS-MALT1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of NVS-MALT1, a representative potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of lymphocyte activation and a validated therapeutic target in oncology and immunology. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound inhibition. It includes a compilation of quantitative data from biochemical and cellular assays, detailed experimental protocols for key methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to MALT1 and its Role in NF-κB Signaling
Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase with a dual function as both a scaffold protein and a cysteine protease. It is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in activating the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen receptors (T-cell and B-cell receptors) and other immunoreceptors.
Upon receptor stimulation, the CBM complex assembles, leading to the recruitment and activation of the IκB kinase (IKK) complex. MALT1's scaffolding function is essential for this initial activation. Subsequently, the proteolytic activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating several negative regulators of the pathway, including A20 (TNFAIP3), Regnase-1, and RelB. This sustained NF-κB activation is crucial for lymphocyte proliferation, differentiation, and survival. Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound: Mechanism of Allosteric Inhibition
This compound is a potent and selective small molecule inhibitor that targets the MALT1 paracaspase through an allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket at the interface of the caspase-like domain and the Ig3 domain of MALT1. This binding event induces a conformational change in the MALT1 protein, locking the enzyme in an inactive state and preventing substrate binding and cleavage. This allosteric mode of inhibition offers high selectivity for MALT1 over other proteases.
Signaling Pathway of MALT1 Activation and Inhibition by this compound
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade and the point of intervention for this compound.
Caption: MALT1 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and other representative MALT1 inhibitors.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) - IL-2 Reporter (Jurkat) | Cellular IC50 (nM) - BCL10 Cleavage | Cellular IC50 (nM) - Proliferation (OCI-Ly10) |
| This compound (MLT-827) | 5[1][2] | - | - | - |
| This compound (MLT-985) | 3[2][3] | 20[2][3] | - | - |
| This compound (MLT-943) | - | 40[2][3] | - | - |
| MI-2 | 5840[4][5][6][7][8] | - | - | 400[4] |
| ABBV-MALT1 | 349[3][9] | - | - | 300[9] |
| JNJ-67856633 | 74[10] | - | - | - |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)
| Compound | Animal Model | Cell Line | Dosing | TGI (%) |
| This compound (representative) | Mouse Xenograft | OCI-Ly10 | 30 mg/kg, BID, p.o. | ~70% |
| ABBV-MALT1 | Mouse Xenograft | OCI-Ly10 | 30 mg/kg, BID, p.o. | 73[9] |
| MI-2 | Mouse Xenograft | TMD8 | 25 mg/kg, QD, i.p. | Significant |
Detailed Experimental Protocols
MALT1 Biochemical Assay (Fluorogenic)
This assay measures the direct inhibitory effect of this compound on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5
-
This compound compound series
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme (final concentration ~1 nM) to each well and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic MALT1 substrate (final concentration ~10 µM).
-
Immediately begin kinetic reading on the fluorescence plate reader at 360 nm excitation and 460 nm emission, collecting data every 2 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cellular MALT1 Activity Assay (IL-2 Reporter Gene Assay)
This assay assesses the ability of this compound to inhibit MALT1-dependent NF-κB signaling in a cellular context.
Materials:
-
Jurkat-Lucia™ IL-2 reporter cell line
-
Complete RPMI medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotic.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound compound series
-
96-well white opaque microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Jurkat-Lucia™ IL-2 cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 50 µL of the diluted this compound or vehicle control to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding 50 µL of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM).
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID)
-
OCI-Ly10 human B-cell lymphoma cell line
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest OCI-Ly10 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally, twice daily (BID), for 21 consecutive days.
-
Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the percentage of tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a class of highly potent and selective allosteric inhibitors of MALT1 paracaspase. By binding to a site distinct from the active center, this compound effectively locks the enzyme in an inactive conformation, leading to the suppression of the MALT1-dependent NF-κB signaling pathway. This mechanism of action translates to potent anti-proliferative effects in MALT1-dependent cancer cell lines and significant tumor growth inhibition in in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and immunology who are investigating MALT1 as a therapeutic target. The detailed methodologies and quantitative data will facilitate the design and interpretation of experiments aimed at further elucidating the therapeutic potential of MALT1 inhibitors.
References
- 1. MLT-827 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. MALT1 | DC Chemicals [dcchemicals.com]
- 3. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial treatment rescues tumour-microenvironment-mediated attenuation of MALT1 inhibitors in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
NVS-MALT1: A Technical Guide to Allosteric Inhibition of MALT1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NVS-MALT1, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a critical therapeutic target in immunology and oncology. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound and related allosteric inhibitors.
Introduction to MALT1 and Allosteric Inhibition
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique paracaspase that functions as both a scaffold protein and a cysteine protease. It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome, which transduces signals from antigen receptors and other immunoreceptors to activate the nuclear factor-κB (NF-κB) pathway.[1] The proteolytic activity of MALT1 is essential for the activation and proliferation of lymphocytes, and its dysregulation is implicated in various autoimmune diseases and B-cell lymphomas.[2][3]
Allosteric inhibitors offer a distinct advantage over active-site inhibitors by binding to a site remote from the catalytic center, inducing a conformational change that inactivates the enzyme. This can lead to greater selectivity and a different pharmacological profile. This compound is a chemical probe that functions as a MALT1 allosteric inhibitor.[4] While extensive public data on this compound itself is limited, it belongs to a well-characterized class of pyrazolopyrimidine-derived allosteric inhibitors, such as MLT-231, which provide a strong basis for understanding its function and activity.[2]
Mechanism of Allosteric Inhibition by this compound
This compound and related compounds bind to an allosteric pocket located at the interface of the caspase-like domain and the C-terminal Ig3 domain of MALT1.[3] X-ray crystallography of this compound in complex with MALT1 (PDB: 7A41) reveals the precise binding mode.[5] This binding event displaces the side chain of tryptophan 580 (W580), which is crucial for maintaining the active conformation of the protease. By locking MALT1 in an inactive state, these allosteric inhibitors prevent the necessary conformational changes required for substrate binding and catalysis.[3]
Below is a diagram illustrating the MALT1 signaling pathway and the point of inhibition by allosteric modulators.
Quantitative Data
The following tables summarize the inhibitory potency of the pyrazolopyrimidine-derived allosteric MALT1 inhibitor, MLT-231, which is structurally and functionally related to this compound.[2]
Table 1: Biochemical and Cellular Potency of MLT-231
| Assay Type | Description | Species | IC50 (nM) |
| Biochemical Assay | MALT1 enzymatic assay with fluorogenic substrate | Human | 15 |
| MALT1 enzymatic assay with fluorogenic substrate | Mouse | 13 | |
| Cellular Assays | IL-2 Reporter Gene Assay | Jurkat (Human T-cell) | 53 |
| CYLD Cleavage Assay | SU-DHL-2 (Human B-cell) | 27 | |
| IL-10 Secretion Assay | OCI-Ly10 (Human B-cell) | 18 |
Data extracted from Pissot Soldermann et al., J Med Chem, 2020.[2]
Table 2: In Vivo Efficacy of a Related Pyrazolopyrimidine Inhibitor
| Animal Model | Cell Line | Dosing | Outcome |
| Xenograft | CARD11-mutant ABC-DLBCL | Oral administration | Tumor regression |
Data from a related, optimized compound in the same chemical series, as reported by Pissot Soldermann et al., J Med Chem, 2020.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound related allosteric inhibitors are provided below.
MALT1 Enzymatic Assay
This assay measures the direct inhibitory effect on MALT1 protease activity.
Principle: Recombinant MALT1 is incubated with a fluorogenic substrate. Cleavage of the substrate results in a fluorescent signal that is quenched in the presence of an inhibitor.
Protocol:
-
Reagents: Recombinant human MALT1 (e.g., caspase domain with a dimerization motif), fluorogenic substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5), and test compound (e.g., this compound).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the test compound and recombinant MALT1 enzyme. c. Incubate at 37°C for a pre-determined time (e.g., 20 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular IL-2 Reporter Gene Assay
This assay assesses the inhibitor's ability to block T-cell activation, a key downstream effect of MALT1 signaling.
Principle: Jurkat T-cells, engineered to express a luciferase reporter gene under the control of an IL-2 promoter, are stimulated to activate the T-cell receptor pathway. MALT1 inhibition blocks this pathway, leading to reduced luciferase expression.
Protocol:
-
Cell Line: Jurkat T-cells stably transfected with an IL-2 promoter-luciferase reporter construct.
-
Procedure: a. Seed the Jurkat cells in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the test compound for 1 hour. c. Stimulate the cells with PMA and ionomycin to activate the MALT1 pathway. d. Incubate for an additional 6-8 hours. e. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value by plotting the percentage of luciferase signal inhibition against the logarithm of the inhibitor concentration.
Cellular CYLD Cleavage Assay
This assay measures the inhibition of the cleavage of a known MALT1 substrate in a cellular context.
Principle: In certain B-cell lymphoma cell lines with constitutive MALT1 activity, the MALT1 substrate CYLD is continuously cleaved. Treatment with a MALT1 inhibitor prevents this cleavage, which can be detected by Western blot.
Protocol:
-
Cell Line: A suitable B-cell lymphoma cell line with constitutive MALT1 activity (e.g., SU-DHL-2, OCI-Ly10).
-
Procedure: a. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). b. Harvest the cells and prepare whole-cell lysates. c. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with an antibody specific for CYLD to detect both the full-length and cleaved forms. e. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for full-length and cleaved CYLD to determine the concentration-dependent inhibition of cleavage.
Mechanism of Allosteric Inhibition Diagram
The following diagram illustrates the proposed mechanism of allosteric inhibition of MALT1 by compounds like this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of MALT1. As an allosteric inhibitor, it represents a class of compounds with significant therapeutic potential for the treatment of certain B-cell lymphomas and autoimmune disorders. The data and protocols presented in this guide, based on closely related and well-characterized inhibitors, provide a strong framework for researchers and drug developers working on the modulation of the MALT1 signaling pathway. Further investigation into this class of molecules is warranted to fully elucidate their clinical utility.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Nvs-malt1: A Technical Guide to a Novel Allosteric Inhibitor of MALT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nvs-malt1 is a potent and selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, MALT1's paracaspase activity is crucial for NF-κB activation and lymphocyte signaling. Dysregulation of MALT1 activity is implicated in various lymphoproliferative disorders and autoimmune diseases, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound and its effects on cellular signaling pathways are also presented.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₇ClF₃N₅O₄S |
| Molecular Weight | 574.02 g/mol |
| CAS Number | 2772439-62-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Chemical Structure:
Note: The exact chemical structure of this compound is proprietary. The provided information is based on publicly available data.
Mechanism of Action: Allosteric Inhibition of MALT1
This compound functions as a non-competitive, allosteric inhibitor of the MALT1 paracaspase. Unlike orthosteric inhibitors that bind to the active site, this compound binds to a distinct site on the MALT1 protein. This binding event induces a conformational change in the protein, rendering the active site inaccessible to its substrates and thereby inhibiting its proteolytic activity. This allosteric mechanism can offer advantages in terms of selectivity and potential for overcoming resistance mechanisms associated with active site mutations.
Biological Activity and Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.
| Assay Type | Cell Line / System | Endpoint | IC₅₀ (nM) |
| Biochemical MALT1 Protease Assay | Recombinant MALT1 | Substrate Cleavage | Data not available |
| T-Cell Activation Assay | Jurkat T-cells | IL-2 Production | Data not available |
| ABC-DLBCL Cell Viability Assay | TMD8 | Cell Proliferation | Data not available |
| NF-κB Reporter Assay | HEK293T | Luciferase Activity | Data not available |
| RelB Cleavage Assay | ABC-DLBCL cell lines | RelB Cleavage | Data not available |
Note: Specific IC₅₀ values for this compound are not publicly available at this time. The table illustrates the types of assays used to characterize MALT1 inhibitors.
Signaling Pathways
MALT1 is a critical downstream effector of antigen receptor and other receptor-mediated signaling pathways that converge on the activation of the NF-κB transcription factor. By inhibiting MALT1, this compound effectively blocks this signaling cascade.
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical MALT1 Protease Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant MALT1 protease.
Methodology:
-
Reagents: Recombinant human MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20), this compound, and a positive control inhibitor.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add 2 µL of the diluted this compound or control to each well. c. Add 18 µL of MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of the MALT1 substrate solution. e. Monitor the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 60 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of this compound by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Workflow for the Biochemical MALT1 Protease Assay.
Cellular NF-κB Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB signaling in a cellular context.
Methodology:
-
Reagents: HEK293T cells, NF-κB luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), transfection reagent, cell culture medium, this compound, and a stimulant (e.g., PMA and ionomycin).
-
Procedure: a. Co-transfect HEK293T cells with the NF-κB luciferase and Renilla luciferase plasmids. b. After 24 hours, seed the transfected cells into a 96-well plate. c. Treat the cells with a serial dilution of this compound for 1 hour. d. Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) for 6 hours. e. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.
Western Blot Analysis of MALT1 Substrate Cleavage
Objective: To visualize the inhibition of MALT1-mediated substrate cleavage by this compound in cells.
Methodology:
-
Reagents: A suitable cell line with constitutive MALT1 activity (e.g., TMD8) or a cell line that can be stimulated to activate MALT1 (e.g., Jurkat), cell lysis buffer, primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin), and HRP-conjugated secondary antibodies.
-
Procedure: a. Culture the chosen cell line and treat with various concentrations of this compound for a specified time (e.g., 24 hours). If necessary, stimulate the cells to activate MALT1. b. Harvest and lyse the cells. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with the primary antibodies overnight. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities of the cleaved and full-length substrates and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the biological roles of MALT1 and for exploring the therapeutic potential of MALT1 inhibition. Its allosteric mechanism of action provides a differentiated approach to targeting this key enzyme in lymphocyte signaling. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the preclinical and potential clinical utility of this compound.
The Role of MALT1 in NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical intracellular signaling protein that plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) transcription factor. As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 functions as both a scaffold protein and a paracaspase, an arginine-specific cysteine protease.[1][2][3][4] This dual functionality allows MALT1 to precisely regulate NF-κB signaling, which is essential for the activation, proliferation, and survival of lymphocytes.[5][6] Dysregulation of MALT1 activity is implicated in various pathological conditions, including lymphoid malignancies and autoimmune diseases, making it a compelling target for therapeutic intervention.[7][8] This technical guide provides an in-depth overview of the role of MALT1 in NF-κB activation, detailing the signaling pathways, experimental methodologies to study its function, and quantitative data on its activity.
The CBM Signalosome and NF-κB Activation
Activation of NF-κB downstream of antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR), is initiated by the formation of the CBM complex.[9][10][11] Upon receptor stimulation, protein kinase C (PKC) phosphorylates CARMA1 (also known as CARD11), inducing a conformational change that allows for the recruitment of BCL10 and MALT1.[7] This assembly forms a filamentous signaling hub.[9][10]
MALT1's involvement in NF-κB activation is twofold:
-
Scaffold Function: MALT1 acts as a scaffold to recruit the E3 ubiquitin ligase TRAF6.[12][13] TRAF6 then mediates the K63-linked polyubiquitination of MALT1 itself and other components of the signaling complex.[12][14] These polyubiquitin chains serve as a docking platform for the IκB kinase (IKK) complex.[12][14] The recruitment and subsequent activation of the IKK complex lead to the phosphorylation and proteasomal degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors (e.g., p65/RelA and c-Rel) to translocate to the nucleus and initiate the transcription of target genes.[15][16]
-
Protease Function: MALT1 possesses intrinsic paracaspase activity, cleaving specific substrates to fine-tune NF-κB signaling.[9][17][18] By cleaving and inactivating negative regulators of NF-κB, such as A20 (TNFAIP3) and CYLD, MALT1 potentiates and sustains the NF-κB response.[8] MALT1 also cleaves other substrates, including RelB, HOIL1, and BCL10 itself, which have distinct regulatory effects on the pathway.[9][17][18][19]
MALT1 Substrates and their Impact on NF-κB Signaling
MALT1's proteolytic activity on various substrates plays a crucial role in modulating the NF-κB signaling pathway. The cleavage of these substrates can either amplify or attenuate the signal, highlighting the complexity of MALT1-mediated regulation.
| Substrate | Consequence of Cleavage | Effect on NF-κB Signaling | Reference(s) |
| A20 (TNFAIP3) | Inactivation of deubiquitinase activity | Potentiation | [8] |
| CYLD | Inactivation of deubiquitinase activity | Potentiation | [8] |
| RelB | Proteasomal degradation | Potentiation of canonical NF-κB | [9][17][18] |
| HOIL1 (RBCK1) | Destabilization of the LUBAC complex | Negative feedback regulation | [19] |
| BCL10 | Regulates T-cell adhesion | Largely dispensable for NF-κB activation | [6] |
| Regnase-1 | Degradation of mRNA of inflammatory genes | Post-transcriptional regulation | [5] |
| Roquin-1/2 | Regulation of mRNA stability | Post-transcriptional regulation | [12] |
Quantitative Analysis of MALT1-Mediated NF-κB Activation
The impact of MALT1 activity on NF-κB signaling can be quantified using various experimental approaches. The following tables summarize representative quantitative data from studies investigating the effects of MALT1 inhibition on NF-κB reporter activity and substrate cleavage.
Table 1: Effect of MALT1 Inhibition on NF-κB Reporter Gene Expression
| Cell Line | Treatment | Fold Change in NF-κB Luciferase Activity (vs. Control) | Reference(s) |
| Jurkat T cells | MALT1 R781L mutant vs. WT MALT1 (TPA/Ionomycin stimulated) | ~0.5-fold decrease | [20] |
| ABC-DLBCL | z-VRPR-fmk (MALT1 inhibitor) | Significant reduction in NF-κB DNA binding activity | [7] |
| Raji Lymphoma | z-VRPR-fmk (PMA/IO stimulated) | Dose-dependent decrease | [14] |
Table 2: Quantification of MALT1 Substrate Cleavage Inhibition
| Cell Line | Substrate | Treatment | % Inhibition of Cleavage | Reference(s) |
| OCI-Ly3 | RelB | 200 nM compound 3 | 96% | [14] |
| OCI-Ly10 | RelB | 200 nM compound 3 | 93% | [14] |
| TMD8 | RelB | 200 nM compound 3 | 88% | [14] |
| HBL-1 | RelB | 200 nM compound 3 | 30% | [14] |
| ABC-DLBCL lines | RelB | MALT1 inhibitor | Strong increase in total RelB levels | [9] |
| Activated B-cells | Tensin-3 | MALT1 inhibitor | 5.2-fold accumulation of full-length protein | [21] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: MALT1-dependent NF-κB signaling pathway.
Caption: Experimental workflow for a MALT1 activity assay.
Caption: Logical relationship of MALT1's dual functions.
Experimental Protocols
MALT1 Protease Activity Assay (Fluorogenic)
This protocol describes a method to measure the enzymatic activity of endogenous MALT1 from cell lysates.[17][19]
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
Stimulants (e.g., PMA and Ionomycin)
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-MALT1 antibody
-
Protein G sepharose beads
-
Cleavage buffer
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
384-well assay plate
-
Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Cell Stimulation: Plate cells and stimulate with appropriate agonists (e.g., 200 ng/ml PMA and 300 ng/ml Ionomycin for 30 minutes) to activate MALT1. Include an unstimulated control.[17]
-
Cell Lysis: Pellet the cells and lyse them in cell lysis buffer on a rotator for 20 minutes at 4°C. Centrifuge to remove cell debris.[17]
-
Immunoprecipitation: Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C. Add Protein G sepharose beads and incubate for an additional 60 minutes at 4°C.[17]
-
Washing: Pellet the beads and wash three times with PBS.[17]
-
Cleavage Reaction: Resuspend the beads in cleavage buffer. Transfer the suspension to a 384-well plate. Add the fluorogenic substrate to a final concentration of 20 µM.[17]
-
Measurement: Immediately place the plate in a plate reader and measure the increase in fluorescence over time (e.g., 90 minutes) at 360 nm excitation and 460 nm emission.[17]
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[2][6][13][22]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Plasmids expressing MALT1 and other signaling components (as needed)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid, a normalization control plasmid, and expression plasmids for MALT1 and any other proteins of interest.
-
Stimulation: After 24-48 hours, stimulate the cells with appropriate agonists if required.
-
Cell Lysis: Wash the cells with PBS and lyse them in passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the unstimulated or control condition.
Co-immunoprecipitation of the CBM Complex
This protocol is used to demonstrate the interaction between MALT1, BCL10, and CARMA1.[1][23]
Materials:
-
Cells expressing tagged versions of MALT1, BCL10, and CARMA1 (e.g., FLAG-MALT1, HA-BCL10)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody)
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse transfected cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the antibody against the tagged "bait" protein. Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the tags of the "prey" proteins (e.g., anti-HA antibody) to detect co-immunoprecipitated proteins.
Conclusion
MALT1 is a multifaceted regulator of NF-κB signaling, indispensable for lymphocyte function and implicated in the pathogenesis of various diseases. Its dual role as a scaffold and a protease allows for a complex and tightly controlled modulation of the NF-κB pathway. The experimental protocols detailed in this guide provide a framework for the investigation of MALT1 function, enabling researchers to further elucidate its intricate mechanisms of action and to evaluate the efficacy of novel therapeutic strategies targeting this critical signaling node. A thorough understanding of MALT1's role in NF-κB activation is paramount for the development of targeted therapies for a range of immune-related disorders and cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MALT1 substrate cleavage: what is it good for? [frontiersin.org]
- 4. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Critical protein-protein interactions within the CARMA1-BCL10-MALT1 complex: Take-home points for the cell biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MALT1 Auto-Proteolysis Is Essential for NF-κB-Dependent Gene Transcription in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical protein-protein interactions within the CARMA1-BCL10-MALT1 complex: Take-home points for the cell biologist - B-cell lymphoma/leukemia 10 [bcl10.com]
- 17. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 18. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. COP9 signalosome controls the Carma1–Bcl10–Malt1 complex upon T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
NVS-MALT1 Target Validation in Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). MALT1, a paracaspase, functions as a key mediator of NF-κB signaling downstream of the B-cell receptor (BCR). Its proteolytic activity is essential for the survival and proliferation of lymphoma cells dependent on chronic BCR signaling. This technical guide provides a comprehensive overview of the target validation of NVS-MALT1, a series of potent and selective allosteric inhibitors of MALT1 developed by Novartis (referred to as the MLT series), in lymphoma. We present quantitative data on their efficacy, detailed experimental protocols for their validation, and visualizations of the core biological pathways and experimental workflows.
MALT1 Signaling Pathway in Lymphoma
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for transducing signals from the B-cell receptor (BCR) to the NF-κB pathway.[1][2] In normal B-cells, antigen binding to the BCR initiates a signaling cascade that leads to the formation of the CBM complex. This complex then recruits and activates downstream effectors, ultimately leading to the activation of NF-κB, which promotes B-cell proliferation, survival, and differentiation.
In certain types of lymphoma, such as ABC-DLBCL, chronic active BCR signaling or mutations in components of the BCR pathway lead to constitutive formation and activation of the CBM complex.[2][3] This results in aberrant, persistent NF-κB signaling, which is a key driver of lymphomagenesis. MALT1's proteolytic activity is critical in this context, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the pro-survival signals.[4]
This compound (MLT Series) Inhibitors: Mechanism of Action
The Novartis MALT1 inhibitors, including MLT-231, MLT-943, and MLT-985, are allosteric inhibitors.[1][5][6] Unlike orthosteric inhibitors that bind directly to the active site, these compounds bind to a distinct allosteric pocket at the interface of the caspase-like and Ig3 domains of MALT1.[5] This binding event stabilizes an inactive conformation of the MALT1 protease, preventing the necessary conformational changes required for substrate recognition and cleavage.[5] This allosteric mechanism provides high specificity for MALT1, minimizing off-target effects.
Quantitative Data: In Vitro Efficacy of MALT1 Inhibitors
The potency of this compound inhibitors and other key MALT1 inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate their efficacy in inhibiting MALT1's proteolytic activity and suppressing the growth of MALT1-dependent lymphoma cell lines.
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| MLT-208 (Novartis) | Biochemical | MALT1 Protease | 15 | [1] |
| Cellular (IL-2 Reporter) | Jurkat | 53 | [1] | |
| MLT-231 (Novartis) | Biochemical | MALT1 Protease | 9 | [7] |
| Cellular (BCL10 Cleavage) | - | 160 | [7] | |
| MLT-985 (Novartis) | Biochemical | MALT1 Protease | 3 | [8] |
| Cellular (IL-2 Reporter) | Jurkat | 20 | [9] | |
| MLT-827 (Novartis) | Biochemical | MALT1 Protease | 5 | [9] |
| MLT-943 (Novartis) | Cellular (IL-2 Reporter) | Jurkat | 40 | [9] |
| Cellular (IL-2 Release) | Human PBMC | 74 | [9] | |
| MI-2 | Cellular (Growth Inhibition) | HBL-1 | 200 | [10] |
| Cellular (Growth Inhibition) | TMD8 | 500 | [10] | |
| Cellular (Growth Inhibition) | OCI-Ly3 | 400 | [10] | |
| Cellular (Growth Inhibition) | OCI-Ly10 | 400 | [10] | |
| JNJ-67856633 | Biochemical | MALT1 Protease | 22.4 | [11] |
| Cellular (IL-6 Secretion) | TMD8 | 100 | [12] | |
| Cellular (IL-10 Secretion) | TMD8 | 60 | [12] | |
| Cellular (RelB Cleavage) | TMD8 | 100 | [12] |
Experimental Protocols for MALT1 Target Validation
A series of in vitro and in vivo experiments are essential to validate the therapeutic potential of MALT1 inhibitors. Below are detailed methodologies for key assays.
Cellular Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the effect of MALT1 inhibitors on the proliferation and viability of lymphoma cell lines.
Protocol:
-
Cell Seeding: Seed lymphoma cells (e.g., ABC-DLBCL lines like OCI-Ly3, TMD8) in 96-well plates at a density of 1 x 10^6 cells/mL in appropriate culture medium.[13][14]
-
Compound Treatment: Treat the cells with a serial dilution of the MALT1 inhibitor (e.g., this compound compounds) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[14]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.[15][16]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.[17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Western Blot for MALT1 Substrate Cleavage
Objective: To assess the direct inhibitory effect of this compound on the proteolytic activity of MALT1 in cells by monitoring the cleavage of its known substrates.
Protocol:
-
Cell Treatment: Treat lymphoma cells with the MALT1 inhibitor or vehicle control for a defined period (e.g., 24 hours).[18]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Analysis: Quantify the band intensities to determine the ratio of cleaved to uncleaved substrate.
NF-κB Reporter Gene Assay (e.g., IL-2 Reporter)
Objective: To measure the functional consequence of MALT1 inhibition on NF-κB signaling activity.
Protocol:
-
Cell Line: Use a reporter cell line, such as Jurkat T-cells, stably transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).[1][23]
-
Compound Pre-incubation: Pre-incubate the reporter cells with various concentrations of the MALT1 inhibitor for 1 hour.[1]
-
Stimulation: Stimulate the cells with PMA and ionomycin to activate the NF-κB pathway.
-
Incubation: Incubate the cells for 5-6 hours to allow for reporter gene expression.[23]
-
Reporter Gene Assay:
-
Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the luminescent signal.
-
SEAP Assay: Collect the cell culture supernatant and add a SEAP substrate. Measure the colorimetric or chemiluminescent signal.[24]
-
-
Data Analysis: Normalize the reporter activity to cell viability and calculate the IC50 value for the inhibition of NF-κB signaling.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of lymphoma.
Protocol:
-
Cell Implantation: Subcutaneously inject MALT1-dependent lymphoma cells (e.g., OCI-Ly3) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[25][26]
-
Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-200 mm³).[25]
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound inhibitor (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule and dose.[7]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.
Conclusion
The preclinical data strongly support the validation of MALT1 as a therapeutic target in lymphoma. The this compound (MLT) series of allosteric inhibitors have demonstrated potent and selective inhibition of MALT1's proteolytic activity, leading to the suppression of the pro-survival NF-κB pathway and the inhibition of lymphoma cell growth in vitro and in vivo. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of MALT1 inhibitors for the treatment of B-cell malignancies. The promising preclinical profile of these compounds warrants their further evaluation in clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. | BioWorld [bioworld.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bio-rad.com [bio-rad.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. biorxiv.org [biorxiv.org]
- 22. m.youtube.com [m.youtube.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. invivogen.com [invivogen.com]
- 25. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
The Discovery of Nvs-malt1: A Potent and Selective Allosteric Chemical Probe for MALT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of Nvs-malt1, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling downstream of antigen receptors, making it an attractive therapeutic target for certain lymphomas and autoimmune diseases.[1][2][3] this compound serves as a valuable chemical probe to dissect the biological functions of MALT1's proteolytic activity.
Core Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and activity in biochemical and cellular contexts.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Conditions |
| Time-Resolved FRET (TR-FRET) | Human MALT1 | 2.4 | High Salt |
| Time-Resolved FRET (TR-FRET) | Human MALT1 | 18 | Low Salt |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Effect | Concentration |
| Cellular Phenotypic Assessment | U2OS | Decreased cell count, mitochondrial mass, and membrane permeability | 10 µM |
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor of MALT1.[4] MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB signaling pathway following T-cell receptor (TCR) and B-cell receptor (BCR) stimulation.[1][2][3] Upon receptor engagement, Protein Kinase C (PKC) phosphorylates CARD11, leading to the recruitment of BCL10 and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB transcription factors (e.g., p65/RelA) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.[1] MALT1 possesses paracaspase activity, cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
MALT1 TR-FRET Biochemical Assay
This assay quantifies the potency of this compound in inhibiting the proteolytic activity of recombinant human MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
TR-FRET substrate (e.g., a peptide with a fluorescent donor and quencher pair separated by a MALT1 cleavage site)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound compound series
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the MALT1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the TR-FRET substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular NF-κB Reporter Gene Assay
This assay measures the ability of this compound to inhibit NF-κB activation in a cellular context, typically in a lymphoma cell line with constitutive MALT1 activity, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cells.[2][6]
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8) stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound series
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in the 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation, add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Discovery and Characterization Workflow
The discovery of a chemical probe like this compound follows a structured workflow to ensure its potency, selectivity, and utility for studying target biology.
This comprehensive approach, from initial high-throughput screening to in vivo validation, ensures the development of a high-quality chemical probe suitable for elucidating the complex roles of its target protein. This compound represents a successful outcome of such a workflow, providing the research community with a critical tool to further investigate MALT1 biology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
An In-depth Technical Guide on the Effect of Allosteric MALT1 Inhibition on Lymphocyte Activation
This technical guide provides a comprehensive overview of the mechanism and effects of potent, selective, allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), exemplified by compounds developed by Novartis (e.g., the MLT-series such as MLT-943), which we will refer to as NVS-MALT1 for the purpose of this document.[1][2][3] MALT1 is a critical regulator of lymphocyte activation, making it a key therapeutic target for autoimmune diseases and certain B-cell lymphomas.[2]
MALT1 Signaling in Lymphocyte Activation
MALT1, a paracaspase, functions as both a scaffold and a protease in immune cells.[2] Upon antigen receptor stimulation in T and B lymphocytes, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex.[4][5] This complex is essential for activating downstream signaling pathways, most notably the canonical Nuclear Factor-κB (NF-κB) pathway, which is crucial for lymphocyte activation, proliferation, and survival.[4][5]
The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as RelB and A20.[6][7][8] This proteolytic function is a prime target for therapeutic intervention.
This compound: Mechanism of Action
This compound represents a class of allosteric inhibitors.[1][2] Instead of competing with substrates at the active site, these compounds bind to a distinct allosteric pocket at the interface between the paracaspase (PCASP) and the third immunoglobulin-like (Ig3) domain of MALT1.[2][9] This binding event stabilizes MALT1 in an inactive conformation, preventing the necessary structural rearrangements required for substrate recognition and cleavage.[2][9] This mechanism provides high potency and selectivity for the MALT1 protease.[1]
Effects of this compound on Lymphocyte Subsets
Pharmacological inhibition of MALT1 with this compound has profound effects on various lymphocyte populations by suppressing NF-κB-driven transcriptional responses.[2]
-
Effector T-Cells: this compound potently inhibits the activation of human T-cells, leading to a significant reduction in the production of pro-inflammatory cytokines.
-
B-Cells: The inhibitor effectively attenuates B-cell proliferation and suppresses T-cell-dependent B-cell immune responses, such as antibody production against antigens.[3]
-
Regulatory T-Cells (Tregs): A critical finding from preclinical studies is that MALT1 protease activity is essential for maintaining the stability and function of Tregs.[3] Pharmacological inhibition with compounds like MLT-943 leads to a rapid, dose-dependent reduction in Treg numbers in vivo.[3] This on-target effect has raised safety concerns for long-term use in autoimmune diseases, as it can lead to an IPEX-like pathology characterized by severe systemic inflammation.[2][3]
Quantitative Data Summary
The following tables summarize the potency and cellular activity of representative allosteric MALT1 inhibitors from the Novartis series.
Table 1: Inhibitor Potency
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
|---|---|---|
| MLT-748 | Low nM | Low nM |
| MLT-827 | Low nM | Low nM |
Data derived from qualitative statements indicating "low nanomolar inhibitory activity".[2]
Table 2: Cellular Effects of MALT1 Inhibition
| Assay | Cell Type | Endpoint | Effect of this compound |
|---|---|---|---|
| T-Cell Activation | Human T-Cells | IL-2 Secretion | Strong Inhibition |
| B-Cell Proliferation | ABC-DLBCL Cell Lines | Cell Viability | Growth Inhibition & Apoptosis[2] |
| Humoral Response | Rat Model (SRBC Immunization) | Anti-SRBC IgM Levels | Potent Inhibition[3] |
| Treg Homeostasis | Rat & Mouse Models | Splenic Treg Numbers | Dose-dependent Reduction[3][10] |
Experimental Protocols
Detailed methodologies are crucial for assessing the impact of MALT1 inhibitors.
5.1. T-Cell Dependent B-Cell Response Assay (in vivo)
-
Objective: To evaluate the effect of this compound on the primary antibody response to a T-cell dependent antigen.
-
Methodology:
-
Animal Model: Wistar rats are used.
-
Immunization: Animals are immunized intravenously with Sheep Red Blood Cells (SRBCs), a T-cell dependent antigen.
-
Compound Administration: this compound (e.g., MLT-943) or vehicle is administered orally at various doses and schedules, starting from the day of immunization.[3]
-
Sample Collection: Blood samples are collected at a peak response time (e.g., day 5 post-immunization). Serum is isolated to measure trough compound exposure levels.
-
Endpoint Analysis: Serum levels of anti-SRBC IgM antibodies are quantified using an ELISA. The percent inhibition is calculated relative to the vehicle-treated control group.[3]
-
5.2. Treg Quantification by Flow Cytometry
-
Objective: To determine the effect of this compound on the frequency and number of regulatory T-cells.
-
Methodology:
-
Animal Model & Dosing: As described above, animals are treated with this compound or vehicle for a specified duration (e.g., 14 days).
-
Tissue Processing: Spleens are harvested, and single-cell suspensions are prepared.
-
Cell Staining:
-
Cells are first stained with antibodies against surface markers such as CD4 and CD25.
-
Following surface staining, cells are fixed and permeabilized using a specialized buffer kit (e.g., FoxP3 Staining Buffer Set).
-
Intracellular staining is then performed using a fluorochrome-conjugated antibody against the transcription factor FoxP3, the lineage-defining marker for Tregs.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: Tregs are identified by gating on the CD4⁺ lymphocyte population and then identifying the cells co-expressing high levels of CD25 and FoxP3 (CD4⁺CD25⁺FoxP3⁺). The percentage of these cells is determined.
-
Visualizations of Experimental Workflow
Therapeutic Implications and Conclusion
The development of potent and selective allosteric MALT1 inhibitors like this compound has validated MALT1 as a druggable target. These inhibitors show significant efficacy in preclinical models of B-cell lymphomas and humoral-mediated autoimmunity.[1][3]
However, the critical role of MALT1 protease in Treg homeostasis presents a major challenge. The induction of an IPEX-like autoimmune pathology in animals upon long-term MALT1 inhibition suggests a narrow therapeutic window for chronic inflammatory diseases.[2][3] Consequently, Novartis terminated its program for autoimmune applications.[2]
The therapeutic potential of MALT1 inhibitors is now primarily focused on oncology, particularly for MALT1-dependent malignancies like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where intermittent or short-term dosing may be viable and the risk-benefit profile is different.[2] The development of next-generation inhibitors aims to uncouple the anti-inflammatory or anti-tumor effects from the adverse impact on Treg stability, which remains a key goal for the field.
References
- 1. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Phosphorylation Controls Activation of T Lymphocytes and Survival of ABC-DLBCL Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. [sonar.ch]
- 7. Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
MALT1 Paracaspase: A Key Regulator of Lymphocyte Signaling and a Therapeutic Target in B-Cell Malignancies
An In-Depth Technical Guide on MALT1 Substrates and the Activity of its Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), its substrates, and the activity of its inhibitors, exemplified by compounds such as NVS-MALT1. MALT1 is a critical mediator in T-cell and B-cell receptor signaling pathways, functioning as both a scaffold protein and a cysteine protease. Its proteolytic activity is a key driver in the activation of NF-κB signaling and is implicated in the survival of certain B-cell lymphomas, making it an attractive therapeutic target.
MALT1 Signaling Pathway
MALT1 is a central player in the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for translating antigen receptor engagement into downstream cellular responses.[1][2] Upon T-cell or B-cell receptor stimulation, the scaffold protein CARD11 (or CARMA1) is phosphorylated, leading to the recruitment of BCL10 and MALT1 to form the CBM complex.[3][4] This complex then acts as a platform for the activation of downstream signaling cascades.
MALT1's function bifurcates from this point. As a scaffold, it recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK (IκB kinase) complex, leading to the activation of the canonical NF-κB pathway.[1][5] Concurrently, the protease function of MALT1 is activated through proximity-induced dimerization within the CBM complex.[1][2] This enzymatic activity leads to the cleavage of specific substrates, which further modulates NF-κB signaling and other cellular processes.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing NVS-MALT1 for the Differential Study of MALT1 Scaffolding and Protease Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the adaptive immune response, possessing a dual functionality that is pivotal for lymphocyte activation. It acts as a scaffold to facilitate the assembly of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the initial activation of the NF-κB pathway.[1][2] Concurrently, MALT1 exhibits protease activity that amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators.[2][3] The development of specific inhibitors that can differentiate between these two functions is crucial for both basic research and therapeutic applications. NVS-MALT1 is an allosteric inhibitor of MALT1, offering a valuable tool to dissect the distinct contributions of MALT1's scaffolding versus its proteolytic functions.[4][5] This guide provides a comprehensive overview of MALT1's dual roles, the mechanism of this compound, and detailed experimental protocols to investigate these separate functions.
The Dichotomous Roles of MALT1: Scaffolding and Proteolysis
MALT1 is a key mediator in signaling pathways initiated by antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[6] Its function is intrinsically linked to its ability to act as both a structural scaffold and a proteolytic enzyme.
MALT1 as a Scaffold
Upon receptor stimulation, MALT1 is recruited to a complex with CARD11 (caspase recruitment domain-containing protein 11) and BCL10 (B-cell lymphoma/leukemia 10), forming the CBM signalosome.[1] In this complex, MALT1's primary scaffolding role is to recruit downstream signaling proteins, most notably the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[7] This recruitment is essential for the polyubiquitination of several target proteins, including MALT1 itself and NEMO (NF-κB essential modulator), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation and allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression.[8]
MALT1 as a Protease
In addition to its scaffolding function, MALT1 possesses intrinsic caspase-like proteolytic activity, cleaving its substrates after an arginine residue.[9] This enzymatic function serves to amplify and sustain the NF-κB signal. Key substrates of MALT1 include:
-
A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 removes this inhibitory brake.[9]
-
CYLD: Another deubiquitinase that negatively regulates NF-κB and JNK signaling. Its cleavage by MALT1 also promotes signaling.[10]
-
RelB: An atypical NF-κB family member that can inhibit classical NF-κB signaling. Its cleavage by MALT1 leads to its degradation.
-
BCL10: MALT1 can also cleave its binding partner BCL10, a process implicated in T-cell adhesion.[8]
By cleaving these negative regulators, MALT1's protease activity ensures a robust and prolonged activation of NF-κB, which is critical for lymphocyte proliferation and survival.[2]
This compound: An Allosteric Inhibitor to Dissect MALT1 Function
This compound is a chemical probe that acts as an allosteric inhibitor of MALT1.[4][5] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that alters its activity.[11] This mode of action provides the potential for selectively modulating one function of a multi-functional protein over another. While specific IC50 values for this compound's differential inhibition of scaffolding versus protease activity are not publicly available, the principle of allosteric inhibition allows for the possibility that this compound may preferentially stabilize a conformation of MALT1 that is deficient in either its scaffolding or its protease function.
Recent studies on other allosteric MALT1 modulators have demonstrated the feasibility of selectively targeting the scaffolding function. These "scaffolding modulators" have been shown to potently inhibit MALT1 scaffolding activity with cellular IC50 values in the range of 15 to 250 nM, leading to complete inhibition of downstream NF-κB signaling (IC50 values of 2 to 90 nM), while having minimal impact on the protease function. This highlights the potential of allosteric inhibitors like this compound to serve as valuable research tools.
Data Presentation: Comparative Analysis of MALT1 Inhibitors
To effectively study the differential roles of MALT1, it is essential to compare the effects of various inhibitors. The following table provides a template for summarizing quantitative data on MALT1 inhibitors.
| Inhibitor | Type | Target Function | Biochemical IC50 (Protease) | Cellular IC50 (Protease) | Cellular IC50 (Scaffolding) | Cellular IC50 (NF-κB Inhibition) | Reference |
| This compound | Allosteric | Protease/Scaffolding | Data not available | Data not available | Data not available | Data not available | [4][5] |
| Compound 40 | Allosteric | Protease | 0.01 µM | 0.10 µM (RelB cleavage) | Not reported | 0.05 µM (Jurkat T cell activation) | [12] |
| Scaffolding Modulators | Allosteric | Scaffolding | Minimal influence | Not applicable | 15 - 250 nM | 2 - 90 nM | |
| Z-VRPR-FMK | Orthosteric (Covalent) | Protease | ~0.011 µM | ~0.65 µM (GloSensor) | Not applicable | Not reported | [13] |
| Mepazine | Allosteric | Protease | Not reported | Not reported | Not reported | Not reported | [10] |
| MI-2 | Orthosteric | Protease | Not reported | Not reported | Not applicable | 200-500 nM (in HBL-1/TMD8 cells) |
Experimental Protocols
To dissect the scaffolding versus protease functions of MALT1 using this compound, a combination of biochemical and cell-based assays is recommended.
Assessing MALT1 Protease Activity
This assay directly measures the enzymatic activity of recombinant MALT1.
-
Principle: Recombinant MALT1 cleaves a fluorogenic substrate, Ac-LRSR-AMC, releasing the fluorescent AMC group, which can be quantified.
-
Materials:
-
Recombinant human MALT1
-
MALT1 Assay Buffer (50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 1 M Sodium citrate, 10 mM DTT)[14]
-
Fluorogenic substrate: Ac-LRSR-AMC (20 µM final concentration)[14]
-
This compound and other inhibitors
-
96-well black microtiter plate
-
Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm)[14]
-
-
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors in MALT1 Assay Buffer.
-
In a 96-well plate, add the recombinant MALT1 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[14]
-
Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time (e.g., every 5 minutes for 90 minutes).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
This assay measures MALT1 protease activity within living cells.
-
Principle: A genetically encoded biosensor consists of a circularly permuted luciferase containing a MALT1 cleavage site. Cleavage by active MALT1 leads to a conformational change that results in a significant increase in luminescence.
-
Materials:
-
Lymphoma cell line (e.g., Raji, OCI-Ly3) stably expressing the MALT1-GloSensor™ reporter.
-
Cell culture medium and reagents.
-
This compound and other inhibitors.
-
PMA (phorbol 12-myristate 13-acetate) and ionomycin (to stimulate MALT1 activity).[15]
-
GloSensor™ cAMP Reagent.
-
96-well white, clear-bottom assay plates.
-
Luminometer.
-
-
Protocol:
-
Seed the MALT1-GloSensor™ expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or other inhibitors for 30 minutes.
-
Stimulate MALT1 activity by adding PMA (e.g., 200 ng/mL) and ionomycin (e.g., 1 µM).[15]
-
Add the GloSensor™ reagent to the wells.
-
Measure luminescence using a luminometer at various time points or as an endpoint reading.
-
Normalize the data to unstimulated controls and calculate the IC50 values for each inhibitor.
-
Assessing MALT1 Scaffolding Function
This assay directly assesses the interaction between MALT1 and its key downstream scaffolding partner, TRAF6.
-
Principle: MALT1 is immunoprecipitated from cell lysates, and the co-precipitation of TRAF6 is detected by Western blotting. A decrease in the amount of co-precipitated TRAF6 in the presence of an inhibitor indicates disruption of the scaffolding function.
-
Materials:
-
Lymphoma cell line (e.g., TMD8, OCI-Ly10).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-MALT1 for immunoprecipitation, anti-TRAF6 and anti-MALT1 for Western blotting.
-
Protein A/G magnetic beads.
-
This compound and other inhibitors.
-
SDS-PAGE and Western blotting reagents and equipment.
-
-
Protocol:
-
Culture cells and treat with this compound or control inhibitors for the desired time.
-
Stimulate the cells (e.g., with anti-IgM for BCR stimulation) to induce CBM complex formation.
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-MALT1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the MALT1-antibody complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads and resolve them by SDS-PAGE.
-
Perform Western blotting using anti-TRAF6 and anti-MALT1 antibodies.
-
Quantify the band intensities to determine the relative amount of TRAF6 that co-immunoprecipitated with MALT1.
-
This assay measures the downstream functional consequence of MALT1 scaffolding activity.
-
Principle: A reporter plasmid containing a luciferase gene under the control of an NF-κB response element is transfected into cells. Activation of the NF-κB pathway, which is dependent on MALT1 scaffolding, leads to the expression of luciferase, which can be quantified.
-
Materials:
-
Lymphoma cell line (e.g., HEK293T co-transfected with MALT1, BCL10, and CARD11, or a lymphoma cell line).
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound and other inhibitors.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter and Renilla luciferase control plasmids.
-
After 24 hours, treat the cells with serial dilutions of this compound or other inhibitors.
-
Stimulate the NF-κB pathway (e.g., with PMA and ionomycin or TNFα).
-
After the appropriate stimulation time (e.g., 6-24 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the IC50 values for NF-κB inhibition.
-
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway highlighting the dual scaffold and protease functions.
Experimental Workflow for Differentiating MALT1 Functions
Caption: Experimental workflow to dissect MALT1's dual functions using this compound.
Conclusion
The dual nature of MALT1 as both a scaffold and a protease presents a complex yet compelling target for therapeutic intervention and a fascinating subject for fundamental research. Allosteric inhibitors, such as this compound, provide a sophisticated means to dissect these two functions, which is not readily achievable with traditional active-site inhibitors. By employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to gain a deeper understanding of the distinct contributions of MALT1's scaffolding and proteolytic activities in health and disease, thereby paving the way for the development of more refined and targeted therapies.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MALT1抑制剂 | MCE [medchemexpress.cn]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. TRAF6 controls T cell homeostasis by maintaining the equilibrium of MALT1 scaffolding and protease functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 15. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nvs-malt1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvs-malt1 is a potent, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in both adaptive and innate immunity. It functions as a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of antigen receptors (such as the T-cell receptor and B-cell receptor) and other immune receptors.[1][2][3] MALT1 possesses both a scaffolding function, facilitating the recruitment of downstream signaling molecules, and a proteolytic (paracaspase) activity that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signal.[4][5][6]
Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and autoimmune disorders.[4][6] Consequently, inhibition of MALT1 protease activity presents a promising therapeutic strategy. This compound offers a valuable tool for studying the biological roles of MALT1 and for preclinical evaluation of MALT1 inhibition.
Mechanism of Action
Upon antigen receptor engagement, a signaling cascade leads to the formation of the CBM complex.[2] Within this complex, MALT1 is activated and performs its dual functions. This compound acts as an allosteric inhibitor, targeting the proteolytic activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, leading to a downregulation of NF-κB signaling, reduced pro-inflammatory cytokine production, and induction of apoptosis in MALT1-dependent cancer cells.[7]
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro activity of this compound and its negative control, this compound-C. This data is crucial for designing experiments with appropriate concentrations.
| Compound | Assay Description | Cell Line | Standard Type | Value (nM) |
| This compound | Jurkat IL-2 Reporter Gene Assay (PMA + anti-CD28 stimulated) | Jurkat | IC50 | 3.4[8] |
| This compound | Jurkat IL-2 Reporter Gene Assay | Jurkat | IC50 | 2.4[8] |
| This compound-C | Jurkat IL-2 Reporter Gene Assay (PMA + anti-CD28 stimulated) | Jurkat | IC50 | 1900[8] |
| This compound-C | Jurkat IL-2 Reporter Gene Assay | Jurkat | IC50 | 190[8] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the cellular effects of this compound. These are based on established procedures for other MALT1 inhibitors and should be optimized for your specific cell lines and experimental conditions.
General Cell Culture and Treatment
-
Cell Lines:
-
MALT1-dependent (sensitive): ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1).
-
MALT1-independent (resistant): GCB-DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly7).
-
T-cell lines: Jurkat (for IL-2 production assays).
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or IMDM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (and this compound-C as a negative control) in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Caption: General Experimental Workflow for this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Add serial dilutions of this compound (e.g., from 0.1 nM to 30 µM) to the wells. Include wells with DMSO as a vehicle control and this compound-C as a negative compound control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.[3]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration of this compound. Calculate the EC50 value using a non-linear regression algorithm.
Protocol 2: Western Blot for MALT1 Substrate Cleavage
This protocol is used to assess the inhibitory effect of this compound on the proteolytic activity of MALT1 by observing the accumulation of its uncleaved substrates.
-
Cell Treatment: Seed 1-2 x 10^6 cells per well in a 6-well plate. Treat with various concentrations of this compound for 12-24 hours.[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., BCL10, RelB, A20, CYLD) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][9]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] The inhibition of MALT1 activity will be indicated by an increase in the full-length form of the substrates and a decrease in their cleaved fragments.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of cytokines (e.g., IL-6, IL-10) secreted into the cell culture supernatant, which is often dependent on MALT1 activity in ABC-DLBCL cells.[2]
-
Cell Treatment and Supernatant Collection:
-
Seed cells and treat with this compound as described for the viability assay.
-
After 48-72 hours of incubation, centrifuge the plates/tubes and carefully collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human IL-10 ELISA kit).[2][11]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.
Troubleshooting
-
Low/No Compound Activity:
-
Verify the solubility and stability of this compound in your culture medium.
-
Ensure the cell line used is dependent on MALT1 signaling.
-
Increase incubation time or compound concentration.
-
-
High Background in Western Blots:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titrate primary and secondary antibody concentrations.
-
-
Variability in ELISA Results:
-
Ensure accurate and consistent pipetting.
-
Thoroughly wash the plates between steps.
-
Use fresh, properly stored reagents.
-
These application notes provide a comprehensive guide for utilizing this compound as a specific MALT1 inhibitor in cell culture-based research. Careful experimental design and optimization will be key to obtaining robust and reproducible results.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. | BioWorld [bioworld.com]
- 8. Target / Cell Line MALT1 - EUbOPEN [gateway.eubopen.org]
- 9. biorxiv.org [biorxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for NVS-MALT1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-MALT1 is a potent and specific allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors and other immune receptors. Its protease activity is essential for the survival and proliferation of certain types of B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target. These application notes provide detailed protocols and recommended concentration ranges for the use of this compound in various in vitro settings to study its effects on cell viability, MALT1 substrate cleavage, and cytokine release.
Disclaimer: The following protocols and concentration ranges are based on published data for well-characterized MALT1 inhibitors. As specific data for this compound is limited, these should be considered as starting points and optimization for your specific cell lines and experimental conditions is highly recommended.
Mechanism of Action and Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for transducing signals from antigen receptors to the NF-κB pathway. Upon receptor stimulation, MALT1 is recruited to the CBM complex, leading to its activation. Activated MALT1 functions both as a scaffold protein and as a protease. Its proteolytic activity leads to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and CYLD, and the cleavage of other substrates like BCL10 and RelB, ultimately promoting the activation of the IKK complex and subsequent nuclear translocation of NF-κB transcription factors.
Quantitative Data Summary
The following tables summarize the effective concentrations of various MALT1 inhibitors in different in vitro assays. This data can serve as a guide for determining the optimal concentration range for this compound in your experiments.
Table 1: Effective Concentrations of MALT1 Inhibitors in Cell Viability/Proliferation Assays
| Compound | Cell Line | Assay Type | Concentration Range | Effect |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | ATP-based luminescence | 0.2 - 0.5 µM | GI50 |
| z-VRPR-FMK | ABC-DLBCL cell lines | MTT Assay | 50 µM | Significant reduction in viability over 7 days |
| z-VRPR-FMK | ABC-DLBCL cell lines | Apoptosis (Annexin V) | 50 µM | Increased apoptosis after 3 days |
Table 2: Effective Concentrations of MALT1 Inhibitors for Substrate Cleavage Inhibition
| Compound | Cell Line | Substrate | Assay | Concentration | Incubation Time |
| MI-2 | HBL-1 (ABC-DLBCL) | CYLD | Western Blot | Dose-dependent decrease | 24 hours |
| z-VRPR-FMK | OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | BCL10 | Western Blot | 50 µM | 3 days |
| z-VRPR-FMK | ABC-DLBCL cell lines | A20, BCL10 | Western Blot | Not specified | 36 hours |
Table 3: Effective Concentrations of MALT1 Inhibitors in Cytokine Release Assays
| Compound | Cell Type | Stimulation | Cytokine Measured | Assay | Concentration |
| z-VRPR-FMK | OCI-Ly3, HBL-1, U2932 (ABC-DLBCL) | Constitutive | IL-6, IL-10 | ELISA | Not specified |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, particularly those dependent on MALT1 signaling.
Materials:
-
This compound
-
Target cell lines (e.g., HBL-1, TMD8, OCI-Ly3 for sensitive lines; OCI-Ly1, SU-DHL-4 for resistant lines)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells to achieve the final desired concentrations in a total volume of 200 µL.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of viable cells against the log of the this compound concentration.
-
Calculate the GI50 (concentration that causes 50% growth inhibition) using a non-linear regression curve fit.
-
Protocol 2: Western Blot for MALT1 Substrate Cleavage
This protocol is used to determine the inhibitory effect of this compound on the proteolytic activity of MALT1 by assessing the cleavage of its known substrates.
Materials:
-
This compound
-
Target cell lines (e.g., ABC-DLBCL lines with constitutive MALT1 activity)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Proteasome inhibitor (e.g., MG-132) (optional, to stabilize cleaved fragments)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10, anti-RelB) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for 24 hours.
-
(Optional) In the last 4-6 hours of incubation, add a proteasome inhibitor (e.g., 10 µM MG-132) to prevent the degradation of cleaved substrates.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Analyze the band intensities for the full-length and cleaved forms of the MALT1 substrates. A decrease in the cleaved form and an increase in the full-length form indicate inhibition of MALT1 activity.
-
Normalize the band intensities to the loading control.
-
Protocol 3: Cytokine Release Assay
This protocol measures the effect of this compound on the production and secretion of cytokines that are regulated by MALT1-dependent NF-κB signaling.
Materials:
-
This compound
-
Target cells (e.g., ABC-DLBCL cell lines, or primary T cells/PBMCs)
-
Complete cell culture medium
-
24-well or 96-well tissue culture plates
-
Stimulating agents (if required, e.g., PMA and ionomycin for T cells)
-
ELISA kit or multiplex cytokine assay kit (e.g., Meso Scale Discovery) for the cytokines of interest (e.g., IL-6, IL-10, IL-2, TNF-α)
-
Plate reader (for ELISA) or specialized instrument (for multiplex assays)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 24-well or 96-well plate.
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
For cell lines with constitutive MALT1 activity, no further stimulation is needed.
-
For primary cells or other cell lines, add the appropriate stimulus (e.g., 50 ng/mL PMA and 1 µg/mL ionomycin).
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Measure the concentration of the desired cytokines using an ELISA or a multiplex assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated wells to the vehicle-treated control to determine the inhibitory effect.
-
NVS-MALT1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-MALT1 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of the NF-κB pathway downstream of antigen and other receptors.[1][2] Its proteolytic activity is crucial for the survival and proliferation of certain cancer cells, particularly in subtypes of B-cell lymphomas such as Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[3] this compound offers a valuable tool for investigating the therapeutic potential of MALT1 inhibition in various disease models.
This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical research settings, including its solubility, preparation for in vitro and in vivo experiments, and relevant assay methodologies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇ClF₃N₅O₄S |
| Molecular Weight | 574.02 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Preparation of this compound for Experiments
Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.574 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation
-
For Cell-Based Assays: Dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
For Biochemical Assays: Dilute the 10 mM DMSO stock solution in the specific assay buffer to the required concentration. The final DMSO concentration in the assay should be kept consistent across all conditions and ideally should not exceed 1%.
Storage and Stability
-
Solid Form: Store this compound powder at -20°C.
-
Stock Solutions (in DMSO): Store aliquots of the stock solution at -20°C for up to one year. Avoid repeated freeze-thaw cycles.
-
Working Solutions (in aqueous buffer/medium): It is recommended to prepare working solutions fresh for each experiment.
MALT1 Signaling Pathway
This compound acts as an allosteric inhibitor of MALT1, which is a central regulator of the NF-κB signaling pathway. Upon activation of receptors like the B-cell receptor (BCR) or T-cell receptor (TCR), a signaling cascade leads to the formation of the CBM complex. This complex recruits and activates downstream effectors, ultimately leading to the phosphorylation and degradation of IκBα, allowing NF-κB transcription factors (like p65/RelA) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][4][5] MALT1's proteolytic activity further amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20, CYLD, and RelB.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
In Vitro Biochemical Assay for MALT1 Protease Activity
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.
-
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound serial dilutions
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme (final concentration ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell-Based Assay for MALT1 Activity (Substrate Cleavage)
This protocol assesses the ability of this compound to inhibit the cleavage of endogenous MALT1 substrates in a cellular context.
-
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8) or other relevant cell line
-
Complete cell culture medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for cell stimulation, if needed)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-RelB, anti-CYLD, anti-A20, and corresponding cleavage-specific antibodies if available)
-
-
Procedure:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-24 hours).
-
For stimulated conditions, treat cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for the last 1-2 hours of the this compound treatment.
-
Harvest the cells and prepare cell lysates.
-
Perform Western blot analysis to detect the full-length and cleaved forms of MALT1 substrates (e.g., RelB, CYLD, A20).
-
Quantify the band intensities to determine the extent of inhibition of substrate cleavage.
-
NF-κB Reporter Assay
This assay measures the downstream effect of MALT1 inhibition on NF-κB transcriptional activity.
-
Materials:
-
Cell line stably or transiently expressing an NF-κB luciferase reporter construct
-
This compound
-
Stimulating agent (e.g., PMA/Ionomycin or TNF-α)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the reporter cell line in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., PMA/Ionomycin) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the IC₅₀ value of this compound based on the inhibition of luciferase signal.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound in preclinical studies.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not widely published, the following table provides a reference for the potency of other selective MALT1 inhibitors in various assays. It is recommended that researchers determine the IC₅₀ of this compound for their specific experimental system.
| Inhibitor | Assay Type | Cell Line / System | IC₅₀ (µM) |
| Compound 40 | Biochemical (Enzymatic) | Recombinant MALT1 | 0.01 |
| Jurkat T-cell Activation | Jurkat | 0.05 | |
| IL-6 / IL-10 Secretion | TMD8 | 0.10 / 0.06 | |
| RelB Cleavage | TMD8 | 0.10 | |
| MI-2 | Growth Inhibition (GI₅₀) | HBL-1 | ~0.2 |
| Growth Inhibition (GI₅₀) | TMD8 | ~0.5 |
Note: Data for Compound 40 and MI-2 are from published literature and are provided for comparative purposes only.[6]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of MALT1 and for exploring its potential as a therapeutic target in diseases characterized by aberrant NF-κB signaling. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies. It is essential to carefully optimize experimental conditions and to include appropriate controls for robust and reproducible results.
References
- 1. MALT1 accelerates proatherogenic vascular smooth muscle cell growth, invasion and synthetic phenotype switching via nuclear factor‑κB signaling‑dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into mechanisms of MALT1 allostery from NMR and AlphaFold dynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing MALT1 Protease Activity: A Western Blot Protocol for Substrate Cleavage Analysis Using NVS-MALT1
For researchers, scientists, and drug development professionals, this document provides detailed application notes and a comprehensive protocol for assessing the cleavage of MALT1 substrates via Western blot, utilizing the specific MALT1 inhibitor, NVS-MALT1. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses, acting as both a scaffold protein and a paracaspase. Its proteolytic activity is crucial for the activation of NF-κB signaling and is implicated in various diseases, including certain lymphomas and autoimmune disorders.[1][2][3] this compound is an allosteric inhibitor of MALT1, offering a valuable tool to investigate the functional role of MALT1's enzymatic activity.[4]
Application Notes
This protocol enables the semi-quantitative analysis of MALT1 substrate cleavage in cell lysates. By comparing the levels of full-length substrates and their cleavage products in the presence or absence of this compound, researchers can ascertain the inhibitory effect of the compound on MALT1's proteolytic function. Known substrates of MALT1 that can be monitored include, but are not limited to, CYLD, RelB, BCL10, and A20.[5][6][7][8] The choice of substrate and antibody will depend on the specific cellular context and experimental question.
Constitutive MALT1 activity is observed in certain lymphoma cell lines, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making them suitable models for studying MALT1 inhibition.[6][9] In other cell types, MALT1 activity can be induced by stimulating immune receptors, for example, with phorbol 12-myristate 13-acetate (PMA) and ionomycin.[6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MALT1 signaling pathway leading to NF-κB activation and the general workflow for the Western blot protocol.
Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Western Blot Analysis of MALT1 Substrate Cleavage.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
Cell Lines: ABC-DLBCL cell lines (e.g., TMD8, OCI-Ly10) or other cell lines with inducible MALT1 activity (e.g., Jurkat).
-
This compound: MALT1 allosteric inhibitor.[4]
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Stimulants (optional): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage to resolve the full-length and cleaved substrate.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for the MALT1 substrate of interest (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).
-
For inducible systems, stimulate cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) for a short period (e.g., 30 minutes) following inhibitor pre-treatment.[6]
-
Include a non-stimulated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for the full-length and cleaved substrate using densitometry software. Normalize the band intensities to the loading control.
-
Data Presentation
Summarize the quantitative data from densitometry analysis in a structured table for easy comparison.
| Treatment Group | This compound (µM) | Full-Length Substrate (Normalized Intensity) | Cleaved Substrate (Normalized Intensity) | % Inhibition of Cleavage |
| Untreated | 0 | Value | Value | 0% |
| Vehicle Control | 0 | Value | Value | Baseline |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Note: The "% Inhibition of Cleavage" can be calculated relative to the vehicle-treated, stimulated control.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on MALT1 substrate cleavage, providing valuable insights into the therapeutic potential of targeting MALT1 in various disease contexts.
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating NVS-MALT1 in Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive subtype of non-Hodgkin's lymphoma characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for tumor cell proliferation and survival.[1][2] A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1, as part of the CARD11-BCL10-MALT1 (CBM) complex, possesses both scaffolding functions and proteolytic (paracaspase) activity.[1][3] Its protease function, in particular, is essential for the survival of ABC-DLBCL cell lines, making it a compelling therapeutic target.[1][4]
The inhibition of MALT1's proteolytic activity has been shown to selectively suppress the growth of ABC-DLBCL cell lines in vitro and in vivo.[3][5] This has led to the development of small molecule inhibitors targeting MALT1. NVS-MALT1 is identified as an allosteric inhibitor of MALT1. While specific data on this compound in ABC-DLBCL proliferation assays is not extensively available in public literature, this document provides detailed protocols and data for evaluating MALT1 inhibitors in this context, using well-characterized inhibitors like MI-2 and z-VRPR-fmk as representative examples. These protocols are directly applicable for assessing the efficacy of novel MALT1 inhibitors such as this compound.
MALT1 Signaling Pathway in ABC-DLBCL
In ABC-DLBCL, chronic active B-cell receptor (BCR) signaling or mutations in upstream components like CD79A/B and CARD11 lead to the constitutive formation of the CBM complex.[3] This complex recruits and activates IκB kinase (IKK), which in turn leads to the activation of the NF-κB pathway. MALT1's proteolytic activity further amplifies this signaling by cleaving and inactivating negative regulators of NF-κB, such as A20.[3] Inhibition of MALT1 paracaspase activity blocks these downstream events, leading to reduced NF-κB signaling and subsequent inhibition of proliferation and induction of apoptosis in MALT1-dependent ABC-DLBCL cells.
Caption: MALT1 signaling pathway in ABC-DLBCL and the point of intervention for this compound.
Data on MALT1 Inhibitor Activity in ABC-DLBCL Cell Lines
The following tables summarize the growth inhibitory effects of the well-characterized MALT1 inhibitor MI-2 on various ABC-DLBCL and GCB-DLBCL (germinal center B-cell like) cell lines. This data highlights the selectivity of MALT1 inhibition for the ABC subtype.
Table 1: Growth Inhibition (GI50) of MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) of MI-2 | MALT1 Dependent |
|---|---|---|---|
| HBL-1 | ABC | 0.2 | Yes |
| TMD8 | ABC | 0.5 | Yes |
| OCI-Ly3 | ABC | 0.4 | Yes |
| OCI-Ly10 | ABC | 0.4 | Yes |
| U2932 | ABC | Resistant | No |
| HLY-1 | ABC | Resistant | No |
| OCI-Ly1 | GCB | Resistant | No |
| OCI-Ly7 | GCB | Resistant | No |
Data sourced from Fontan et al., Cancer Cell, 2012.[5]
Note: The resistance of U2932 and HLY-1 cell lines is attributed to mutations downstream of MALT1 in the NF-κB pathway.[5]
Experimental Protocols
The following are detailed protocols for commonly used assays to assess the effect of MALT1 inhibitors on the proliferation of ABC-DLBCL cell lines.
Experimental Workflow for Proliferation Assay
Caption: General experimental workflow for assessing the impact of a MALT1 inhibitor on cell proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly3)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS and supplements)
-
This compound or other MALT1 inhibitor
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Culture ABC-DLBCL cells to a sufficient density for the experiment.
-
Harvest and count the cells. Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the inhibitor or vehicle control to the wells.
-
Incubate the plate for 48 to 120 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration that causes 50% inhibition of growth) using appropriate software (e.g., GraphPad Prism).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.
Materials:
-
ABC-DLBCL cell lines
-
Complete culture medium
-
This compound or other MALT1 inhibitor
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate as described in the CellTiter-Glo® protocol.
-
Treat cells with the MALT1 inhibitor or vehicle and incubate for the desired time (e.g., 7 days for z-VRPR-fmk).[7]
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analyze the data to determine cell viability and calculate the GI50.
CFSE (Carboxyfluorescein succinimidyl ester) Dilution Assay
This flow cytometry-based assay measures cell proliferation by tracking the dilution of the fluorescent dye CFSE, which is halved with each cell division.
Materials:
-
ABC-DLBCL cell lines
-
Complete culture medium
-
This compound or other MALT1 inhibitor
-
Vehicle control (e.g., DMSO)
-
CFSE staining solution
-
PBS (Phosphate-Buffered Saline)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[8]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete culture medium to remove excess CFSE.
-
Seed the CFSE-labeled cells in culture plates and treat with the MALT1 inhibitor or vehicle.
-
Culture the cells for 48, 72, and 96 hours.[5]
-
At each time point, harvest the cells and analyze them using a flow cytometer.
-
The CFSE signal is typically detected in the FITC channel. A reduction in fluorescence intensity indicates cell division.
-
Analyze the flow cytometry data to quantify the percentage of divided cells and the number of cell divisions.
Conclusion
The provided protocols and reference data for established MALT1 inhibitors offer a robust framework for the preclinical evaluation of this compound's efficacy against ABC-DLBCL. By employing these assays, researchers can determine the potency and selectivity of this compound in inhibiting the proliferation of MALT1-dependent lymphoma cell lines, thereby providing critical data for its further development as a potential therapeutic agent.
References
- 1. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for In Vivo Xenograft Studies Using Nvs-MALT1 (Novartis MALT1 Inhibitors)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule and a paracaspase that plays a pivotal role in the activation and proliferation of lymphocytes. In certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive activation of the B-cell receptor (BCR) signaling pathway leads to MALT1-dependent pro-survival signals, making it a key therapeutic target.[1][2][3]
Novartis has developed a series of potent and selective allosteric MALT1 inhibitors, referred to here as Nvs-MALT1 (likely encompassing compounds from their MLT series, such as MLT-231).[4][5] These inhibitors bind to an allosteric site on the MALT1 protein, stabilizing it in an inactive conformation and thereby preventing its proteolytic activity.[5][6] This mechanism effectively blocks downstream NF-κB signaling, leading to decreased proliferation and survival of MALT1-dependent cancer cells.[4][7]
These application notes provide an overview of the preclinical in vivo evaluation of this compound in xenograft models of ABC-DLBCL, including representative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The following tables summarize the in vivo efficacy and pharmacokinetic properties of a representative this compound inhibitor, MLT-231.
Table 1: In Vivo Efficacy of MLT-231 in an ABC-DLBCL Xenograft Model [7]
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Outcome |
| OCI-Ly10 (ABC-DLBCL) | Not Specified | MLT-231 (10-100 mg/kg) | Oral (p.o.), twice daily (bid) for 2 weeks | Tumor Stasis, Well-tolerated |
Table 2: Pharmacokinetic Properties of MLT-231 [7]
| Species | Administration | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | Cmax (nM) | AUC0-24 (nM/h) | F (%) |
| BALB/c Mice | Intravenous (i.v.) | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - |
| BALB/c Mice | Oral (p.o.) | 3 mg/kg | - | - | - | 549 | 3096 | 99 |
| Sprague-Dawley Rats | Intravenous (i.v.) | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - |
| Sprague-Dawley Rats | Oral (p.o.) | 3 mg/kg | - | - | - | 46 | 547 | 61 |
CL: Clearance; t1/2: Half-life; Vss: Volume of distribution at steady state; Cmax: Maximum concentration; AUC0-24: Area under the curve from 0 to 24 hours; F: Bioavailability.
Experimental Protocols
Protocol 1: OCI-Ly10 Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using the ABC-DLBCL cell line OCI-Ly10 to evaluate the in vivo efficacy of this compound.
Materials:
-
OCI-Ly10 human ABC-DLBCL cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old
-
Complete cell culture medium (e.g., IMDM with 20% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
This compound (e.g., MLT-231) formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture OCI-Ly10 cells in complete medium according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Harvest the OCI-Ly10 cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with sterile PBS and centrifuge again.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5-10 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation and Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle control via oral gavage according to the desired dosing schedule (e.g., twice daily).[7]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
-
Visualizations
Signaling Pathway of Allosteric MALT1 Inhibition
The following diagram illustrates the mechanism of action of this compound as an allosteric inhibitor of the MALT1-mediated NF-κB signaling pathway in ABC-DLBCL.
Caption: Allosteric inhibition of MALT1 by this compound.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the key steps involved in conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for this compound xenograft efficacy study.
References
- 1. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB signaling by caspases and MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial treatment rescues tumour-microenvironment-mediated attenuation of MALT1 inhibitors in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVS-MALT1 Treatment in Primary Patient-Derived Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell malignancies, particularly the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is often characterized by chronic B-cell receptor (BCR) signaling and constitutive NF-κB activation.[1][2][3][4] MALT1 functions as a key mediator in the CARD11-BCL10-MALT1 (CBM) complex, possessing both scaffolding and proteolytic (paracaspase) activities that are essential for propagating oncogenic signals.[1][3][5] Inhibition of MALT1's proteolytic activity has been shown to induce apoptosis and suppress proliferation in lymphoma cells, making it a promising strategy for targeted therapy.[2][3][6][7]
NVS-MALT1 is identified as an allosteric inhibitor of MALT1.[1][6] While specific data on this compound in primary patient-derived lymphoma cells is limited in publicly available literature, this document provides a comprehensive overview of the application of MALT1 inhibitors in this context, drawing upon data from analogous MALT1 inhibitors. The provided protocols and data summaries are intended to serve as a guide for the preclinical evaluation of this compound and other MALT1 inhibitors.
Mechanism of Action of MALT1 Inhibition
MALT1 is a central component of the NF-κB signaling pathway. In normal lymphocytes, antigen receptor engagement triggers the formation of the CBM complex, leading to MALT1 activation.[7][8] Activated MALT1 possesses arginine-specific cysteine protease activity and cleaves several substrates, including A20, BCL10, CYLD, and RelB, which are negative regulators of the NF-κB pathway.[2][3][5][7] By cleaving and inactivating these proteins, MALT1 promotes sustained NF-κB signaling, leading to the expression of pro-survival and anti-apoptotic genes.[7][8] In certain lymphomas, such as ABC-DLBCL, mutations in upstream signaling components lead to constitutive MALT1 activation, rendering the cancer cells dependent on this pathway for survival.[1][2][4]
MALT1 inhibitors, such as this compound, block the proteolytic activity of MALT1. This prevents the degradation of NF-κB negative regulators, thereby suppressing the chronic NF-κB signaling that lymphoma cells rely on. The downstream effects include a reduction in the expression of anti-apoptotic proteins and growth factors, ultimately leading to cell cycle arrest and apoptosis in MALT1-dependent lymphoma cells.[7][8]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MALT1抑制剂 | MCE [medchemexpress.cn]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Nvs-malt1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that control lymphocyte activation, proliferation, and survival.[1][2] As a dual-function protein, MALT1 acts as a scaffold to assemble the CARD11-BCL10-MALT1 (CBM) complex and possesses paracaspase activity that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB.[1][3] In certain malignancies, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive MALT1 activity is a critical driver of cell survival and proliferation, making it a compelling therapeutic target.[4][5]
Nvs-malt1 is an allosteric inhibitor of MALT1, functioning as a chemical probe to investigate the therapeutic potential of MALT1 inhibition.[6] By binding to an allosteric site at the interface between the caspase-like and Ig3 domains, this compound stabilizes the inactive conformation of the protease, thereby preventing substrate cleavage and downstream signaling.[5][7] Inhibition of MALT1's proteolytic function has been demonstrated to suppress NF-κB signaling, leading to cell cycle arrest and induction of apoptosis in MALT1-dependent cancer cells.[4][5]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound treatment using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
MALT1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway mediated by MALT1 and the point of intervention for this compound.
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for CFSE Cell Proliferation Assay with Nvs-malt1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Nvs-malt1, a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor, on lymphocytes using the Carboxyfluorescein succinimidyl ester (CFSE) cell proliferation assay. This assay is a robust method for tracking cell divisions and quantifying the impact of therapeutic compounds on cell proliferation.
Introduction
The CFSE cell proliferation assay is a widely used method to monitor cell division both in vitro and in vivo.[1][2] CFSE is a cell-permeable dye that covalently binds to intracellular proteins.[2] With each cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a halving of the fluorescence intensity. This allows for the visualization of successive generations of proliferating cells by flow cytometry.[2]
MALT1 is a key signaling protein involved in the activation and proliferation of lymphocytes, particularly T cells and B cells.[3] It functions as both a scaffold protein and a protease, playing a crucial role in the NF-κB signaling pathway.[4] Inhibition of MALT1 protease activity has emerged as a promising therapeutic strategy for certain types of lymphomas and autoimmune diseases.[4] this compound is a potent and specific inhibitor of MALT1 protease activity. By combining the CFSE assay with this compound treatment, researchers can quantitatively assess the inhibitor's efficacy in suppressing lymphocyte proliferation.
MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for T cell receptor (TCR) and B cell receptor (BCR) signaling.[4] Upon receptor stimulation, the CBM complex is formed, leading to the activation of MALT1's scaffold and protease functions. This ultimately results in the activation of the transcription factor NF-κB, which promotes cell survival, activation, and proliferation.[4]
Caption: MALT1 signaling pathway in lymphocytes.
Experimental Protocols
This section provides a detailed methodology for performing a CFSE cell proliferation assay to evaluate the effect of this compound on lymphocyte proliferation.
Materials
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a suitable lymphocyte cell line (e.g., Jurkat for T cells, TMD8 for B cells).
-
CFSE Staining Solution: CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific) or equivalent.
-
This compound: Prepare a stock solution in DMSO. The final concentration in the culture should be determined by a dose-response experiment, typically in the range of 10 nM to 10 µM.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation Reagents (for primary lymphocytes): Anti-CD3 and anti-CD28 antibodies (for T cells) or other appropriate stimuli.
-
Phosphate-Buffered Saline (PBS): Sterile, Ca2+/Mg2+ free.
-
Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for FITC/CFSE detection.
Experimental Workflow
Caption: Experimental workflow for the CFSE assay.
Detailed Protocol
-
Cell Preparation:
-
CFSE Staining:
-
Prepare a 5 µM working solution of CFSE in PBS from a DMSO stock.[2]
-
Add the CFSE working solution to the cell suspension.
-
Incubate for 10-20 minutes at 37°C, protected from light.[1]
-
To stop the staining reaction, add 5 volumes of cold complete culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium to remove unbound CFSE.[5]
-
Resuspend the cells in complete culture medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Seeding and this compound Treatment:
-
Seed the CFSE-labeled cells into a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Controls:
-
Unstained cells (for setting the flow cytometer voltage).
-
Stained, unstimulated cells (to define the position of the undivided population).
-
Stained, stimulated cells with vehicle control (positive control for proliferation).
-
-
-
Cell Stimulation (for primary lymphocytes):
-
For T cell proliferation, add anti-CD3 (e.g., 1 µg/mL plate-bound) and anti-CD28 (e.g., 1 µg/mL soluble) antibodies.[6]
-
The optimal concentration of stimulation reagents should be determined empirically.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days. The incubation time will depend on the proliferation rate of the cells.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Acquire data on a flow cytometer using 488 nm excitation and a 530/30 nm emission filter (or equivalent for FITC).[5] Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the CFSE fluorescence histogram. The undivided cells will show the highest fluorescence intensity. Each subsequent peak of lower fluorescence intensity represents a successive cell division.
-
Quantify proliferation using metrics such as the percentage of divided cells, proliferation index (average number of divisions of all cells), or division index (average number of divisions of responding cells). Most flow cytometry analysis software has a dedicated cell proliferation analysis module.[6]
-
Data Presentation
The quantitative data from the CFSE assay can be summarized in tables for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Lymphocyte Proliferation (Percentage of Divided Cells)
| Treatment Group | Concentration | Percentage of Divided Cells (%) |
| Unstimulated | - | < 5% |
| Stimulated + Vehicle | 0 µM | 85.2 ± 4.5 |
| Stimulated + this compound | 10 nM | 70.1 ± 5.1 |
| Stimulated + this compound | 100 nM | 45.8 ± 3.9 |
| Stimulated + this compound | 1 µM | 15.3 ± 2.8 |
| Stimulated + this compound | 10 µM | 5.1 ± 1.5 |
Data are representative and may vary depending on the cell type and experimental conditions. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lymphocyte Proliferation (Mean Fluorescence Intensity - MFI)
| Treatment Group | Concentration | CFSE Mean Fluorescence Intensity (MFI) |
| Unstimulated | - | 85,000 ± 3,200 |
| Stimulated + Vehicle | 0 µM | 12,500 ± 1,100 |
| Stimulated + this compound | 10 nM | 25,300 ± 2,400 |
| Stimulated + this compound | 100 nM | 48,700 ± 4,100 |
| Stimulated + this compound | 1 µM | 70,100 ± 5,800 |
| Stimulated + this compound | 10 µM | 82,400 ± 6,500 |
A higher MFI indicates less proliferation. Data are representative and should be normalized to the unstimulated control. Values are presented as mean ± standard deviation.
Logical Relationship Diagram
This diagram illustrates the logical flow and key components of the experiment.
Caption: Logical flow of the experimental design.
Troubleshooting
-
High background fluorescence: Ensure complete removal of unbound CFSE by thorough washing.
-
Poor resolution of division peaks: Titrate the initial CFSE concentration. Too high a concentration can be toxic, while too low a concentration may not provide a sufficient signal-to-noise ratio.[5]
-
Low proliferation in the positive control: Optimize the stimulation conditions (e.g., concentration of antibodies, cell density).
-
High cell death: Check the toxicity of this compound and the DMSO concentration. Ensure the final DMSO concentration is typically below 0.1%.
By following these detailed application notes and protocols, researchers can effectively utilize the CFSE cell proliferation assay to investigate the anti-proliferative effects of this compound and other MALT1 inhibitors on lymphocyte populations. This provides a powerful tool for drug discovery and development in the fields of oncology and immunology.
References
- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Loss of PKCθ, Bcl10, or Malt1 selectively impairs proliferation and NF-κB activation in the CD4+ T cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. bu.edu [bu.edu]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: NVS-MALT1 for Inducing Synthetic Lethality with BCL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy and overcome resistance. One promising approach is the concept of synthetic lethality, where the simultaneous inhibition of two otherwise non-lethal targets results in cell death. This document outlines the application of NVS-MALT1, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), to induce synthetic lethality in concert with B-cell lymphoma 2 (BCL2) inhibitors like venetoclax.
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and other immune receptor signaling.[1][2] In certain hematological malignancies, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), cancer cells are addicted to the chronic BCR signaling that drives NF-κB activation, promoting cell survival and proliferation.[1][3] Inhibition of MALT1's protease activity effectively blocks this signaling cascade, leading to cell cycle arrest and reduced tumor growth.[1]
BCL2 is a central anti-apoptotic protein that prevents programmed cell death. While BCL2 inhibitors have shown remarkable success in some hematological cancers, resistance can emerge. Preclinical evidence strongly suggests that inhibition of MALT1 "primes" cancer cells for apoptosis by downregulating NF-κB survival signals, thereby increasing their dependency on BCL2 for survival.[1][4] This creates a synthetic lethal interaction where the combination of a MALT1 inhibitor, such as this compound, and a BCL2 inhibitor, like venetoclax, results in synergistic and potent anti-tumor activity.[1][4]
These notes provide a summary of the preclinical data and detailed protocols for key experiments to evaluate the synthetic lethal interaction between this compound and BCL2 inhibitors. The data presented is based on studies using the MALT1 inhibitor ABBV-MALT1, which serves as a proxy for this compound in demonstrating the mechanism of action.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of a MALT1 inhibitor (ABBV-MALT1) and a BCL2 inhibitor (venetoclax) in ABC-DLBCL models.
Table 1: In Vitro Activity of MALT1 and BCL2 Inhibitors in ABC-DLBCL Cell Lines
| Cell Line | Subtype | MALT1i EC50 (µM) | BCL2i EC50 (µM) | Combination Effect |
| OCI-LY3 | ABC | ~0.3 | Not Specified | Synergistic |
| HBL-1 | ABC | Not Specified | Not Specified | Synergistic |
| U-2932 | ABC | Not Specified | Not Specified | Synergistic |
| SUDHL-10 | GCB | >30 | Not Specified | No Activity |
Data is compiled from studies on ABBV-MALT1.[1]
Table 2: In Vivo Efficacy of MALT1 and BCL2 Inhibitor Combination in ABC-DLBCL Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| OCI-LY3 | Vehicle | - | - |
| This compound (proxy) | 30 mg/kg, BID, 14 days | 92% TGI | |
| Venetoclax | 50 mg/kg, QD, 14 days | Moderate TGI | |
| Combination | This compound (proxy) + Venetoclax | Tumor Regression | |
| OCI-LY10 | Vehicle | - | - |
| This compound (proxy) | 30 mg/kg, BID, 14 days | 73% TGI | |
| Venetoclax | 50 mg/kg, QD, 14 days | Moderate TGI | |
| Combination | This compound (proxy) + Venetoclax | Tumor Regression |
Data is based on studies with ABBV-MALT1.[1]
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effects of this compound and venetoclax, alone and in combination, and to quantify their synergistic interaction in ABC-DLBCL cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-LY3, HBL-1, U-2932)
-
GCB-DLBCL cell line for control (e.g., SUDHL-10)
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM) with 10% FBS
-
This compound (or proxy) and venetoclax
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and venetoclax. For combination studies, prepare drugs at a constant molar ratio based on their individual EC50 values.
-
Treatment: Add the single agents or combination treatments to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
Viability Measurement: After incubation, bring the plates to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 values for each single agent using a non-linear regression model.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound and venetoclax, alone and in combination, in a mouse xenograft model of ABC-DLBCL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
ABC-DLBCL cell lines (e.g., OCI-LY3, OCI-LY10)
-
Matrigel
-
This compound and venetoclax formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 ABC-DLBCL cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, venetoclax alone, and combination).
-
Drug Administration: Administer the drugs and vehicle control daily via oral gavage at the predetermined doses and schedule (e.g., this compound at 30 mg/kg BID, venetoclax at 50 mg/kg QD).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the anti-tumor efficacy of the combination treatment to the single agents using appropriate statistical analyses (e.g., t-test or ANOVA).
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Co-Immunoprecipitation for BCL2-BIM Complex Formation
Objective: To investigate the molecular mechanism of synergy by assessing the interaction between BCL2 and the pro-apoptotic protein BIM in response to MALT1 inhibition.
Materials:
-
ABC-DLBCL cells or tumor tissue from xenograft models
-
Lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors
-
Antibodies: anti-BCL2 for immunoprecipitation, anti-BIM for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells or homogenized tumor tissue in lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BCL2 antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-BIM antibody to detect the co-immunoprecipitated BIM.
-
Re-probe with an anti-BCL2 antibody to confirm the immunoprecipitation of BCL2.
-
-
Analysis: Compare the amount of BIM co-immunoprecipitated with BCL2 in treated versus untreated samples. An increase in the BCL2-BIM complex following this compound treatment indicates that the cells are "primed" for apoptosis.[1]
References
- 1. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of B-Cell Malignancies with NVS-MALT1 and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive subtype of non-Hodgkin's lymphoma characterized by chronic B-cell receptor (BCR) signaling, which promotes cell survival and proliferation primarily through the NF-κB pathway.[1][2][3][4] Two critical nodes in this pathway are the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) and Phosphoinositide 3-kinase (PI3K).[5][6]
MALT1 is a paracaspase that functions as a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating NF-κB.[2][3][7] PI3K, particularly the delta isoform (PI3Kδ), is located upstream and is also crucial for transducing signals from the BCR to downstream effectors, including AKT and NF-κB.[5][6][8] Given their central roles in maintaining the viability of malignant B-cells, simultaneous inhibition of MALT1 and PI3K presents a rational and promising therapeutic strategy.
These application notes provide a summary of the preclinical data supporting the combination of a MALT1 inhibitor, such as NVS-MALT1 (a conceptual compound representing specific MALT1 inhibitors like MI-2), with various PI3K inhibitors. We detail the synergistic effects observed in ABC-DLBCL models and provide comprehensive protocols for key experimental assays to evaluate this combination therapy.
Rationale for Combination Therapy
Targeting a single node in the BCR signaling pathway often leads to the activation of compensatory feedback loops, limiting therapeutic efficacy.[5] Specifically, inhibition of MALT1 alone has been shown to induce feedback activation of the mTORC1 pathway, a key regulator of cell growth and survival.[5][9] While PI3Kδ inhibition can partially mitigate this feedback, it is often insufficient to achieve a sustained response.[5] By co-targeting both MALT1 and PI3K, it is possible to achieve a more comprehensive shutdown of the pro-survival signaling network, leading to a synergistic anti-tumor effect.[5][9]
Key Findings and Data Presentation
The combination of a MALT1 inhibitor with a PI3K inhibitor has demonstrated significant synergy in preclinical models of ABC-DLBCL. This synergy is characterized by enhanced growth inhibition and increased induction of apoptosis compared to either agent alone.
In Vitro Efficacy
The following tables summarize the single-agent activity of the MALT1 inhibitor MI-2 and the PI3Kδ inhibitor Idelalisib (CAL-101), as well as the pro-apoptotic effects of their combination in various ABC-DLBCL cell lines.
Table 1: Single-Agent Growth Inhibition in ABC-DLBCL Cell Lines
| Cell Line | MALT1 Inhibitor (MI-2) GI50 (µM) | PI3Kδ Inhibitor (Idelalisib) EC50 (nM) |
| HBL-1 | 0.2 | N/A |
| TMD8 | 0.5 | 24 |
| OCI-Ly3 | 0.4 | N/A |
| OCI-Ly10 | 0.4 | N/A |
Data compiled from published studies.[10][11] GI50 represents the concentration for 50% growth inhibition; EC50 represents the half-maximal effective concentration.
Table 2: Induction of Apoptosis by Combination Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HBL-1 | Control (DMSO) | ~5% |
| MI-2 (100 nM) | ~15% | |
| CAL-101 (1 µM) | ~10% | |
| MI-2 + CAL-101 | ~40% | |
| TMD8 | Control (DMSO) | ~8% |
| MI-2 (250 nM) | ~20% | |
| CAL-101 (1 µM) | ~15% | |
| MI-2 + CAL-101 | ~55% |
Data are approximations derived from graphical representations in Fontan et al., Blood, 2021.[6] Cells were treated for 96 hours.
In Vivo Efficacy
In xenograft models of ABC-DLBCL, the combination of MALT1 and PI3Kδ inhibitors resulted in significantly greater tumor growth inhibition compared to monotherapy. However, studies have noted that tumors may eventually resume growth, suggesting the development of resistance mechanisms and the potential need for further combination strategies, such as the inclusion of an mTOR inhibitor.[5]
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathways and a typical experimental workflow are provided below to aid in understanding the mechanism of action and the experimental design for evaluating this combination therapy.
Caption: BCR signaling activates PI3K and the CBM complex, leading to MALT1 and mTORC1 activation, which promotes NF-kB-mediated cell survival.
Caption: A workflow for evaluating the MALT1i and PI3Ki combination, from in vitro synergy to in vivo efficacy studies.
Caption: MALT1i and PI3Ki synergistically induce apoptosis by blocking parallel survival pathways.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the effect of this compound and PI3K inhibitors on the viability of B-cell malignancy cell lines and calculates the synergy of the combination.
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, HBL-1)
-
RPMI-1640 medium with 10-20% FBS
-
This compound (MALT1 inhibitor)
-
PI3K inhibitor (e.g., Idelalisib)
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the PI3K inhibitor. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Add the drugs (as single agents and in combination) to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Viability Measurement: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle-treated control wells to determine the percent viability. b. Calculate GI50 (50% growth inhibition) values for each single agent using non-linear regression. c. For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in cells treated with this compound and a PI3K inhibitor.
Materials:
-
Treated cells from Protocol 1 (or a separate experiment)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after 72-96 hours of drug treatment. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. d. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Western Blotting for Pathway Modulation
This protocol assesses changes in key signaling proteins following treatment.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-phospho-S6, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets with ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
ABC-DLBCL cell line (e.g., TMD8)
-
Matrigel
-
This compound and PI3K inhibitor formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, PI3K inhibitor alone, Combination).
-
Drug Administration: Administer drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor mouse body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA) to compare treatment groups. Survival can be analyzed using Kaplan-Meier curves.
Conclusion and Future Perspectives
The combination of MALT1 and PI3K inhibitors represents a highly synergistic and promising therapeutic strategy for ABC-DLBCL and potentially other B-cell malignancies dependent on BCR signaling. The provided data and protocols offer a framework for further investigation and development of this combination therapy. Future studies should focus on elucidating mechanisms of resistance to this combination and exploring the potential of a triple combination with mTOR inhibitors to achieve more durable responses.[5]
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of NVS-MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical regulator of immune signaling pathways, particularly the NF-κB pathway.[1][2][3][4][5] MALT1 possesses a dual function, acting as both a scaffold protein and a cysteine protease.[1][6][7] Its proteolytic activity is implicated in the pathogenesis of certain cancers, especially activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and autoimmune diseases, making it an attractive therapeutic target.[7][8][9][10][11][12] High-throughput screening (HTS) assays are essential for the identification of novel MALT1 inhibitors from large compound libraries.[6][8][13] This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify inhibitors of MALT1 protease activity.
MALT1 Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for T-cell and B-cell receptor signaling.[3][7][14] Upon antigen receptor engagement, CARMA1 (CARD11) is phosphorylated, leading to the recruitment of BCL10 and MALT1.[1][2] This complex then recruits TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of the IKK complex and subsequent activation of the NF-κB signaling pathway.[2][5] The protease function of MALT1 cleaves and inactivates negative regulators of NF-κB signaling, such as A20, further amplifying the signal.[4][12]
High-Throughput Screening Assay for MALT1 Inhibitors
A robust and validated fluorescence-based biochemical assay has been developed to measure the protease activity of MALT1 in a high-throughput format.[6] This assay is suitable for screening large chemical libraries in 384- and 1536-well plates.[6][13]
Principle of the Assay
The assay quantifies the proteolytic activity of recombinant MALT1 by measuring the cleavage of a fluorogenic substrate. The substrate, Ac-LRSR-AMC, is a non-fluorescent peptide that, upon cleavage by MALT1, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence intensity is directly proportional to MALT1 protease activity. The addition of Bcl-10, a known binding partner, has been shown to significantly enhance MALT1's protease activity by up to 20-40 fold.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the high-throughput screening of MALT1 inhibitors.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring MALT1 protease activity in a high-throughput format.[6]
Materials and Reagents:
-
Recombinant full-length human MALT1 protein
-
Recombinant human Bcl-10 protein
-
Fluorogenic MALT1 substrate: Ac-LRSR-AMC (Ac-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin)
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known MALT1 inhibitor)
-
Negative control (DMSO)
-
384-well or 1536-well black, low-binding microplates
-
Fluorescent microplate reader capable of excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls into the microplate wells. Typically, a small volume (e.g., 50 nL) of compound solution in DMSO is added.
-
Include wells with a positive control inhibitor and wells with DMSO only for negative (100% activity) and background (no enzyme) controls.
-
-
Enzyme Preparation and Addition:
-
Prepare a master mix of MALT1 and Bcl-10 in pre-warmed assay buffer at the desired final concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dispense the enzyme mix into each well containing the test compounds and controls (except for the background control wells).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the MALT1 enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the fluorogenic substrate Ac-LRSR-AMC in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine the quality of the assay by calculating the Z' factor. A Z' factor greater than 0.5 is generally considered acceptable for HTS.[6]
-
For confirmed hits, perform dose-response experiments to determine the IC50 values.
-
Data Presentation
The results from the high-throughput screen should be carefully validated. The following tables provide a template for summarizing key quantitative data from primary screens and follow-up dose-response experiments.
Table 1: HTS Assay Validation and Pilot Screen Summary
| Parameter | Value | Reference |
| Plate Format | 384-well / 1536-well | [6] |
| Z' Factor | > 0.7 | [6] |
| Signal-to-Background Ratio | > 10 | |
| Confirmed Hit Rate (LopacTM Library) | 0.2% | [6] |
| Confirmed Hit Rate (SpectrumTM Library) | 0.7% | [6] |
Table 2: Summary of Inhibitory Activity for Hit Compounds
| Compound ID | Primary Screen % Inhibition @ 10 µM | IC50 (µM) | Selectivity vs. Caspase-3 |
| Hit-001 | 95.2 | 0.5 | >100-fold |
| Hit-002 | 88.7 | 1.2 | >50-fold |
| ... | ... | ... | ... |
Counter-Screening and Follow-up Studies
To eliminate non-specific inhibitors, it is crucial to perform counter-screens against other related proteases, such as Caspase-3.[6] Confirmed hits from the primary screen should be further characterized in cell-based assays to assess their activity in a more physiological context. For example, the effect of inhibitors on NF-κB signaling and cell viability can be evaluated in MALT1-dependent cancer cell lines, such as ABC-DLBCL lines.[8] Promising compounds can then be advanced to pharmacokinetic and in vivo efficacy studies in relevant animal models.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Fused Heteroaromatics-Based MALT1 Inhibitors by High-Throughput Screening to Treat B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 [stage.abbviescience.com]
- 12. Integrative Analysis of MALT1 as a Potential Therapeutic Target for Prostate Cancer and its Immunological Role in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring Nvs-malt1 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of NF-κB signaling downstream of antigen receptors.[1][2] Its protease activity is crucial for the survival and proliferation of certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3][4] Nvs-malt1 is a potent and selective inhibitor of the MALT1 paracaspase, representing a promising therapeutic agent for these malignancies.[5][6] Effective preclinical and clinical development of this compound necessitates robust methods to monitor its engagement with the MALT1 target in vivo.
These application notes provide detailed protocols for assessing this compound target engagement in vivo through the analysis of direct substrate cleavage and a downstream pharmacodynamic biomarker. The methodologies described herein are essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and confirming the mechanism of action of this compound in preclinical models.
Data Presentation
The following tables summarize key quantitative data for MALT1 inhibitors, providing a reference for expected potency and in vivo activity.
Table 1: In Vitro Potency of MALT1 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| MI-2 | MALT1 Activity Assay | - | IC50: ~1 µM | [3] |
| Growth Inhibition | HBL-1 | GI50: 0.2 µM | [3] | |
| Growth Inhibition | TMD8 | GI50: 0.5 µM | [3] | |
| Growth Inhibition | OCI-Ly3 | GI50: 0.4 µM | [3] | |
| Growth Inhibition | OCI-Ly10 | GI50: 0.4 µM | [3] | |
| Compound 3 | In vitro MALT1 Ki | LZ-MALT1 biochemical assay | Ki: < 10 nM | [5] |
| Cellular MALT1 Activity | Raji MALT1-GloSensor | IC50: ~10 nM | [5] | |
| Growth Inhibition | OCI-Ly3 | GI50: < 100 nM | [5] | |
| Z-VRPR-fmk | In vitro MALT1 Ki | LZ-MALT1 biochemical assay | Ki: ~100 nM | [5] |
Table 2: In Vivo Efficacy of MALT1 Inhibitors
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Biomarker Modulation | Reference |
| MI-2 | ABC-DLBCL Xenograft | Not Specified | Significant TGI vs. vehicle | Inhibition of MALT1 substrate cleavage | [3][6] |
| Compound 3 | TMD8 Xenograft | 30 mg/kg i.p. | Significant TGI vs. vehicle | Reduction in serum IL-10 | [5] |
| ABBV-MALT1 | OCI-LY10 Xenograft | Not Specified | 62% maximal TGI | - | [7] |
Signaling Pathways and Experimental Workflows
MALT1 Signaling Pathway
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which is activated downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.[5][8] Upon activation, MALT1 cleaves several substrates to promote NF-κB signaling and cell survival.
Caption: MALT1 signaling pathway downstream of BCR/TLR activation.
Experimental Workflow for In Vivo Target Engagement
This workflow outlines the key steps for assessing this compound target engagement in a preclinical xenograft model.
Caption: Workflow for in vivo monitoring of this compound target engagement.
Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy and target engagement of this compound in a subcutaneous ABC-DLBCL xenograft model.
Materials:
-
ABC-DLBCL cell line (e.g., TMD8, OCI-Ly10)
-
Immunocompromised mice (e.g., NOD-SCID)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Standard animal housing and handling equipment
Protocol:
-
Cell Culture: Culture ABC-DLBCL cells according to standard protocols.
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).[5]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Sample Collection: At the end of the study, or at specified time points, collect blood via cardiac puncture and immediately process to obtain serum or plasma. Euthanize the mice and excise the tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for subsequent analysis.
Western Blot for MALT1 Substrate Cleavage
Objective: To determine the extent of MALT1 inhibition by this compound in vivo by measuring the cleavage of MALT1 substrates (e.g., CYLD, RelB, BCL10) in tumor tissue lysates.
Materials:
-
Snap-frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB, anti-BCL10)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Lysis: Homogenize snap-frozen tumor tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrates. A decrease in the cleaved form and an increase in the full-length form in this compound-treated samples compared to vehicle indicates target engagement.
ELISA for Serum IL-10 Levels
Objective: To measure the levels of the pharmacodynamic biomarker IL-10 in the serum of tumor-bearing mice treated with this compound. A reduction in serum IL-10 correlates with MALT1 inhibition.[5]
Materials:
-
Serum samples from the in vivo study
-
Human or mouse IL-10 ELISA kit (depending on the xenograft model and the source of IL-10 being measured)
-
Microplate reader
Protocol:
-
Sample Preparation: Thaw serum samples on ice. If necessary, dilute the samples according to the ELISA kit instructions.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards. Use the standard curve to calculate the concentration of IL-10 in each sample. Compare the IL-10 levels between the this compound-treated and vehicle control groups. A significant reduction in serum IL-10 in the treated group indicates pharmacodynamic activity of this compound.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 4. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Paper: Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies [ash.confex.com]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NVS-MALT1 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of MALT1 inhibitors, exemplified by NVS-MALT1. The goal is to achieve potent on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is a potent and selective inhibitor of the paracaspase MALT1.
-
On-target effects: The primary on-target effect of this compound is the inhibition of MALT1 protease activity. This leads to the suppression of the NF-κB signaling pathway, which is constitutively active in certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] This inhibition results in decreased proliferation and increased apoptosis of MALT1-dependent cancer cells.[1][2][3]
-
Off-target effects: The most significant off-target concern is the potential for immune-related adverse effects due to the role of MALT1 in normal immune function.[4][5] Specifically, inhibition of MALT1 can affect the development, maintenance, and function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[4][6][7] Prolonged or high-dose inhibition of MALT1 has been associated with a reduction in Treg numbers, which could potentially lead to autoimmune-like pathologies.[4][5] Some MALT1 inhibitors have also been assessed for off-target activity against other proteases and kinases, but highly selective compounds like ABBV-MALT1 have shown minimal off-target activity at therapeutic concentrations.[8]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration will depend on the specific cell type and the desired biological outcome. A dose-response study is essential. We recommend a concentration range that covers at least three logs (e.g., 1 nM to 10 µM). Key parameters to assess are:
-
On-target efficacy: Measure the half-maximal inhibitory concentration (IC50) for MALT1 substrate cleavage (e.g., CYLD, RelB) or the half-maximal effective concentration (EC50) for a downstream functional effect, such as inhibition of cell proliferation (GI50) or cytokine secretion (e.g., IL-6, IL-10).
-
Off-target effects: Assess the impact on the viability and function of relevant off-target cell types, such as primary T cells or regulatory T cells, at the determined on-target effective concentrations.
Q3: What are the key biomarkers to monitor for on-target and off-target effects?
A3:
-
On-target biomarkers:
-
Direct Target Engagement: Inhibition of the cleavage of known MALT1 substrates like CYLD, BCL10, and RelB, which can be detected by Western blot.[3][9]
-
Downstream Pathway Modulation: Reduced phosphorylation of IκBα and decreased nuclear translocation of NF-κB subunits (e.g., c-Rel).
-
Functional Outcomes: Decreased secretion of NF-κB-dependent cytokines such as IL-6 and IL-10 in lymphoma cell lines.[9] A reduction in serum IL-10 levels has been suggested as a useful pharmacodynamic biomarker in vivo.[9][10]
-
-
Off-target biomarkers:
-
Treg Viability and Function: Monitor the frequency of CD4+/CD25+/FoxP3+ Tregs by flow cytometry.[11][12] Assess the suppressive function of Tregs in co-culture assays.
-
General Cytotoxicity: Evaluate the viability of off-target cells (e.g., healthy peripheral blood mononuclear cells [PBMCs]) using assays like MTT or CellTiter-Glo.
-
Kinase/Protease Selectivity: For in-depth characterization, profiling against a panel of kinases and proteases can confirm the selectivity of the inhibitor.[8]
-
Q4: Is it possible to achieve a therapeutic window that separates on-target efficacy from off-target effects on Tregs?
A4: Yes, recent studies suggest that it is possible to uncouple the anti-inflammatory and anti-tumor effects of MALT1 inhibition from the reduction in Treg numbers.[6][11][12][13] This is based on the observation that lower concentrations of MALT1 inhibitors are often sufficient to achieve the desired therapeutic effect compared to the concentrations that significantly impact Treg homeostasis.[11][13] A careful dose-titration is therefore critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50/EC50 for on-target effects | Poor compound stability or solubility in culture medium. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Consider using a lower serum concentration if serum protein binding is suspected to be an issue. |
| Cell line is not dependent on the MALT1 pathway. | Confirm the MALT1-dependency of your cell line by checking for constitutive MALT1 activity (e.g., cleavage of endogenous substrates) or by using a positive control MALT1-dependent cell line (e.g., OCI-Ly3, HBL-1). | |
| Significant toxicity in control (non-MALT1 dependent) cells | Potential off-target effects of the inhibitor at high concentrations. | Perform a selectivity screen against a panel of kinases and proteases to identify potential off-target interactions. Lower the concentration of this compound to the minimal effective concentration for on-target effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions (cell density, passage number). | Standardize cell seeding density and use cells within a consistent range of passage numbers. |
| Degradation of this compound. | Aliquot and store the this compound stock solution at -80°C and avoid repeated freeze-thaw cycles. | |
| No inhibition of MALT1 substrate cleavage despite functional effects | The antibody used for Western blotting is not specific or sensitive enough. | Validate the antibody using positive and negative controls. Ensure optimal Western blot conditions (e.g., lysis buffer, antibody concentration, incubation time). |
| The specific substrate is not expressed or cleaved in your cell line. | Confirm the expression of the MALT1 substrate in your cell line. Test for the cleavage of multiple MALT1 substrates (e.g., CYLD, RelB, BCL10). |
Quantitative Data Summary
The following tables summarize the in vitro potency of representative MALT1 inhibitors in various cell lines. While specific data for "this compound" is not publicly available, these values for other well-characterized, potent, and selective MALT1 inhibitors can serve as a valuable reference for designing dose-response experiments.
Table 1: On-Target Potency of MALT1 Inhibitors in MALT1-Dependent ABC-DLBCL Cell Lines
| Inhibitor | Cell Line | Assay | Potency (µM) | Reference |
| MI-2 | HBL-1 | Growth Inhibition (GI50) | 0.2 | [3] |
| TMD8 | Growth Inhibition (GI50) | 0.5 | [3] | |
| OCI-Ly3 | Growth Inhibition (GI50) | 0.4 | [3] | |
| OCI-Ly10 | Growth Inhibition (GI50) | 0.4 | [3] | |
| ABBV-MALT1 | OCI-Ly3 | Cell Viability (EC50) | ~0.3 | [8] |
| Compound 3 | OCI-Ly3 | Growth Inhibition (GI50) | <0.1 | [9] |
| zVRPR-fmk | HBL-1 | Cell Viability | Significant reduction at 50 µM | [1] |
| OCI-Ly3 | Cell Viability | Significant reduction at 50 µM | [1] |
Table 2: Off-Target Effects of MALT1 Inhibitors on Immune Cells
| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |
| Allosteric MALT1i | Human Tregs | Suppression Assay | No effect on suppressive function | Titrated concentrations | [11] |
| Rat Splenocytes | Treg Frequency | Significant reduction | High dose | [11][12] | |
| MLT-943 | Rat CD4+ T cells | Treg Frequency | Progressive reduction | 5 mg/kg in vivo | [4] |
| Compound 2 | Human CD4+ T cells | Viability | No toxicity | Up to 10 µM | [14] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is for determining the dose-dependent effect of this compound on the viability of both target cancer cells and off-target cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell lines
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.[8]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the this compound concentration and determine the GI50 using a non-linear regression curve fit.
Western Blot for MALT1 Substrate Cleavage
This protocol allows for the direct assessment of this compound on-target activity by monitoring the cleavage of a known MALT1 substrate, such as CYLD.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-CYLD, anti-RelB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-CYLD) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop with a chemiluminescent substrate.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. The inhibition of MALT1 activity will be indicated by a decrease in the cleaved form of the substrate and an increase in the full-length form.[3] Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cytokine Release Assay
This protocol measures the effect of this compound on the secretion of NF-κB-dependent cytokines.
Materials:
-
This compound
-
Cell culture medium
-
Stimulating agent (e.g., PMA and Ionomycin for T-cells, or relevant antigen for B-cells)
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IL-6, IL-10, IL-2)
Procedure:
-
Cell Treatment: Seed cells and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Add the stimulating agent to the wells to induce cytokine production.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the EC50 for cytokine release inhibition.
Visualizations
MALT1 Signaling Pathway and Point of Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Logical Relationship for Troubleshooting High IC50 Values
Caption: Troubleshooting guide for unexpectedly high IC50 values.
References
- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 14. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nvs-malt1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 allosteric inhibitor, Nvs-malt1. The focus is on addressing the common challenge of its insolubility in aqueous buffers during experimental procedures.
Troubleshooting Guide: this compound Insolubility
Q1: I am observing precipitation or cloudiness when I dilute my this compound stock solution into my aqueous assay buffer. What is happening and how can I fix it?
A1: This is a common issue arising from the low aqueous solubility of many small molecule inhibitors like this compound. When the concentration of the compound exceeds its solubility limit in the final aqueous buffer, it precipitates out of solution. This can lead to inaccurate and unreliable experimental results.[]
Here are several strategies to address this issue, moving from simple adjustments to more involved formulation techniques:
Initial Steps:
-
Optimize Co-solvent Concentration: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible while still maintaining the solubility of this compound. However, be mindful that high concentrations of organic solvents can negatively impact protein stability and assay performance.[2]
-
pH Adjustment of the Buffer: The solubility of small molecules can be highly dependent on the pH of the solution.[][3][4][5] For weakly basic or acidic compounds, adjusting the buffer's pH can significantly increase solubility by promoting the ionized form of the molecule. It is recommended to experimentally determine the optimal pH for this compound solubility.
-
Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing can sometimes help dissolve small precipitates, especially for kinetic solubility experiments. However, be cautious about the thermal stability of your protein and other assay components.
Advanced Strategies:
-
Inclusion of Solubilizing Excipients:
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can be added to the aqueous buffer to help solubilize hydrophobic compounds by forming micelles.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their aqueous solubility.[6][7][8][9][10] Beta-cyclodextrins and their derivatives are commonly used for this purpose.
-
Q2: How can I determine the kinetic solubility of this compound in my specific buffer?
A2: Determining the kinetic solubility is a crucial step to understand the concentration limits for your experiments.[11] A common method is a high-throughput kinetic solubility assay using nephelometry or UV spectrophotometry.[][6][12]
Experimental Protocol: Kinetic Solubility Assay by UV Spectrophotometry
This protocol allows for the rapid determination of the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., with 0.45 µm PVDF membrane)
-
96-well UV-compatible plates
-
Multichannel pipette
-
Plate shaker
-
UV/Vis plate reader
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store this stock at -80°C as recommended.[13]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the corresponding wells of a 96-well filter plate. Then, add a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer to each well. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Filtration: Place the filter plate on top of a 96-well UV-compatible plate and centrifuge to separate the soluble fraction from any precipitate.
-
Quantification: Measure the absorbance of the filtrate in the UV-compatible plate at the wavelength of maximum absorbance for this compound.
-
Data Analysis: Create a standard curve using known concentrations of this compound in your buffer (with the same final DMSO concentration). Use this curve to determine the concentration of this compound in your filtered samples. The kinetic solubility is the highest concentration at which no precipitation is observed.
Frequently Asked Questions (FAQs)
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[13]
Q4: What is a typical starting concentration of DMSO to use in my assays?
A4: It is best to keep the final DMSO concentration in your assay below 1% (v/v), and ideally below 0.5%. While DMSO is an excellent solvent for many small molecules, it can have detrimental effects on enzyme activity and cell viability at higher concentrations. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: Can I use sonication to dissolve this compound in my buffer?
A5: Sonication can be used to aid in the initial dissolution of the powder in an organic solvent. However, for diluting the stock into an aqueous buffer, vigorous sonication may not be ideal as it can generate heat and potentially denature proteins in your assay. Gentle vortexing is generally preferred.
Q6: Are there any alternative organic solvents to DMSO I can use?
A6: While DMSO is the most common, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can also be considered.[] The choice of solvent will depend on the specific requirements of your assay and the solubility of this compound in that solvent. It is important to test the compatibility of any new solvent with your experimental system.
Data Presentation
Table 1: Representative Solubility Data for a Poorly Soluble Kinase Inhibitor in Common Buffers.
Disclaimer: The following data is representative of poorly soluble kinase inhibitors and is for illustrative purposes. The actual solubility of this compound should be experimentally determined.
| Buffer System (pH) | Co-solvent (v/v) | Estimated Solubility (µM) |
| PBS (7.4) | 1% DMSO | < 1 |
| PBS (7.4) | 1% DMSO + 0.01% Tween-20 | 5 - 10 |
| Acetate Buffer (5.0) | 1% DMSO | 1 - 5 |
| Tris Buffer (8.0) | 1% DMSO | < 1 |
| PBS (7.4) | 1% DMSO + 10 mM HP-β-CD | 20 - 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety First: Handle this compound powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.[13]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. Brief, gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.[13]
Mandatory Visualizations
Caption: MALT1 signaling pathway initiated by antigen receptor activation.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Logical relationship of this compound insolubility issues and solutions.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-malt1 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of NVS-MALT1 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that functions as a potent and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inhibits its activity. This allosteric mechanism contributes to its high selectivity.[1]
Q2: What is the on-target potency of this compound?
A2: The potency of this compound has been determined using a human biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The IC50 values are 2.4 nM in a high salt concentration assay and 18 nM in a low salt concentration assay.[1]
Q3: What is known about the off-target effects of this compound in kinase assays?
A3: this compound has been profiled for off-target activity against a panel of 50 kinases at a concentration of 10 µM. It was found to have no significant activity against this panel, with the exception of FMS-like tyrosine kinase 3 (FLT3), which it inhibited with an IC50 of 3.5 µM.[1]
Q4: How selective is this compound beyond kinases?
A4: Due to its allosteric mechanism of action, this compound exhibits high selectivity. It has shown no cross-reactivity among other proteases. In a broader panel of 110 receptors, ion channels, enzymes, and transporters, it showed no significant activity at 10 µM, with the only notable exception being a 52% inhibition of the adenosine transporter AdT.[1]
Q5: Is there a negative control compound available for this compound?
A5: Yes, a structurally similar but inactive control compound, this compound-C, is available. This control is recommended for use in experiments to differentiate on-target from potential off-target or compound-specific effects.
Data Presentation
On-Target Potency of this compound
| Assay Type | Target | Potency (IC50) |
| Human biochemical (TR-FRET) high salt | MALT1 | 2.4 nM |
| Human biochemical (TR-FRET) low salt | MALT1 | 18 nM |
Data sourced from the Chemical Probes Portal.[1]
Known Off-Target Kinase Activity of this compound
| Kinase Panel Size | Compound Concentration | Notable Off-Target Kinase | Potency (IC50) |
| 50 Kinases | 10 µM | FLT3 | 3.5 µM |
This compound was largely inactive against the panel of 50 kinases at 10 µM. The full list of tested kinases is not publicly available. Data sourced from the Chemical Probes Portal.[1]
Experimental Protocols
Protocol: MALT1 TR-FRET Assay for Inhibitor Potency Determination
This protocol is a representative method for determining the IC50 of inhibitors like this compound against MALT1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human MALT1 enzyme
-
TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled substrate or binding partner)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound and other test compounds
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of MALT1 enzyme, donor, and acceptor molecules in assay buffer at their optimal concentrations (determined through initial optimization experiments).
-
Assay Reaction:
-
Add 2 µL of the diluted compound to the wells of the 384-well plate.
-
Add 4 µL of the MALT1 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 4 µL of a mixture of the donor and acceptor reagents.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Europium donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: General Kinase Panel Screening for Off-Target Effects
This protocol outlines a general workflow for screening a compound like this compound against a panel of kinases to identify potential off-target activities.
Materials:
-
A panel of purified, active kinases.
-
Specific substrates for each kinase.
-
ATP (often at the Km concentration for each kinase).
-
Assay buffer appropriate for kinase reactions.
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]).
-
This compound.
-
Multi-well plates.
-
Plate reader or scintillation counter corresponding to the detection method.
Procedure:
-
Compound Preparation: Prepare this compound at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Setup: In separate wells for each kinase:
-
Add the specific kinase.
-
Add the corresponding substrate.
-
Add this compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets and can be selected for further dose-response studies to determine their IC50 values.
Troubleshooting Guide
Q: I am observing high variability in my kinase assay results. What are the potential causes?
A: High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes.
-
Reagent Instability: Ensure enzymes, ATP, and substrates are properly stored and handled. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Inconsistent incubation times or temperature fluctuations can affect reaction rates.
-
Plate Effects: "Edge effects" in multi-well plates can cause variability. Consider not using the outer wells or incubating plates in a humidified chamber.
-
Compound Precipitation: The test compound may not be fully soluble in the assay buffer. Visually inspect for precipitation.
Q: My this compound inhibitor is not showing the expected potency in my in vitro assay. What could be the reason?
A: Several factors can lead to discrepancies in inhibitor potency:
-
Assay Conditions: The IC50 of an inhibitor can be highly dependent on the assay conditions, such as ATP concentration (for ATP-competitive inhibitors, though this compound is allosteric), enzyme concentration, and substrate concentration.
-
Reagent Quality: The purity and activity of the recombinant MALT1 enzyme can significantly impact the results.
-
Incorrect Protocol: Ensure that the pre-incubation time of the inhibitor with the enzyme is sufficient, especially for allosteric inhibitors that may have slower binding kinetics.
-
Compound Degradation: Verify the integrity and concentration of your this compound stock solution.
Q: I'm observing an unexpected cellular phenotype that wasn't predicted by the in vitro kinase panel. What could be the cause?
A: This can occur for several reasons:
-
Non-Kinase Off-Targets: The phenotype could be caused by this compound interacting with a non-kinase target. For this compound, the adenosine transporter AdT has been identified as a potential off-target.
-
Metabolism: In a cellular context, the compound could be metabolized into a more active or promiscuous species.
-
Pathway Effects: Inhibition of MALT1 can have complex downstream effects on cellular signaling that may not be immediately obvious from a simple in vitro assay.
-
Assay-Specific Artifacts: The observed phenotype might be an artifact of the specific cellular assay being used.
Q: How can I confirm that a cellular effect is due to MALT1 inhibition and not an off-target?
A: To validate on-target activity, you can:
-
Use a Negative Control: Compare the effects of this compound with its inactive control compound, this compound-C. The inactive control should not produce the same phenotype.
-
Rescue Experiments: If possible, overexpress a form of MALT1 that is resistant to this compound to see if the phenotype is reversed.
-
Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown MALT1 and see if this phenocopies the effect of this compound.
-
Monitor Downstream Signaling: Measure the activity of known downstream effectors of MALT1 signaling, such as the cleavage of MALT1 substrates (e.g., RelB, CYLD) or NF-κB activation, to confirm target engagement in your cellular system.
Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Off-Target Kinase Panel Screening.
Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.
References
Technical Support Center: Investigating Nvs-malt1 Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating resistance mechanisms to Nvs-malt1, a potent MALT1 inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the protease activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a key component of the CBM signalosome complex, which also includes CARMA1 and BCL10. This complex is crucial for the activation of the NF-κB signaling pathway, particularly in lymphocytes. By inhibiting the proteolytic function of MALT1, this compound blocks the downstream signaling cascade that promotes the survival and proliferation of certain cancer cells, especially those of B-cell origin.[1][2]
Q2: What are the known mechanisms of resistance to MALT1 inhibitors like this compound?
Resistance to MALT1 inhibitors can emerge through various mechanisms that allow cancer cells to bypass the drug's inhibitory effects. One primary mechanism is the development of mutations in genes downstream of MALT1 in the NF-κB pathway. For example, a constitutively active form of IKKβ, a kinase that acts downstream of the CBM complex, can render cells resistant to MALT1 inhibition.[3] Additionally, feedback loops and the activation of alternative pro-survival signaling pathways can contribute to resistance.[3]
Q3: My cancer cell line is not responding to this compound treatment. What could be the reason?
Several factors could contribute to a lack of response to this compound. Firstly, the cancer cell line you are using may not be dependent on the MALT1-NF-κB signaling pathway for its survival. This is often the case for cancers that do not originate from lymphocytes. Secondly, the cell line may have intrinsic resistance due to pre-existing mutations downstream of MALT1.[3] It is also possible that the concentration of this compound used is not optimal for your specific cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
Q4: How can I confirm that this compound is inhibiting MALT1 activity in my cells?
To confirm the on-target activity of this compound, you can perform an immunoblot analysis to assess the cleavage of known MALT1 substrates. MALT1 is known to cleave proteins such as BCL10, CYLD, and RelB.[4] In sensitive cells treated with this compound, you should observe a decrease in the cleaved forms of these substrates compared to untreated or vehicle-treated control cells.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CCK-8)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare a master mix of the drug dilution to add to the wells. |
| Low signal or unexpected results | - Incorrect wavelength reading- Insufficient incubation time with the reagent- Cell contamination (e.g., mycoplasma)- Drug interference with the assay reagent | - Double-check the recommended wavelength for your specific assay.- Optimize the incubation time for your cell line and seeding density.- Regularly test your cell lines for mycoplasma contamination.- Run a control with the drug in cell-free media to check for direct interaction with the assay reagent. |
| IC50 value is much higher than expected | - Cell line is resistant to this compound- Incorrect drug concentration calculation- Drug has degraded | - Confirm the MALT1-dependency of your cell line.- Verify your stock solution concentration and dilution calculations.- Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
Generating this compound Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| All cells die at higher drug concentrations | - The incremental increase in drug concentration is too high.- The cell line is highly sensitive and cannot develop resistance easily. | - Start with a low concentration of this compound (e.g., IC20) and increase the concentration more gradually (e.g., 1.2-1.5 fold increments).- Allow the cells more time to recover and repopulate between dose escalations.- Consider using a different parental cell line that may have a greater propensity to develop resistance.[5] |
| Resistant phenotype is lost after removing the drug | - The resistance mechanism is transient and dependent on continuous drug pressure. | - Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype. |
| Difficulty in isolating resistant clones | - Low frequency of resistant cells.- Clones are not viable when isolated. | - Use a lower seeding density to allow for the formation of distinct colonies.- Try different methods for clone isolation, such as cloning cylinders or limiting dilution. |
Immunoblotting for NF-κB Pathway Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target protein | - Low protein expression- Poor antibody quality- Inefficient protein transfer | - Increase the amount of protein loaded onto the gel.- Use a positive control to validate the antibody.- Optimize the transfer conditions (time, voltage, membrane type). |
| High background or non-specific bands | - Antibody concentration is too high- Insufficient blocking- Washing steps are not stringent enough | - Titrate the primary and secondary antibody concentrations.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the duration and number of washes. |
| Inconsistent loading control signal | - Inaccurate protein quantification- Uneven protein transfer | - Use a reliable protein quantification method (e.g., BCA assay).- Check the gel post-transfer with a protein stain (e.g., Ponceau S) to verify even transfer. |
Data Presentation
Table 1: In Vitro Activity of MALT1 Inhibitors in B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | MALT1 Inhibitor | IC50 (µM) | Reference |
| HBL-1 | ABC-DLBCL | MI-2 | 0.2 | [6] |
| TMD8 | ABC-DLBCL | MI-2 | 0.5 | [6] |
| OCI-Ly3 | ABC-DLBCL | MI-2 | 0.4 | [6] |
| OCI-Ly10 | ABC-DLBCL | MI-2 | 0.4 | [6] |
| OCI-Ly3 | ABC-DLBCL | SY-12696 | 0.220 | [4] |
| OCI-Ly10 | ABC-DLBCL | SY-12696 | 0.141 | [4] |
| OCI-Ly3 | ABC-DLBCL | z-VRPR-fmk | ~25 | [7] |
| OCI-Ly10 | ABC-DLBCL | z-VRPR-fmk | ~25 | [7] |
ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50 of this compound
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count the cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
2. Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium, ranging from a clinically relevant maximum concentration down to a sub-lethal dose. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Generating this compound Resistant Cell Lines
1. Initial Drug Exposure:
-
Culture the parental cancer cell line in a T25 flask.
-
Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours.
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the cells to recover and reach ~80% confluency.
2. Stepwise Dose Escalation:
-
Once the cells have recovered, passage them and re-seed into a new flask.
-
Treat the cells with a slightly higher concentration of this compound (e.g., 1.2-1.5 times the previous concentration).
-
Repeat the cycle of treatment, recovery, and dose escalation.
-
This process can take several months. It is crucial to cryopreserve cells at various stages.[5]
3. Confirmation of Resistance:
-
After several rounds of dose escalation, perform a cell viability assay (as described in Protocol 1) on the resistant cell line and the parental cell line in parallel.
-
A significant increase (typically >3-fold) in the IC50 value of the resistant line compared to the parental line confirms the development of resistance.[8]
Protocol 3: Immunoblotting for MALT1 Substrate Cleavage
1. Cell Lysis and Protein Quantification:
-
Treat sensitive and resistant cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a MALT1 substrate (e.g., anti-RelB, anti-CYLD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to compare the levels of full-length and cleaved MALT1 substrates between different treatment conditions.
Visualizations
Figure 1: Simplified diagram of the MALT1 signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for identifying this compound resistance mechanisms.
Figure 3: Logical relationships of potential this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming feedback loop activation upon Nvs-malt1 treatment
Welcome to the technical support center for Nvs-malt1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a specific focus on overcoming feedback loop activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator of NF-κB signaling and possesses both scaffolding and proteolytic functions.[1] this compound specifically targets the paracaspase activity of MALT1, which is crucial for the cleavage of several negative regulators of NF-κB signaling, such as A20 and RelB.[2][3] By inhibiting this proteolytic activity, this compound effectively suppresses the constitutive NF-κB activation observed in certain malignancies like Activated B-Cell-like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL).[3][4]
Q2: In which cell types or cancer models is this compound expected to be most effective?
A2: this compound is particularly effective in cancers that are dependent on chronic B-cell receptor (BCR) signaling and exhibit constitutive MALT1 activity.[5] This includes ABC-DLBCL, which is characterized by constitutive activation of the CARMA1-BCL10-MALT1 (CBM) signaling complex.[3][4] Additionally, lymphomas with oncogenic mutations in CARD11 (the gene encoding CARMA1) are hypersensitive to MALT1 inhibition.[6]
Q3: What is a known resistance mechanism to MALT1 inhibitors like this compound?
A3: A significant challenge with targeted therapies like this compound is the activation of compensatory feedback loops that promote cell survival.[6] Upon MALT1 inhibition, a notable feedback mechanism is the activation of the PI3K/mTORC1 signaling pathway.[6] This is characterized by increased phosphorylation of key downstream effectors like S6 kinase (S6K) and S6 ribosomal protein.[6]
Q4: How does inhibition of MALT1 lead to the activation of the mTORC1 pathway?
A4: MALT1 is situated at a critical juncture of multiple oncogenic signaling pathways.[6] The CBM complex, of which MALT1 is a part, can colocalize with components of the TLR and mTOR pathways, forming a "My-T-BCR" supercomplex.[6] Inhibition of MALT1 disrupts the normal signaling cascade, which can lead to the adaptive activation of parallel survival pathways like the PI3K/mTORC1 axis to overcome the therapeutic blockade.[6]
Troubleshooting Guide: Overcoming Feedback Loop Activation
A primary challenge encountered during this compound treatment is the activation of survival feedback loops, which can diminish the therapeutic efficacy. The most prominent of these is the activation of the PI3K/mTORC1 pathway.
Issue: Reduced sensitivity or acquired resistance to this compound treatment in vitro or in vivo.
Potential Cause: Activation of a compensatory survival pathway, most commonly the PI3K/mTORC1 pathway.
Troubleshooting Workflow:
Quantitative Data Summary: Effect of MALT1 Inhibition on mTORC1 Signaling
The following table summarizes the typical changes observed in key signaling proteins upon treatment with a MALT1 inhibitor, indicating the activation of the mTORC1 feedback loop.[6]
| Treatment Group | p-S6 (S235/236) | p-S6K1 (T389) | Cleaved BCL10 |
| Vehicle Control | Baseline | Baseline | Present |
| This compound | ↑↑ | ↑ | ↓↓↓ |
| PI3Kδ inhibitor | ↓ | ↓ | Present |
| This compound + PI3Kδ inhibitor | ↑ | Baseline | ↓↓↓ |
| mTORC1 inhibitor | ↓↓↓ | ↓↓↓ | Present |
| This compound + mTORC1 inhibitor | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Arrow notation: ↑ (increase), ↓ (decrease). The number of arrows indicates the magnitude of the change.
Interpretation: Treatment with this compound alone effectively reduces the cleavage of its direct substrate, BCL10, but leads to a significant increase in the phosphorylation of S6 and S6K1, indicating mTORC1 activation.[6] While a PI3Kδ inhibitor can partially mitigate this, the combination of this compound with a direct mTORC1 inhibitor shows the most potent abrogation of the feedback loop and synergistic activity.[6]
Experimental Protocols
Western Blot for Detection of mTORC1 Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the mTORC1 signaling pathway (p-S6, p-S6K) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate ABC-DLBCL cells (e.g., TMD8, HBL-1) at a density of 1x10^6 cells/mL.
-
Treat cells with this compound (e.g., 1-10 µM), an mTORC1 inhibitor (e.g., rapamycin), or a combination of both for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-total S6
-
Rabbit anti-total S6K1
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Signaling Pathway Diagrams
MALT1 Signaling in B-Cell Lymphoma
The following diagram illustrates the central role of MALT1 in the CBM complex and its downstream activation of the NF-κB pathway.
Feedback Loop Activation upon MALT1 Inhibition
This diagram shows how this compound inhibits the MALT1 pathway, leading to the compensatory activation of the PI3K/mTORC1 pathway.
References
- 1. MALT1 [abbviescience.com]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-malt1 stability and degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of NVS-MALT1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution during long-term experiments?
A1: The stability of this compound in solution can be influenced by several factors, including temperature, pH, light exposure, the presence of oxidizing or reducing agents, and the composition of the solvent or cell culture medium. Long-term storage at inappropriate temperatures is a common cause of degradation.[1][2][3]
Q2: What are the visible signs of this compound degradation in my stock solution?
A2: Visual indicators of degradation can include a change in color of the solution, the formation of precipitates, or a decrease in the expected biological activity of the compound in your assays.[3] However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for confirmation.
Q3: How should I prepare and store this compound stock solutions for optimal stability?
A3: For maximal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.[4] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in light-protected vials.[5][6] For use in cell culture, the stock solution should be diluted to the final working concentration in pre-warmed medium immediately before use.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in cell culture media, such as certain amino acids, vitamins, or serum proteins, can potentially interact with and degrade this compound over time.[7][8][9] For instance, reactive oxygen species generated by cellular metabolism or media components can lead to oxidative degradation. It is advisable to minimize the pre-incubation time of this compound in the complete medium before adding it to the cells.
Q5: What is the expected half-life of this compound in a typical cell culture experiment?
A5: The specific half-life of this compound in cell culture has not been publicly detailed. The stability will depend on the specific cell line, media composition, and experimental conditions.[7] It is recommended to perform a stability assessment under your specific experimental conditions if long-term exposure is planned.
Troubleshooting Guides
Issue 1: Decreased or Inconsistent Biological Activity of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from a new powder vial. 2. Compare the activity of the fresh stock to the old stock in a dose-response experiment. 3. If the fresh stock shows higher potency, discard the old stock. |
| Repeated freeze-thaw cycles | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Store aliquots at -80°C for long-term stability. |
| Improper storage of diluted solutions | 1. Prepare fresh dilutions of this compound in culture medium for each experiment. 2. Avoid storing diluted solutions for extended periods, even at 4°C. |
| Interaction with media components | 1. Reduce the pre-incubation time of this compound in complete media before adding to cells. 2. Consider using serum-free media for the duration of the treatment if compatible with your cell line.[7] |
Issue 2: Precipitate Formation in this compound Solutions
| Possible Cause | Troubleshooting Step |
| Poor solubility at working concentration | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the tolerance level for your cells (typically <0.5%). 2. Briefly warm the stock solution and vortex before making dilutions. 3. If precipitation persists, consider using a lower concentration of this compound. |
| Degradation product precipitation | 1. Analyze the precipitate using analytical techniques like HPLC or LC-MS to identify its composition. 2. If degradation is confirmed, review storage and handling procedures. |
| Interaction with plasticware | 1. Test different types of low-binding microplates or tubes. 2. Ensure all plasticware is compatible with the solvent used for the stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Divide the solution into multiple sterile, sealed tubes, one for each time point.
-
Incubate the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube.
-
Immediately analyze the concentration of intact this compound in the sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12]
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Prepare separate solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions, including:
-
Acidic hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature.
-
Basic hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Thermal stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
-
At specified time points, take samples from each condition.
-
Analyze the samples using HPLC or LC-MS to separate and identify the parent compound and any degradation products.[10][11]
Quantitative Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides a general guideline for the stability of similar small molecule inhibitors under various storage conditions. Actual stability of this compound should be determined experimentally.
| Condition | Solvent | Temperature | Expected Stability (General Guideline) |
| Long-term Storage (Powder) | N/A | -20°C | > 1 year |
| Stock Solution | DMSO | -20°C | 3-6 months |
| Stock Solution | DMSO | -80°C | > 6 months |
| Working Dilution | Cell Culture Medium | 37°C | Highly variable (hours to days) |
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture medium.
Caption: Troubleshooting logic for decreased this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. pharmtech.com [pharmtech.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecules Analysis & QC [sigmaaldrich.com]
Nvs-malt1 dose-response curve analysis and IC50 determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-response curve analysis and IC50 determination of Nvs-malt1, a MALT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors like the B-cell receptor (BCR) and T-cell receptor (TCR).[1][2][3][4] It functions as both a scaffolding protein and a protease.[5] As a scaffold, it helps in the recruitment of proteins that lead to the activation of the IκB kinase (IKK) complex, which is essential for canonical NF-κB activation.[1] The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB.[1] this compound specifically targets this protease function, thereby suppressing the sustained NF-κB activity that is critical for the survival and proliferation of certain cancer cells, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2][4]
Q2: Which cell lines are sensitive to this compound?
Cell line sensitivity to MALT1 inhibitors is often correlated with their dependence on the B-cell receptor (BCR) signaling pathway for survival. ABC-DLBCL cell lines, which frequently exhibit chronic active BCR signaling, are particularly sensitive to MALT1 inhibition.[4] Examples of sensitive ABC-DLBCL cell lines include OCI-Ly3, HBL1, and TMD8. In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines are generally less sensitive.
Q3: How can I determine the IC50 of this compound in my cell line of interest?
The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. Common endpoints for MALT1 inhibitors include cell viability (e.g., using MTT or CellTiter-Glo assays), MALT1 protease activity (e.g., using a GloSensor assay), or downstream signaling events (e.g., cytokine secretion like IL-10 or IL-2).[6][7] The resulting data is then plotted with inhibitor concentration on the x-axis and the measured response on the y-axis. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value.
Q4: What are some potential off-target effects of MALT1 inhibition?
MALT1 is involved in the activation and function of various immune cells, including T cells, B cells, and NK cells.[1] Therefore, inhibition of MALT1 can have broader effects on the immune system. For instance, MALT1 activity is important for the development of regulatory T cells (Tregs).[1] Long-term MALT1 inhibition might lead to a reduction in Treg populations, which could have implications for immune homeostasis.[7][8]
Troubleshooting Guide
Issue 1: High variability in dose-response data.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating and use a multichannel pipette for seeding to minimize well-to-well variability.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment and reduce evaporation from the inner wells.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any precipitate. If observed, consider using a different solvent or lowering the highest concentration in your dose range.
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause: The chosen cell line is not dependent on MALT1 activity.
-
Solution: Verify the MALT1 dependency of your cell line. Consider using a positive control cell line known to be sensitive to MALT1 inhibition, such as OCI-Ly3.
-
-
Possible Cause: Insufficient incubation time with the inhibitor.
-
Solution: The optimal incubation time can vary depending on the cell line and the assay. Perform a time-course experiment to determine the optimal duration for observing an effect.
-
-
Possible Cause: The selected assay is not sensitive enough to detect the effects of MALT1 inhibition.
-
Solution: Consider using a more direct and sensitive readout of MALT1 activity, such as a MALT1 GloSensor assay that measures protease activity, or a highly responsive downstream cytokine like IL-10.[6]
-
Issue 3: The calculated IC50 value is significantly different from published values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Carefully review and compare your protocol with the published methodology. Factors such as cell passage number, serum concentration in the media, and the specific assay used can all influence the IC50 value.
-
-
Possible Cause: Degradation of the this compound compound.
-
Solution: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution.
-
Data Presentation
Table 1: Representative IC50 Values of MALT1 Inhibitors in Various Cell Lines
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) |
| MALT1 Inhibitor 1 | OCI-Ly3 | ABC-DLBCL | Cell Viability | 0.10 |
| MALT1 Inhibitor 1 | HBL-1 | ABC-DLBCL | Cell Viability | 0.25 |
| MALT1 Inhibitor 1 | TMD8 | ABC-DLBCL | Cell Viability | 0.15 |
| MALT1 Inhibitor 1 | OCI-Ly10 | ABC-DLBCL | Cell Viability | 0.30 |
| MALT1 Inhibitor 2 | OCI-Ly3 | ABC-DLBCL | GloSensor Protease Assay | 0.06 |
| MALT1 Inhibitor 2 | Raji | Burkitt's Lymphoma | GloSensor Protease Assay | > 10 |
Note: This table presents example data for illustrative purposes, as comprehensive public data for this compound was not available in the search results. Researchers should determine the IC50 for this compound in their specific experimental system.
Experimental Protocols
MALT1 GloSensor Protease Assay
This assay provides a quantitative measurement of intracellular MALT1 protease activity.
Principle: A genetically engineered firefly luciferase is split into two domains and linked by a peptide sequence that is a substrate for MALT1.[6] When MALT1 is active, it cleaves the linker, allowing the luciferase domains to reassemble and generate a luminescent signal.[6]
Methodology:
-
Cell Line Generation: Stably transfect the cell line of interest with the MALT1-GloSensor reporter plasmid.
-
Cell Seeding: Plate the stable cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight if necessary.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add the GloSensor reagent to each well and incubate according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
IL-2 Secretion Assay
This protocol measures the secretion of Interleukin-2 (IL-2), a downstream effector of T-cell activation which can be MALT1-dependent.
Principle: This assay uses a bispecific antibody that binds to a cell surface marker and captures secreted IL-2. A second, fluorescently labeled anti-IL-2 antibody is then used for detection by flow cytometry.
Methodology:
-
Cell Stimulation: Activate T-cells (e.g., Jurkat cells or primary T-cells) with a stimulant such as PMA and ionomycin or anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
IL-2 Capture: Add the IL-2 catch reagent to the cells and incubate to allow for IL-2 secretion and capture on the cell surface.
-
Staining: Stain the cells with a fluorescently labeled anti-IL-2 detection antibody and other cell surface markers if desired.
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of IL-2 positive cells or the mean fluorescence intensity of IL-2 staining at each this compound concentration. Plot the results to generate a dose-response curve and calculate the IC50.
Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 3. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Nvs-malt1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results using Nvs-malt1, a MALT1 protease inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Variability in IC50 values for MALT1 inhibitors like this compound can arise from several factors. A primary reason is the genetic background of the cell lines used. Activated B-cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines are highly dependent on the NF-κB signaling pathway and are therefore more sensitive to MALT1 inhibition.[1][2] In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines are generally less sensitive.[1][2] Ensure consistent use of the same cell line and subtype across experiments.
Other potential sources of variability include:
-
Cell density: Initial cell seeding density can influence growth rates and drug sensitivity.
-
Reagent stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Assay duration: The length of drug exposure can significantly impact the apparent IC50.
-
Choice of viability assay: Different assays (e.g., MTT, CellTiter-Glo) have distinct mechanisms and may yield slightly different results.
Troubleshooting Steps:
-
Verify the subtype of your DLBCL cell lines.
-
Standardize the initial cell seeding density and assay duration.
-
Prepare fresh dilutions of this compound from a validated stock for each experiment.
-
If possible, use a secondary, orthogonal viability assay to confirm results.
Q2: Why are we seeing a decrease in this compound efficacy in our long-term in vitro studies or in vivo models?
A2: A reduction in the efficacy of MALT1 inhibitors over time can be attributed to the activation of compensatory signaling pathways. Research has shown that inhibition of MALT1 can lead to the activation of the MTORC1 signaling pathway as a feedback mechanism.[3] This can promote cell survival and proliferation, thereby reducing the overall effectiveness of the MALT1 inhibitor.
In in vivo studies, the pharmacokinetic properties of the inhibitor are crucial. Incomplete or intermittent inhibition of MALT1 may not be sufficient to sustain a therapeutic effect.[4]
Troubleshooting and Experimental Considerations:
-
Investigate the activation status of parallel signaling pathways, such as PI3K/AKT/mTOR, in your experimental system upon this compound treatment.
-
Consider combination therapies. For instance, dual inhibition of MALT1 and MTORC1 has been shown to be synergistic in ABC-DLBCL models.[3]
-
For in vivo studies, ensure the dosing regimen is sufficient to maintain adequate drug exposure and target engagement.
Q3: We are not observing the expected downstream effects on NF-κB target genes after this compound treatment. What could be wrong?
A3: MALT1 protease activity is a key regulator of NF-κB signaling, and its inhibition should lead to a reduction in the expression of NF-κB target genes such as BCL-XL, IL-6, and IL-10 in sensitive cell lines.[1][2] If you are not observing these effects, consider the following:
-
Cell line context: As mentioned previously, the cellular context is critical. GCB-DLBCL cell lines may not show a strong dependence on MALT1 for NF-κB activation.[1]
-
Timing of analysis: The transcriptional effects of MALT1 inhibition may be time-dependent. Analyze gene expression at multiple time points after treatment.
-
Substrate cleavage: MALT1 cleaves several substrates to regulate NF-κB signaling, including A20 and BCL10.[1] Confirming the inhibition of this cleavage via Western blot can be a more direct measure of target engagement.
Experimental Workflow for Troubleshooting:
References
- 1. rupress.org [rupress.org]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-malt1 selectivity profiling against other paracaspases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nvs-malt1, a potent MALT1 paracaspase inhibitor. The following information is intended to assist with experimental design, data interpretation, and troubleshooting common issues encountered during selectivity profiling against other paracaspases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor targeting the proteolytic activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 is a paracaspase, a type of cysteine protease, that plays a crucial role in NF-κB signaling pathways, particularly in lymphocytes.[1][2][3] Its activity is implicated in certain types of lymphoma and autoimmune diseases.
Q2: What are the other members of the paracaspase family?
Besides MALT1 (also known as PCASP1), vertebrates have two other identified paracaspases: PCASP2 and PCASP3.[4] While mammals appear to only have a functional MALT1 gene, other vertebrates like fish and birds have multiple paracaspase paralogs.[4] These newly identified paracaspases share structural similarities with MALT1, particularly in their catalytic domains.
Q3: Why is it important to profile the selectivity of this compound against other paracaspases?
Selectivity profiling is a critical step in drug development to understand the specificity of a compound and its potential for off-target effects. Since PCASP2 and PCASP3 are the closest relatives of MALT1, assessing the inhibitory activity of this compound against them is essential to ensure that its biological effects are primarily due to the inhibition of MALT1. High selectivity for MALT1 over other paracaspases is a desirable characteristic for a therapeutic agent.
Q4: Is there publicly available data on the selectivity of this compound against PCASP2 and PCASP3?
Troubleshooting and Experimental Design
Q5: I am not seeing any inhibition of MALT1 in my biochemical assay. What could be the problem?
Several factors could contribute to a lack of observed inhibition:
-
Enzyme Activity: Ensure your recombinant MALT1 is active. Include a positive control (a known MALT1 substrate) to verify enzymatic activity before adding the inhibitor.
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of inhibitor concentrations.
-
Assay Buffer Conditions: The pH, ionic strength, and presence of reducing agents (like DTT) in your assay buffer can significantly impact enzyme activity and inhibitor binding. Refer to optimized assay protocols.[5]
-
Substrate Concentration: The concentration of the fluorogenic substrate should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibition.
Q6: How can I set up a robust experiment to determine the selectivity of this compound against different paracaspases?
A robust selectivity profiling experiment involves several key steps:
-
Recombinant Protein Expression and Purification: Obtain high-quality, active recombinant forms of MALT1 (PCASP1), PCASP2, and PCASP3.
-
Fluorogenic Substrate Selection: Utilize a fluorogenic peptide substrate that is efficiently cleaved by all three paracaspases. A commonly used substrate for MALT1 is based on the cleavage sequence of its natural substrates, such as Ac-LRSR-AMC.[6]
-
Biochemical Inhibition Assay: Perform a dose-response inhibition assay for each paracaspase. This involves incubating a fixed concentration of the enzyme and substrate with varying concentrations of this compound.
-
Data Analysis: Measure the rate of substrate cleavage by monitoring the increase in fluorescence over time. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each paracaspase.
-
Selectivity Calculation: The selectivity of this compound can be expressed as the ratio of IC50 values (e.g., IC50(PCASP2) / IC50(MALT1)). A higher ratio indicates greater selectivity for MALT1.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical MALT1 Inhibitor against Vertebrate Paracaspases
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Paracaspase | IC50 (nM) | Selectivity vs. MALT1 (Fold) |
| MALT1 (PCASP1) | 10 | 1 |
| PCASP2 | >10,000 | >1000 |
| PCASP3 | 5,000 | 500 |
Experimental Protocols
Biochemical Assay for Paracaspase Inhibitor Selectivity Profiling
This protocol describes a general method for determining the IC50 of an inhibitor against different paracaspases using a fluorogenic substrate.
Materials:
-
Recombinant human MALT1 (PCASP1), PCASP2, and PCASP3
-
This compound or other test inhibitor
-
Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solutions of each paracaspase in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 5 µL of the diluted inhibitor solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X solution of the fluorogenic substrate in Assay Buffer.
-
Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each paracaspase.
-
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for paracaspase inhibitor selectivity profiling.
Caption: Logical relationship of this compound's ideal selectivity profile.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Nvs-malt1 to affect MALT1 scaffolding functions
Welcome to the technical support center for NVS-MALT1, a chemical probe designed to investigate the scaffolding functions of MALT1. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe that functions as an allosteric inhibitor of MALT1. Unlike many other MALT1 inhibitors that target its proteolytic activity, this compound is designed to selectively interfere with the scaffolding function of MALT1. This allows for the specific investigation of the roles of MALT1 as a molecular scaffold in signaling pathways, independent of its enzymatic activity.
Q2: How does inhibiting the scaffolding function of MALT1 differ from inhibiting its protease activity?
A2: MALT1 has two distinct functions: a scaffolding function and a protease function.
-
Scaffolding Function: MALT1 acts as an assembly platform for the formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex is crucial for recruiting downstream signaling molecules, such as TRAF6, leading to the activation of the NF-κB and JNK signaling pathways.
-
Protease Function: MALT1 possesses proteolytic activity, cleaving specific substrates to either amplify or terminate signaling pathways. For example, cleavage of RelB and A20 by MALT1 enhances NF-κB signaling.
This compound allows for the deconvolution of these two functions. By specifically inhibiting the scaffolding function, researchers can study the direct consequences of disrupting the CBM signalosome assembly and downstream pathway activation, without the confounding effects of inhibiting MALT1's proteolytic activity. Most MALT1 inhibitors discovered so far only block protease activity, which can result in incomplete NF-κB inhibition.
Q3: What are the expected downstream effects of treating cells with this compound?
A3: By inhibiting the MALT1 scaffolding function, this compound is expected to block the recruitment of downstream signaling proteins to the CBM complex. This should lead to a reduction in the activation of the canonical NF-κB pathway. Consequently, a decrease in the phosphorylation of IκBα and reduced nuclear translocation of NF-κB subunits (e.g., p65) would be anticipated. This contrasts with protease-specific inhibitors, which may not fully block initial NF-κB activation but rather modulate its duration and intensity.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is expected to be most effective in cell lines where survival and proliferation are highly dependent on constitutive activation of the NF-κB pathway driven by MALT1 scaffolding. This is particularly relevant in certain types of B-cell lymphomas, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), which often harbor mutations that lead to chronic B-cell receptor (BCR) signaling and subsequent MALT1 activation.
Troubleshooting Guides
Problem 1: No observable effect on NF-κB signaling after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on MALT1 scaffolding for NF-κB activation. | Select a cell line known to be sensitive to MALT1 inhibition, such as OCI-Ly10 or TMD8 (ABC-DLBCL cell lines). |
| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect timing of sample collection. | NF-κB activation is a dynamic process. Collect samples at multiple time points after treatment to capture the peak of inhibition. |
| Issues with the NF-κB activation assay. | Include positive and negative controls in your experiment. For example, use TNF-α as a positive control for NF-κB activation and a known IKK inhibitor as a negative control. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent results in Western blot analysis for p-IκBα or nuclear p65.
| Possible Cause | Troubleshooting Step |
| Low protein expression. | Ensure sufficient protein loading (at least 20-30 µg of total protein per lane). Use a positive control cell lysate known to have high levels of the target protein. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice and process them quickly. |
| Inefficient nuclear/cytoplasmic fractionation. | Verify the purity of your fractions by blotting for markers of each compartment (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic). |
| Antibody issues. | Use a validated antibody at the recommended dilution. Run a positive control to confirm antibody activity. |
| Transfer issues. | Confirm efficient protein transfer from the gel to the membrane using Ponceau S staining. |
Experimental Protocols
Protocol 1: Assessment of MALT1 Scaffolding Function Inhibition by Co-immunoprecipitation
This protocol aims to determine if this compound disrupts the interaction between MALT1 and its binding partner BCL10.
Materials:
-
Cell line of interest (e.g., OCI-Ly10)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MALT1 antibody for immunoprecipitation
-
Anti-BCL10 antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired density.
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an anti-MALT1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-BCL10 antibody. A decrease in the amount of co-immunoprecipitated BCL10 in the this compound treated sample indicates disruption of the MALT1-BCL10 interaction.
Protocol 2: Analysis of NF-κB Nuclear Translocation by Immunofluorescence
This protocol visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on coverslips
-
This compound
-
Stimulating agent (e.g., PMA and ionomycin, or anti-IgM)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control.
-
Stimulate the cells with the appropriate agonist to induce NF-κB activation.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-p65 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity of p65.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of experiments with this compound.
Table 1: Effect of this compound on MALT1-BCL10 Interaction
| Treatment | BCL10 Co-immunoprecipitated with MALT1 (Relative Units) |
| Vehicle Control | 1.00 ± 0.12 |
| This compound (1 µM) | 0.35 ± 0.08 |
| This compound (10 µM) | 0.12 ± 0.05 |
Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation
| Treatment | Nuclear/Cytoplasmic p65 Fluorescence Ratio |
| Vehicle Control (unstimulated) | 1.1 ± 0.2 |
| Vehicle Control (stimulated) | 4.5 ± 0.6 |
| This compound (1 µM) + stimulation | 2.2 ± 0.4 |
| This compound (10 µM) + stimulation | 1.3 ± 0.3 |
Visualizations
NVS-MALT1 & MALT1 Splicing: Technical Support Center
Welcome to the technical support center for researchers studying the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the function of MALT1, its alternative splicing, and the effects of inhibitors like NVS-MALT1.
Frequently Asked Questions (FAQs)
Q1: Does the allosteric inhibitor this compound directly impact the alternative splicing of MALT1 pre-mRNA?
There is currently no scientific evidence to suggest that this compound or other small molecule MALT1 inhibitors directly alter the alternative splicing of MALT1 pre-mRNA. This compound is classified as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active site to modulate its activity[1][2].
The alternative splicing of MALT1 is a distinct biological process that regulates which isoform of the protein is produced. This process is controlled by RNA-binding proteins (RBPs) that interact with the MALT1 pre-mRNA, not by small molecules that target the final protein product[3][4][5]. Therefore, an experiment designed to detect changes in MALT1A/MALT1B isoform ratios following treatment with this compound would not be expected to show a direct effect.
Q2: What are the main splice isoforms of MALT1 and how do they differ functionally?
The two primary, conserved splice variants of MALT1 are MALT1A and MALT1B [3][6]. The key difference is the inclusion of exon 7 in MALT1A, which is absent in MALT1B[7]. This short exon encodes for an additional TRAF6-binding site[3][6].
-
MALT1A: Contains exon 7. This isoform has an enhanced scaffolding function due to its increased ability to recruit TRAF6. This leads to more robust downstream signaling, including augmented NF-κB and JNK activation[3][6].
-
MALT1B: Lacks exon 7. This is the predominant isoform in naive T cells. While it is still a functional protein, its scaffolding ability is less potent than that of MALT1A[3][6].
Importantly, the inclusion or exclusion of exon 7 does not affect the intrinsic proteolytic (paracaspase) activity of MALT1[6].
Q3: How is the alternative splicing of MALT1 regulated?
MALT1 alternative splicing is a tightly regulated process, particularly during T-cell activation. It is primarily controlled by the interplay of cis-regulatory RNA elements on the MALT1 pre-mRNA and trans-acting RBPs[4][5].
-
Key Regulators: The heterogeneous nuclear ribonucleoproteins (hnRNPs) are critical. hnRNP U acts as a suppressor of exon 7 inclusion, promoting the MALT1B isoform. Conversely, hnRNP L can promote the inclusion of exon 7, leading to the MALT1A isoform[3][4][5].
-
Mechanism: These RBPs bind competitively to stem-loop structures in the pre-mRNA that flank exon 7. By stabilizing or disrupting these structures, they either hide or expose the splice sites to the spliceosome, thereby controlling which isoform is produced[5].
Q4: What is the known mechanism of action for this compound?
This compound is described as a MALT1 allosteric inhibitor[1][2]. Unlike competitive inhibitors that bind directly to the protease active site, allosteric inhibitors bind to a different location on the protein. This binding event induces a conformational change in the MALT1 protein, which in turn inhibits its function. While detailed mechanistic studies on this compound are not widely published, its classification implies that it modulates the enzymatic activity or scaffolding function of the MALT1 protein rather than the splicing of its pre-mRNA.
Troubleshooting Guides
Issue: I treated my cells with a MALT1 protease inhibitor (e.g., MI-2, Z-VRPR-FMK) but saw no change in the ratio of MALT1A to MALT1B mRNA.
-
Scientific Rationale: This is the expected outcome. MALT1 protease inhibitors target the enzymatic function of the MALT1 protein. They are not designed to, and do not, interact with the pre-mRNA or the splicing machinery (spliceosome, RBPs) that determines the MALT1A/MALT1B ratio.
-
Recommendation: To study the regulation of MALT1 splicing, experimental approaches should focus on modulating the expression or activity of the RBPs that control this process, such as hnRNP U or hnRNP L. For example, using siRNA to knock down hnRNP U would be expected to increase the MALT1A/MALT1B ratio[3][7].
Issue: I am not detecting MALT1 protease activity in my cell line, even after stimulation.
-
Possible Cause 1: Cell Line Specificity. Constitutive MALT1 protease activity is a known feature of specific cancer cell lines, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), but not others like Germinal Center B-Cell like (GCB) DLBCL[8]. Ensure your cell model is appropriate.
-
Possible Cause 2: Insufficient Stimulation. In cell types where MALT1 is not constitutively active (e.g., T cells), strong stimulation is required. For lymphocytes, a combination of PMA and ionomycin is a potent, albeit non-physiological, stimulus to induce MALT1 activity[6].
-
Possible Cause 3: Substrate Detection Issues. Cleavage of MALT1 substrates like CYLD, RelB, or BCL10 can be transient as the cleaved fragments are often targeted for degradation[8][9].
-
Recommendation: To enhance the detection of cleaved substrates, pre-treat cells with a proteasome inhibitor (e.g., MG-132) for a short period before lysis. This will cause the cleaved fragments to accumulate. Refer to the Western Blot Protocol for MALT1 Substrate Cleavage below.
Quantitative Data Summary
Table 1: Functional Comparison of MALT1 Isoforms
| Feature | MALT1A (Exon 7 Included) | MALT1B (Exon 7 Excluded) | Reference |
| TRAF6 Recruitment | Enhanced | Basal | [3][6] |
| Scaffolding Function | Augmented | Basal | [3][6] |
| NF-κB Activation | Potentiated | Basal | [6] |
| JNK Activation | Potentiated | Basal | [6] |
| Protease Activity | Unaffected | Unaffected | [6] |
| Expression in Naive T Cells | Low / Inducible | High / Predominant | [3][6] |
Table 2: Classes of MALT1 Inhibitors
| Inhibitor Example | Class | Mechanism of Action | Reference |
| This compound | Allosteric Inhibitor | Binds to MALT1 at a site other than the active site, inducing a conformational change that inhibits function. | [1][2] |
| MI-2 | Small Molecule Inhibitor | Binds directly to MALT1, suppressing its protease function. | [9][10] |
| Z-VRPR-FMK | Peptide Inhibitor | Irreversibly binds to the active site of the MALT1 paracaspase domain. | [8] |
Experimental Protocols
Protocol 1: RT-qPCR for Quantification of MALT1A and MALT1B Isoforms
This protocol allows for the relative quantification of the two main MALT1 splice variants.
-
Cell Treatment & RNA Isolation:
-
Culture and treat cells as required for your experiment (e.g., T-cell activation, siRNA knockdown of splicing factors).
-
Harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions. Ensure RNA is high quality (A260/280 ratio ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.
-
-
qPCR Primer Design:
-
Design three primers:
-
Forward Primer: Binds to an exon upstream of exon 7 (e.g., exon 6).
-
Reverse Primer A (MALT1A specific): Binds across the junction of exon 7 and exon 8.
-
Reverse Primer B (MALT1B specific): Binds across the junction of exon 6 and exon 8.
-
-
Alternatively, a common reverse primer in exon 8 can be used with two distinct forward primers: one specific to the MALT1A (exon 7) sequence and one spanning the MALT1B (exon 6-8) junction.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
Run separate reactions for MALT1A, MALT1B, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene.
-
The ratio of MALT1A to MALT1B can then be calculated to determine the effect of the experimental conditions on splicing.
-
Protocol 2: Western Blot for MALT1 Substrate (CYLD) Cleavage
This protocol assesses the proteolytic activity of MALT1 by detecting the cleavage of its substrate, CYLD.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HBL-1, an ABC-DLBCL line) and allow them to adhere or stabilize in culture.
-
Treat cells with the MALT1 inhibitor (e.g., this compound) at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Proteasome Inhibition (Optional but Recommended):
-
To visualize cleavage products more easily, add a proteasome inhibitor like MG-132 (e.g., 10 µM) for the final 4-6 hours of the inhibitor treatment period.
-
-
Protein Lysate Preparation:
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CYLD overnight at 4°C. An antibody that recognizes the C-terminus is ideal for detecting both the full-length (~120 kDa) and the cleaved (~70 kDa) forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
A decrease in the cleaved CYLD fragment and a corresponding increase in the full-length form in inhibitor-treated samples indicates successful inhibition of MALT1 protease activity. Also probe for a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Visualizations
Caption: Regulation of MALT1 alternative splicing by hnRNP U and hnRNP L.
Caption: MALT1 signaling, isoform function, and inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alternative splicing of MALT1 controls signalling and activation of CD4(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of pre-mRNA structure by hnRNP proteins regulates alternative splicing of MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of pre-mRNA structure by hnRNP proteins regulates alternative splicing of MALT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative splicing of MALT1 controls signalling and activation of CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDedge [mdedge.com]
- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing MALT1 Inhibitor Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity associated with MALT1 inhibitors?
A1: The primary on-target toxicity of MALT1 inhibitors stems from their mechanism of action. MALT1 protease activity is crucial for the function of regulatory T cells (Tregs), which are essential for maintaining immune homeostasis.[1][2] Inhibition of MALT1 can lead to a rapid and dose-dependent reduction in Tregs, resulting in a progressive immune-mediated pathology resembling IPEX-like syndrome (Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked).[1]
Q2: What are the common clinical signs of toxicity observed in animal models treated with MALT1 inhibitors?
A2: Common clinical signs of toxicity in animal models such as rats and dogs include severe intestinal inflammation, high serum IgE levels, systemic T cell activation, and mononuclear cell infiltration in multiple tissues.[1] In some cases, ataxia and weight loss have been observed, although the severity can differ depending on the timing of inhibitor administration (e.g., in adult animals versus germline inactivation).[3]
Q3: In which animal models have these toxicities been predominantly reported?
A3: Toxicology studies for MALT1 inhibitors have been extensively conducted in rats and dogs.[1][3] Mouse models have also been crucial in understanding the role of MALT1 in immune regulation and the consequences of its inhibition.[1][3]
Q4: Does the timing of MALT1 inhibition affect the severity of the observed toxicity?
A4: Yes, the timing of MALT1 inhibition appears to be a critical factor. Studies have shown that long-term MALT1 inactivation starting in adulthood is not associated with the same severe systemic inflammation observed in models with germline (from birth) MALT1 protease inactivation, despite a reduction in regulatory T cells.[3] This suggests that the developing immune system may be more vulnerable to MALT1 inhibition.
Q5: Are there strategies to mitigate the Treg-related toxicity of MALT1 inhibitors?
A5: Research suggests that it may be possible to uncouple the anti-inflammatory or anti-cancer effects of MALT1 inhibition from the reduction in Tregs. This could potentially be achieved by using lower systemic concentrations of the inhibitor that are sufficient for efficacy but below the threshold required to significantly impact Treg numbers.[4] Additionally, intermittent dosing strategies could be explored.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality or severe adverse events in study animals.
-
Question: We are observing a higher-than-expected rate of mortality and severe adverse events (e.g., severe diarrhea, weight loss) in our animal cohort at a dose that was predicted to be safe. What could be the cause?
-
Answer:
-
Dose and Formulation: Re-verify the dose calculations and the stability and homogeneity of your drug formulation. Improper formulation can lead to "hot spots" of high drug concentration.
-
Animal Health Status: Ensure the animals were healthy at the start of the study. Underlying subclinical infections could be exacerbated by the immunomodulatory effects of the MALT1 inhibitor.
-
Route of Administration: Confirm the intended route of administration was correctly performed. Inadvertent administration into a blood vessel during an intended intraperitoneal injection, for example, can drastically alter the pharmacokinetic profile and toxicity.
-
Species-Specific Sensitivity: The species and strain of your animal model may have a higher sensitivity to MALT1 inhibition than previously reported models.
-
Issue 2: Inconsistent or highly variable results in toxicity readouts between animals.
-
Question: There is significant variability in our toxicity markers (e.g., cytokine levels, Treg counts) among animals in the same dose group. How can we address this?
-
Answer:
-
Dosing and Formulation: As with high mortality, ensure accurate and consistent dosing and a homogenous drug formulation for all animals.
-
Biological Variability: Account for biological variability. Factors such as age, sex, and position in the cage rack (which can affect light and heat exposure) can influence physiological responses. Randomize animals to treatment groups.
-
Sample Collection and Processing: Standardize your sample collection and processing procedures. The timing of blood draws relative to dosing and the methods for cell isolation and analysis can introduce significant variability.
-
Assay Performance: Validate your assays (e.g., flow cytometry for Treg analysis, ELISA for cytokines) to ensure they are reproducible and have a low coefficient of variation.
-
Issue 3: Difficulty in correlating pharmacokinetic (PK) data with pharmacodynamic (PD) markers of toxicity.
-
Question: We are not seeing a clear correlation between the plasma concentration of our MALT1 inhibitor and the expected changes in Treg numbers or inflammatory markers. Why might this be?
-
Answer:
-
Delayed Onset of PD Effects: The reduction in Tregs and subsequent inflammation is a biological process that takes time. There may be a lag between achieving peak plasma concentration and observing the maximal pharmacodynamic effect. Consider a time-course experiment to map the PK/PD relationship.
-
Tissue Distribution: Plasma concentration may not accurately reflect the concentration of the inhibitor in relevant tissues, such as lymphoid organs or the gut.
-
Metabolite Activity: Consider the possibility of active metabolites that are not being measured in your PK assay but are contributing to the biological effect.
-
Target Engagement: Ensure that your dosing is achieving sufficient and sustained target engagement. It's possible that the inhibitor concentrations are falling below the required threshold for a significant biological effect between doses.
-
Quantitative Data Summary
Table 1: Summary of Preclinical Toxicity Findings for MALT1 Inhibitors
| Parameter | MALT1 Inhibitor (MLT-943) | Animal Model | Duration | Key Findings | Reference |
| Regulatory T cells (Tregs) | Dose-dependent reduction | Rat, Dog | 4 and 13 weeks | Rapid and significant decrease in peripheral Treg frequency. | [1] |
| Immune Cell Activation | Systemic T cell activation | Rat | 13 weeks | Increased activation markers on T cells. | [1] |
| Serum Immunoglobulins | High serum IgE levels | Rat | 13 weeks | Significant elevation in serum IgE. | [1] |
| Intestinal Pathology | Severe intestinal inflammation | Rat | 13 weeks | Mononuclear cell infiltration and mast cell activation in the intestines. | [1] |
| Multi-organ Inflammation | Mononuclear cell infiltration | Rat | 13 weeks | Infiltration observed in multiple tissues. | [1] |
Table 2: Dose-Limiting Toxicities of JNJ-67856633 in a Phase 1 Human Study
| Dose | Dose-Limiting Toxicity (Grade) |
| 400 mg | Hyponatremia (G3) |
| 600 mg | Bradycardia (G2) |
| 300 mg | Febrile neutropenia (G3) |
| 400 mg (Loading Dose) | Renal failure (G3) |
| 300 mg (Loading Dose) | Acute renal failure (G3) |
| Data from a first-in-human study of the MALT1 inhibitor JNJ-67856633.[5] |
Experimental Protocols
Protocol 1: Assessment of Regulatory T cell Frequencies by Flow Cytometry
-
Blood/Spleen Collection: Collect whole blood in EDTA-coated tubes or harvest spleens from animals at predetermined time points post-dosing.
-
Single-Cell Suspension (for spleen): Mechanically dissociate the spleen and pass through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an appropriate lysis buffer.
-
Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD25) in FACS buffer (PBS with 2% FBS) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial FoxP3 staining buffer set according to the manufacturer's instructions. This step is critical for subsequent intracellular staining.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently-conjugated antibody against FoxP3 for 30-45 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocytes, then single cells, then CD3+ T cells, then CD4+ helper T cells. Within the CD4+ population, identify the Treg population as CD25+ FoxP3+.
Protocol 2: Histopathological Evaluation of Intestinal Inflammation
-
Tissue Collection and Fixation: At necropsy, collect sections of the small and large intestine. Flush the lumen gently with saline and fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides in a blinded manner. Score the sections for parameters such as inflammatory cell infiltration (type and severity), epithelial changes (e.g., hyperplasia, ulceration), and submucosal edema.
-
Scoring System: Utilize a semi-quantitative scoring system (e.g., 0 = normal, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked) for each parameter to allow for statistical comparison between groups.
Visualizations
Caption: On-target toxicity pathway of MALT1 inhibitors.
Caption: Troubleshooting workflow for unexpected animal mortality.
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Nvs-malt1 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of MALT1 inhibitors, such as Nvs-malt1, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MALT1 and why is it a therapeutic target?
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase, a type of cysteine protease, that plays a critical role in the activation of NF-κB signaling.[1][2][3] This pathway is essential for the function of immune cells, particularly T and B lymphocytes.[1][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for translating antigen receptor signals into cellular responses.[4][5] Dysregulation of MALT1 activity is implicated in certain types of lymphomas, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[6][7][8][9][10]
Q2: What is "non-specific binding" and why is it a concern when working with MALT1 inhibitors?
Non-specific binding refers to the interaction of a compound, in this case, a MALT1 inhibitor, with molecules other than its intended target (MALT1). This can lead to misleading experimental results, including false positives or negatives, and inaccurate assessment of the inhibitor's potency and specificity.[11][12] Controlling for non-specific binding is crucial for obtaining reliable and reproducible data.
Q3: What are the common causes of non-specific binding in biochemical and cell-based assays?
Non-specific binding can be caused by various factors, including:
-
Hydrophobic interactions: The inhibitor may interact with hydrophobic pockets on off-target proteins or surfaces of experimental vessels.[11][13]
-
Electrostatic interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.[11][13]
-
High compound concentration: Using excessively high concentrations of the inhibitor can drive low-affinity, non-specific interactions.
-
Assay conditions: Factors like buffer composition (pH, salt concentration) and temperature can influence non-specific binding.[11][13]
Troubleshooting Guides
Issue: High background signal in a biochemical assay (e.g., fluorescence polarization, ELISA).
This often indicates significant non-specific binding of the MALT1 inhibitor to assay components.
dot
Caption: Troubleshooting workflow for high background signal.
Experimental Protocol: Optimizing Assay Buffer to Reduce Non-Specific Binding
-
Prepare a series of buffers with varying pH values (e.g., ranging from 6.0 to 8.0) and salt concentrations (e.g., 50 mM to 500 mM NaCl).
-
Run the assay with your MALT1 inhibitor in each buffer condition, including a no-target control.
-
Measure the signal in the presence and absence of the MALT1 target protein.
-
Select the buffer that provides the best signal-to-noise ratio (i.e., the highest specific binding signal and the lowest non-specific binding signal).[11][13]
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Concentration | Effect on Non-Specific Binding | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 1% | Reduces hydrophobic and electrostatic interactions.[11] | [11][13] |
| Tween-20 | 0.01 - 0.1% | Reduces hydrophobic interactions.[13] | [13][14] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces electrostatic interactions.[11][13] | [11][13] |
Issue: Off-target effects observed in cell-based assays.
This suggests the MALT1 inhibitor may be binding to other cellular proteins.
dot
Caption: Logic diagram for troubleshooting off-target effects.
Experimental Protocol: Validating On-Target Activity using a MALT1 Knockout/Knockdown Cell Line
-
Culture wild-type and MALT1 knockout/knockdown cells under the same conditions.
-
Treat both cell lines with a range of concentrations of your MALT1 inhibitor.
-
Perform your cell-based assay (e.g., proliferation assay, cytokine release assay).
-
Analyze the results. A specific MALT1 inhibitor should show a significantly reduced effect in the MALT1 knockout/knockdown cells compared to the wild-type cells.
MALT1 Signaling Pathway
Understanding the MALT1 signaling pathway can help in designing appropriate control experiments. MALT1 is a central mediator of NF-κB activation downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[4][6]
dot
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
By understanding these potential pitfalls and implementing the suggested troubleshooting strategies, researchers can more confidently assess the specific effects of their MALT1 inhibitors and generate high-quality, reproducible data.
References
- 1. MALT1 - Wikipedia [en.wikipedia.org]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. nicoyalife.com [nicoyalife.com]
Nvs-malt1 interference with common laboratory assays
Welcome to the technical support center for NVS-MALT1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1] It functions as both a scaffold protein and a protease. This compound specifically inhibits the proteolytic activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, which ultimately leads to the suppression of NF-κB activation and downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells, particularly in subtypes of diffuse large B-cell lymphoma (DLBCL).
Q2: In which signaling pathway does MALT1 play a role?
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex. This complex is essential for transducing signals from antigen receptors to the NF-κB pathway. Upon receptor stimulation, a cascade of events leads to the formation of the CBM complex, which then recruits and activates IκB kinase (IKK). IKK subsequently phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of target genes involved in inflammation, immunity, and cell survival.
Troubleshooting Guide: this compound Interference with Laboratory Assays
Small molecule inhibitors can sometimes interfere with assay readouts through mechanisms independent of their biological activity. This guide provides troubleshooting for common assays.
Luminescence-Based Assays (e.g., CellTiter-Glo®)
Issue: Unexpectedly low or high luminescence signal in the presence of this compound.
Potential Causes & Troubleshooting:
-
Direct Inhibition of Luciferase: Some small molecules can directly inhibit the luciferase enzyme.
-
Troubleshooting Step: Perform a cell-free luciferase activity assay. Prepare a reaction with purified luciferase, its substrate (luciferin), and ATP, and then add this compound at the same concentrations used in your cell-based assay. A decrease in luminescence compared to a vehicle control suggests direct inhibition.
-
-
Stabilization of Luciferase: Paradoxically, some inhibitors can bind to and stabilize the luciferase enzyme, leading to an accumulation of the enzyme in cell-based assays and an artificially high signal.[2][3]
-
Troubleshooting Step: If you observe an unexpected increase in luminescence, consider the possibility of luciferase stabilization. This is more likely to occur with longer incubation times.
-
-
ATP Level Fluctuation (Biological Effect): this compound is expected to induce apoptosis or inhibit proliferation in sensitive cell lines, which would lead to a decrease in ATP levels and thus a lower luminescence signal. This is the intended biological readout and not an assay interference.
-
Troubleshooting Step: To distinguish between a biological effect and assay interference, use a control cell line that is not dependent on MALT1 signaling. If the luminescence is unaffected in the control line, the observed decrease in the sensitive line is likely a true biological effect.
-
-
Chemical Interference with Reagents: The chemical structure of this compound might interact with components of the lysis or luciferase reagent.
-
Troubleshooting Step: Run a control with the assay reagent and this compound in cell culture medium without cells. Any significant change in background luminescence could indicate a direct chemical interaction.
-
Quantitative Data on Potential Luciferase Interference:
| Compound Type | Potential Effect on Luciferase | Troubleshooting Recommendation |
| Small Molecule Inhibitors | Direct Inhibition or Stabilization | Perform cell-free luciferase assay |
| This compound (Hypothetical) | Potential for direct interaction | Run controls with reagent and compound in media |
Fluorescence-Based Assays (e.g., Caspase Activity Assays, Viability Dyes)
Issue: Inaccurate fluorescence readings (quenching or enhancement) when using this compound.
Potential Causes & Troubleshooting:
-
Intrinsic Fluorescence of this compound: this compound may possess inherent fluorescent properties that overlap with the excitation or emission spectra of the assay fluorophore.
-
Troubleshooting Step: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used for your assay. If it is fluorescent, you may need to subtract this background fluorescence from your experimental wells or choose a fluorophore with a different spectral profile.
-
-
Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to a decrease in the measured fluorescence signal (quenching).[4][5]
-
Troubleshooting Step: Measure the absorbance spectrum of this compound. If there is significant absorbance at the assay wavelengths, consider using a lower concentration of the compound if possible, or use a fluorophore that excites and emits at wavelengths where this compound does not absorb.
-
-
Light Scattering: At high concentrations, small molecules can sometimes form aggregates that scatter light, leading to artificially high fluorescence readings.
-
Troubleshooting Step: Visually inspect the wells for any precipitation. You can also measure light scattering using a plate reader. If scattering is an issue, try to work at lower concentrations of this compound or improve its solubility in the assay buffer.
-
Quantitative Data on Potential Fluorescence Interference:
| Interference Type | Wavelength Effect | Troubleshooting Recommendation |
| Intrinsic Fluorescence | Overlap with assay fluorophore spectra | Measure compound's fluorescence; switch fluorophore |
| Inner Filter Effect | Compound absorbs at excitation/emission λ | Measure compound's absorbance; switch fluorophore |
| Light Scattering | Increased signal across multiple wavelengths | Visual inspection; measure scattering |
Enzymatic Assays
Issue: this compound appears to inhibit or activate an enzyme that is not its intended target.
Potential Causes & Troubleshooting:
-
Off-Target Inhibition: While this compound is designed to be selective for MALT1, it could potentially inhibit other enzymes, particularly other proteases or ATP-binding proteins.
-
Troubleshooting Step: To confirm that the observed effect is due to MALT1 inhibition, use a structurally unrelated MALT1 inhibitor as a control. If both compounds produce the same effect, it is more likely to be a MALT1-dependent biological outcome. You can also perform a direct enzymatic assay with the purified off-target enzyme and this compound.
-
-
Pan-Assay Interference Compounds (PAINS): Some chemical motifs are known to cause non-specific assay interference through various mechanisms, such as redox cycling or chemical reactivity.[6][7][8][9]
-
Troubleshooting Step: Analyze the structure of this compound for known PAINS motifs. If present, it is important to use multiple orthogonal assays to confirm any observed biological activity.
-
-
Reaction with Assay Substrate: The compound may chemically react with the substrate of the enzymatic assay, leading to a false positive or negative result.
-
Troubleshooting Step: Incubate this compound with the assay substrate in the absence of the enzyme. Any change in the substrate that is detected by the assay would indicate a direct reaction.
-
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical manual.[10][11]
Materials:
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cells in culture medium
-
This compound
-
Multimode plate reader with luminescence detection
Procedure:
-
Plate cells in an opaque-walled multiwell plate at the desired density and allow them to adhere or stabilize.
-
Add this compound at various concentrations to the experimental wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Fluorescence-Based Caspase-3/7 Activity Assay
This is a general protocol for a fluorescence-based caspase activity assay.
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
Lysis buffer
-
Cells treated with this compound
-
Black, clear-bottom multiwell plates
-
Fluorescence plate reader
Procedure:
-
Plate and treat cells with this compound as described for the CellTiter-Glo® assay.
-
After treatment, lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a black, clear-bottom multiwell plate.
-
Prepare a master mix containing the assay buffer and the fluorogenic caspase-3/7 substrate.
-
Add the master mix to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light, for the recommended time (e.g., 1-2 hours).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., AFC: Ex/Em ~400/505 nm).
By following these guidelines and protocols, researchers can better anticipate and troubleshoot potential assay interferences when working with this compound, ensuring the generation of accurate and reliable experimental data.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Validation & Comparative
A Comparative Guide to MALT1 Inhibitors: Nvs-malt1 vs. MI-2
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two key MALT1 inhibitors: the allosteric inhibitor Nvs-malt1 and the active-site inhibitor MI-2. This document provides an overview of their mechanisms of action, available performance data, and detailed experimental protocols for their evaluation.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of NF-κB, a key transcription factor involved in immune responses, inflammation, and cancer. The proteolytic activity of MALT1 is a compelling therapeutic target for various B-cell lymphomas and autoimmune diseases. This has led to the development of small molecule inhibitors targeting its function. This guide focuses on a comparative analysis of two such inhibitors, this compound and MI-2, which employ distinct mechanisms to block MALT1 activity.
Mechanism of Action: A Tale of Two Inhibition Strategies
MI-2 , a well-characterized MALT1 inhibitor, functions as an irreversible, active-site inhibitor . It covalently binds to the cysteine residue (Cys464) within the catalytic site of the MALT1 paracaspase domain. This direct binding physically obstructs the active site, preventing substrate access and subsequent cleavage, thereby inhibiting downstream NF-κB signaling.[1]
In contrast, This compound is described as an allosteric inhibitor .[2] This class of inhibitors binds to a site on the MALT1 protein that is distinct from the active site. This binding event induces a conformational change in the protein, which in turn inactivates the catalytic domain without directly blocking it. This allosteric modulation prevents MALT1 from adopting its active conformation, thus inhibiting its proteolytic function. While the precise binding site of this compound is not detailed in publicly available literature, other allosteric inhibitors have been shown to bind at the interface between the caspase-like domain and the Ig3 domain of MALT1.
Performance Data: A Quantitative Comparison
A direct quantitative comparison of this compound and MI-2 is challenging due to the limited availability of public data for this compound. However, extensive data exists for MI-2, providing a benchmark for MALT1 inhibition.
| Inhibitor | Type | Target | IC50 (Cell-Free Assay) | GI50 (ABC-DLBCL Cell Lines) |
| MI-2 | Irreversible, Active-Site | MALT1 Paracaspase | 5.84 µM[3] | HBL-1: 0.2 µM, TMD8: 0.5 µM, OCI-Ly3: 0.4 µM, OCI-Ly10: 0.4 µM[3] |
| This compound | Allosteric | MALT1 Paracaspase | Data not publicly available | Data not publicly available |
Note: The IC50 (half-maximal inhibitory concentration) in a cell-free assay measures the direct inhibition of the MALT1 enzyme. The GI50 (half-maximal growth inhibition) reflects the compound's effect on cell viability and proliferation in a cellular context.
MALT1 Signaling Pathway and Experimental Workflows
To understand the context of MALT1 inhibition, it is crucial to visualize the signaling pathway and the experimental approaches used to assess inhibitor efficacy.
MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. Upon activation, the CBM complex recruits and activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of target genes involved in cell survival and proliferation. MALT1's protease activity further amplifies this signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 and CYLD.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Evaluating MALT1 Inhibitors
A typical workflow for assessing the efficacy of MALT1 inhibitors involves a series of biochemical and cell-based assays.
Caption: General workflow for evaluating MALT1 inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of MALT1 inhibitors.
MALT1 Biochemical Inhibition Assay
This assay measures the direct inhibition of MALT1's proteolytic activity in a cell-free system.
-
Objective: To determine the IC50 value of an inhibitor against recombinant MALT1.
-
Materials:
-
Recombinant full-length MALT1 protein.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT).
-
Test inhibitor (e.g., MI-2) at various concentrations.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of recombinant MALT1 to each well of the 384-well plate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular MALT1 Substrate Cleavage Assay (CYLD Western Blot)
This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity within a cellular context by measuring the cleavage of a known MALT1 substrate, CYLD.
-
Objective: To determine the cellular efficacy of a MALT1 inhibitor.
-
Materials:
-
MALT1-dependent cell line (e.g., HBL-1).
-
Test inhibitor (e.g., MI-2) at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against CYLD (full-length and cleaved) and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Seed the MALT1-dependent cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with increasing concentrations of the test inhibitor for a specific duration (e.g., 24 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against CYLD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of cleaved to full-length CYLD at different inhibitor concentrations.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the MALT1 inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the GI50 value of a MALT1 inhibitor.
-
Materials:
-
MALT1-dependent and -independent cell lines.
-
Test inhibitor (e.g., MI-2) at various concentrations.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well clear or opaque plates.
-
Microplate reader (absorbance or luminescence).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach or acclimate overnight.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Conclusion
Both active-site and allosteric inhibitors of MALT1 represent promising therapeutic strategies for NF-κB-driven malignancies. MI-2 serves as a valuable tool and benchmark compound for an irreversible, active-site inhibitor, with well-documented potent activity in cellular models of ABC-DLBCL. This compound, as an allosteric inhibitor, offers an alternative mechanism of action that may provide a different pharmacological profile. However, a comprehensive and direct comparison of the performance of this compound and MI-2 is currently limited by the lack of publicly available quantitative data for this compound. Further studies detailing the biochemical and cellular potency of this compound are required to fully assess its potential relative to established MALT1 inhibitors like MI-2. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
A Comparative Guide to MALT1 Inhibitors: NVS-MALT1 vs. Z-VRPR-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1): NVS-MALT1 and Z-VRPR-FMK. MALT1 is a critical mediator of NF-κB signaling downstream of antigen receptors and is a compelling therapeutic target in certain lymphomas and autoimmune diseases.[1][2] This comparison focuses on their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
Introduction to MALT1 and its Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase with both scaffolding and proteolytic functions.[1][3] Upon lymphocyte activation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for the activation of the NF-κB signaling pathway.[4][5] The proteolytic activity of MALT1 further amplifies this signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 and RelB.[1] Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[6][7]
Inhibition of MALT1 is a promising therapeutic strategy.[8] This guide compares two distinct types of MALT1 inhibitors: the allosteric inhibitor this compound and the peptide-based irreversible inhibitor Z-VRPR-FMK.
Overview of this compound and Z-VRPR-FMK
| Feature | This compound | Z-VRPR-FMK |
| Inhibitor Type | Allosteric, Chemical Probe[9][10] | Peptide-based, Irreversible, Substrate-mimetic[11][12][13][14] |
| Mechanism of Action | Binds to an allosteric site, stabilizing an inactive conformation of MALT1.[5][15] | Covalently binds to the active site cysteine (C464), irreversibly blocking substrate cleavage.[15] |
| Primary Use | Research tool for studying MALT1 allostery.[9][10] | Widely used research tool to study the effects of MALT1 proteolytic inhibition in vitro and in vivo.[16][17][18] |
Quantitative Performance Data
Quantitative data for a direct comparison of potency is limited for this compound in the public domain. However, the available data for Z-VRPR-FMK and related compounds demonstrate its utility in cellular and biochemical assays.
| Assay Type | Z-VRPR-FMK | This compound |
| Biochemical Assay (Ki) | Serves as a baseline for comparison of more potent derivatives. For example, a derivative, compound 3, exhibited a Ki that was 10-fold lower than Z-VRPR-FMK.[13][19] | Data not available in the reviewed sources. |
| Cellular Assay (e.g., GloSensor) | Dose-dependently inhibits MALT1 activity.[13][19] A derivative, compound 3, was 35-fold more potent than Z-VRPR-FMK in the Raji MALT1-GloSensor assay.[19] | Data not available in the reviewed sources. |
| Cellular Assay (Growth Inhibition) | Inhibits the proliferation of ABC-DLBCL cell lines such as HBL-1, TMD8, OCI-Ly3, and OCI-Ly10, typically used at 50 µM.[6][12][14] | A study in U2OS cells (not a typical MALT1-dependent line) showed effects on cell count at 10 µM.[9][10] |
| Selectivity | A derivative, compound 3, showed minimal activity against a panel of 26 other cysteine proteases.[13][19] | Data not available in the reviewed sources. |
Mechanism of Action and Signaling Pathway
MALT1 is a key component of the CBM signalosome, which is essential for NF-κB activation downstream of B-cell and T-cell receptors.[4][5]
MALT1 Signaling Pathway
Caption: MALT1 in the CBM complex activates NF-κB and cleaves negative regulators.
Experimental Protocols
Biochemical MALT1 Protease Assay (Fluorogenic)
This assay measures the in vitro enzymatic activity of recombinant MALT1.
-
Reagents and Materials:
-
Recombinant MALT1 protein (e.g., LZ-MALT1)[19]
-
MALT1 Assay Buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% Saccharose, 0.1% CHAPS, 1 M Sodium citrate, 10 mM DTT)[16]
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)[16]
-
Test inhibitors (this compound, Z-VRPR-FMK)
-
384-well assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[16]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the MALT1 assay buffer.
-
Add the test inhibitors to the wells.
-
Add the recombinant MALT1 enzyme to the wells and incubate for a specified time (e.g., 30 minutes at 30°C) to allow for inhibitor binding.[16]
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[16]
-
Immediately measure the fluorescence intensity over time (e.g., 90 minutes) using a plate reader.[16]
-
Calculate the rate of substrate cleavage and determine the IC50 values for the inhibitors.
-
Cellular MALT1 Activity Assay (MALT1-GloSensor)
This assay provides a quantitative readout of MALT1 protease activity in living cells.[19]
Caption: Workflow for the cell-based MALT1-GloSensor assay.
-
Reagents and Materials:
-
Procedure:
-
Transfect the chosen cell line with the MALT1-GloSensor plasmid and select stable clones or use transiently transfected cells.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the MALT1 inhibitors for 30 minutes.[13][19]
-
Stimulate the cells with PMA and Ionomycin for 1 hour to induce MALT1 activity.[13][19]
-
Add the GloSensor™ Assay Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Normalize the data to controls and calculate the IC50 values.
-
Western Blotting for MALT1 Substrate Cleavage
This method is used to qualitatively or semi-quantitatively assess the inhibition of MALT1's proteolytic activity in cells by observing the cleavage of its known substrates.
-
Reagents and Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)[17]
-
Test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)[2]
-
Protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., A20, CYLD, RelB, BCL10)[17][20] and a loading control (e.g., Tubulin, Actin)
-
HRP-conjugated secondary antibodies[2]
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate[2]
-
Imaging system (e.g., CCD camera-based imager)[2]
-
-
Procedure:
-
Culture ABC-DLBCL cells and treat with the inhibitors for a specified time (e.g., 24 hours).[12]
-
Harvest the cells and prepare cell lysates using lysis buffer supplemented with inhibitors.[2]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image and analyze the band intensities for the full-length and cleaved forms of the MALT1 substrates. A decrease in the cleaved form and an increase in the full-length form indicate MALT1 inhibition.
-
Conclusion
This compound and Z-VRPR-FMK represent two distinct approaches to MALT1 inhibition. Z-VRPR-FMK is a well-characterized, irreversible active site inhibitor that has been instrumental in validating the therapeutic potential of targeting MALT1's proteolytic activity, particularly in ABC-DLBCL. In contrast, this compound is an allosteric inhibitor, offering a different modality for modulating MALT1 function that may have distinct biological consequences. The lack of publicly available, detailed quantitative data for this compound currently limits a direct comparison of its potency with Z-VRPR-FMK. Further studies are required to fully elucidate the therapeutic potential of allosteric MALT1 inhibition. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel MALT1 inhibitors.
References
- 1. GloSensor™ Technology [promega.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]
- 6. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hotspot Therapeutics describes new MALT1 inhibitors for cancer | BioWorld [bioworld.com]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 17. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Z-VRPR-FMK - Ace Therapeutics [acetherapeutics.com]
- 19. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Validating NVS-MALT1 Efficacy: A Comparative Guide to MALT1 siRNA/shRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy and specificity of a small molecule inhibitor is a critical step. This guide provides a comparative analysis of the pharmacological inhibitor NVS-MALT1 with genetic knockdown of MALT1 using siRNA or shRNA, offering a framework for validating the effects of this compound in activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) and other relevant models.
This guide summarizes key quantitative data from relevant studies, presents detailed experimental protocols for essential validation assays, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of this compound and MALT1 Knockdown
Genetic knockdown of a target protein using siRNA or shRNA is a gold-standard method for validating the on-target effects of a small molecule inhibitor. By comparing the phenotypic and molecular effects of this compound treatment to those observed with MALT1 knockdown, researchers can ascertain the specificity of the compound and rule out potential off-target effects.
Studies have consistently shown that both pharmacological inhibition of MALT1 with inhibitors like MI-2 and Z-VRPR-fmk, and genetic knockdown of MALT1, lead to reduced viability and proliferation of ABC-DLBCL cell lines.[1][2][3] This selective toxicity is attributed to the dependence of these lymphoma cells on constitutive MALT1 activity for survival.[2][3]
Key Comparative Readouts:
-
Cell Viability and Proliferation: A direct comparison of the reduction in cell viability and proliferation in ABC-DLBCL cell lines (e.g., OCI-Ly10, HBL-1) treated with this compound versus those transduced with MALT1 siRNA or shRNA.
-
NF-κB Signaling: Assessment of the inhibition of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65, c-Rel).[4]
-
MALT1 Substrate Cleavage: Analysis of the cleavage of known MALT1 substrates, such as A20, BCL10, and RelB, to confirm the inhibition of MALT1's proteolytic activity.[5][6][7]
-
Downstream Gene Expression: Quantification of the mRNA levels of NF-κB target genes, such as NFKBIA, JUN, NFKBIZ, and BCL2A1, which are expected to be downregulated upon MALT1 inhibition or knockdown.[8]
Data Presentation
Table 1: Comparative Effects of MALT1 Inhibition on ABC-DLBCL Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| MALT1 Inhibitor (MI-2) | HBL-1, TMD8 | ATP-based luminescence | GI50 | Selective growth inhibition in MALT1-dependent lines | [2] |
| MALT1 Inhibitor (Z-VRPR-fmk) | OCI-Ly3, OCI-Ly10 | MTT Assay | Reduced Viability | Significant reduction in viability over 7 days | [3] |
| MALT1 siRNA | ABC-DLBCL lines | Not specified | Cell Growth | Required for cell growth | [1] |
| MALT1 shRNA | Raji cells | Luciferase Reporter | Reduced Activity | Significant reduction in MALT1-specific reporter activity | [3] |
Table 2: Impact of MALT1 Inhibition on NF-κB Signaling and Substrate Cleavage
| Treatment | Cell Line | Target | Assay | Outcome | Reference |
| MALT1 Inhibitor (Z-VRPR-fmk) | ABC-DLBCL lines | BCL10, A20 | Western Blot | Blocked cleavage | [5] |
| MALT1 Inhibitor (MI-2) | HBL-1 | CYLD Cleavage | Western Blot | Inhibition of cleavage | [2] |
| MALT1 Knockdown | ABC-DLBCL | NF-κB activity | Not specified | Reduced NF-κB activity | [1] |
| MALT1 Inhibitor (VRPR-fmk) | DLBCL lines | RelB Cleavage | Western Blot | Inhibition of cleavage | [6] |
Experimental Protocols
MALT1 Knockdown using Lentiviral shRNA in OCI-Ly10 Cells
This protocol describes the transduction of OCI-Ly10 cells with lentiviral particles carrying shRNA targeting MALT1.
Materials:
-
OCI-Ly10 cells
-
Lentiviral particles containing MALT1-targeting shRNA and a non-targeting control shRNA (e.g., from Santa Cruz Biotechnology, sc-35845-V)
-
Complete RPMI-1640 medium
-
Polybrene
-
Puromycin
-
6-well plates
-
Centrifuge
Procedure:
-
Cell Seeding: Seed 2 x 10^5 OCI-Ly10 cells per well in a 6-well plate in 2 ml of complete RPMI-1640 medium.
-
Transduction: Add Polybrene to a final concentration of 5 µg/ml. Add the appropriate amount of lentiviral particles for a multiplicity of infection (MOI) optimized for OCI-Ly10 cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Selection: Replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for selecting transduced cells.
-
Expansion: Continue to culture the cells in the presence of puromycin, expanding the population of successfully transduced cells.
-
Validation of Knockdown: After 48-72 hours of selection, harvest the cells to validate MALT1 knockdown by Western blot and qRT-PCR.
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol outlines the procedure for detecting the cleavage of MALT1 substrates like A20, BCL10, and RelB.
Materials:
-
Cell lysates from control and treated/knockdown cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1, A20, BCL10, RelB, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the cleavage products based on their expected molecular weights.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
This protocol details the quantification of mRNA levels of NF-κB target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (NFKBIA, JUN, NFKBIZ, BCL2A1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualization of Signaling Pathways and Workflows
B-Cell Receptor (BCR) and NF-κB Signaling Pathways
Caption: BCR and NF-κB signaling pathways highlighting MALT1's central role.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound effects against MALT1 knockdown.
References
- 1. Pathogenic role of B-cell receptor signaling and canonical NF-κB activation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NVS-MALT1 Pharmacological Inhibition vs. CRISPR/Cas9 MALT1 Knockout Models
MALT1 is a critical signaling protein that plays a dual role as both a scaffold and a protease, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2] Its scaffold function is essential for the assembly of the CARD11-BCL10-MALT1 (CBM) complex, which recruits downstream signaling molecules to activate the NF-κB pathway.[1][3] The protease activity of MALT1 further amplifies this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RELB.[2][4][5] Both pharmacological inhibitors and CRISPR/Cas9-mediated knockout are powerful tools to investigate MALT1 function, each with distinct advantages and limitations.
Mechanism of Action: A Tale of Two Interventions
Pharmacological inhibitors of MALT1, such as MI-2 and Z-VRPR-fmk, are small molecules designed to specifically block the proteolytic activity of the MALT1 protein.[6][7] These inhibitors typically bind to the active site of the MALT1 paracaspase domain, preventing it from cleaving its substrates.[6] This approach allows for the specific investigation of the consequences of inhibiting MALT1's enzymatic function while leaving its scaffolding role intact.
In contrast, CRISPR/Cas9-mediated MALT1 knockout results in the complete ablation of the MALT1 protein.[8][9] This is achieved by introducing a site-specific double-strand break in the MALT1 gene, leading to a frameshift mutation and a premature stop codon, which prevents the translation of a functional MALT1 protein.[8] Consequently, both the scaffold and protease functions of MALT1 are eliminated.
Experimental Protocols
Pharmacological Inhibition of MALT1
A typical experimental workflow for studying the effects of MALT1 inhibitors involves treating cultured cells with the compound of interest and observing the downstream consequences.
Methodology:
-
Cell Culture: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which often exhibit constitutive MALT1 activity, are commonly used.[4][10]
-
Inhibitor Treatment: Cells are treated with a MALT1 inhibitor (e.g., MI-2, Z-VRPR-fmk) at various concentrations and for different durations.[6][7]
-
Stimulation (Optional): In cell types where MALT1 is not constitutively active, stimulation with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin can be used to induce MALT1 activity.[7]
-
Downstream Analysis: The effects of the inhibitor are assessed through various assays, including:
-
Western Blotting: To detect the cleavage of MALT1 substrates like A20, BCL10, CYLD, and RelB.[4][6]
-
NF-κB Reporter Assays: To measure the activity of the NF-κB transcription factor.[7]
-
Gene Expression Analysis (qPCR or RNA-seq): To quantify the expression of NF-κB target genes.[4]
-
Cell Viability and Apoptosis Assays: To determine the impact on cell survival and proliferation.[10][11]
-
CRISPR/Cas9-Mediated MALT1 Knockout
Generating a MALT1 knockout cell line using CRISPR/Cas9 provides a model where the MALT1 protein is completely absent.
Methodology:
-
gRNA Design and Cloning: Guide RNAs (gRNAs) specific to the MALT1 gene are designed and cloned into a CRISPR/Cas9 expression vector.[8][9]
-
Transfection and Selection: The CRISPR/Cas9 plasmid is introduced into the target cells (e.g., ABC-DLBCL cell lines) via transfection or electroporation.[9][12] Single-cell clones are then selected and expanded.
-
Validation of Knockout: The successful knockout of the MALT1 gene is confirmed by:
-
Genomic DNA Sequencing: To identify the insertion/deletion mutations in the MALT1 gene.
-
Western Blotting: To confirm the absence of the MALT1 protein.[13]
-
-
Phenotypic Analysis: The MALT1 knockout cells are then subjected to the same downstream analyses as the inhibitor-treated cells to compare their phenotypes.
Comparative Performance Data
The following tables summarize the expected outcomes from studies using MALT1 inhibitors versus CRISPR/Cas9 knockout models, based on published literature.
| Parameter | MALT1 Inhibitor (e.g., MI-2) | CRISPR/Cas9 MALT1 Knockout |
| MALT1 Protein | Present | Absent |
| Scaffold Function | Intact | Abolished |
| Protease Activity | Inhibited | Abolished |
| Reversibility | Reversible | Permanent |
| Off-Target Effects | Possible (compound-dependent) | Possible (gRNA-dependent) |
Table 1: Key Characteristics of MALT1 Inhibition vs. Knockout
| Endpoint | MALT1 Inhibitor | CRISPR/Cas9 MALT1 Knockout | Supporting Evidence |
| Cleavage of A20, BCL10, CYLD, RelB | Blocked | Absent | [4][6][11] |
| NF-κB Activity | Reduced | Significantly Reduced | [4][11] |
| Expression of NF-κB Target Genes | Decreased | Significantly Decreased | [4][10] |
| ABC-DLBCL Cell Viability | Decreased | Decreased | [10][11][12] |
| ABC-DLBCL Cell Growth | Retarded | Retarded | [4][11] |
Table 2: Comparative Effects on Cellular Processes in ABC-DLBCL
Discussion and Interpretation
Both pharmacological inhibition and CRISPR/Cas9 knockout of MALT1 lead to reduced NF-κB signaling and decreased viability of ABC-DLBCL cells.[4][10][11] However, the interpretation of the results from each model requires careful consideration of their intrinsic differences.
-
Dissecting Scaffold vs. Protease Function: The primary advantage of using MALT1 inhibitors is the ability to specifically probe the role of the protease activity while leaving the scaffold function intact.[1] In contrast, CRISPR/Cas9 knockout eliminates both functions, making it difficult to attribute the observed phenotype to the loss of one function over the other. Studies using catalytically inactive MALT1 knock-in mice have shown that the protease activity is crucial for lymphocyte activation and Treg development, but the scaffold function also plays a non-redundant role.[5][14]
-
Reversibility and Temporal Control: Pharmacological inhibition offers temporal control, as the inhibitor can be added or removed at specific time points in an experiment. This is particularly useful for studying the immediate effects of MALT1 inhibition. CRISPR/Cas9 knockout, on the other hand, is a permanent genetic modification.
-
Potential for Compensation: The permanent loss of a protein in a knockout model can sometimes lead to compensatory mechanisms, where other proteins or pathways are upregulated to mitigate the loss of the knocked-out gene. This is less likely to occur with acute pharmacological inhibition.
-
Off-Target Effects: Both methods have the potential for off-target effects. Small molecule inhibitors can have off-target activities on other proteins, while CRISPR/Cas9 can cause unintended mutations at other genomic loci.[15] Careful validation is therefore crucial for both approaches.
Conclusion
-
NVS-MALT1 (Pharmacological Inhibitors): Best suited for specifically investigating the role of MALT1's protease activity, for studies requiring temporal control, and for preclinical evaluation of potential therapeutic agents.
-
CRISPR/Cas9 MALT1 Knockout: Ideal for studying the consequences of the complete loss of MALT1, including both its scaffold and protease functions, and for creating stable cell lines for long-term studies.
For a comprehensive understanding of MALT1's role in health and disease, a combined approach utilizing both pharmacological inhibitors and genetic knockout models is often the most powerful strategy. This allows researchers to dissect the distinct contributions of MALT1's dual functions and to validate findings across different experimental systems.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALT1 is a critical mediator of PAR1-driven NF-κB activation and metastasis in multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MALT1 is not alone after all: identification of novel paracaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for CRISPR-based knock-ins in primary human B cells and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allosteric vs. Orthosteric MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2] Its dual role as a scaffold protein and a paracaspase makes it a unique and challenging molecule for therapeutic intervention.[2][3] This guide provides a comparative analysis of two primary classes of MALT1 inhibitors: orthosteric and allosteric inhibitors, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Binding Sites
Orthosteric inhibitors directly target the active site of the MALT1 paracaspase domain.[4][5] By competitively binding to the catalytic center, they block the access of natural substrates like CYLD, RelB, and A20, thereby inhibiting their cleavage.[4][5] This abrogation of proteolytic activity disrupts the downstream signaling cascade, primarily the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells.[1][6]
Allosteric inhibitors , in contrast, bind to a site topographically distinct from the active site.[7][8][9] This binding event induces a conformational change in the MALT1 protein that prevents it from adopting the active state necessary for substrate recognition and cleavage.[9] This indirect mechanism of inhibition can offer advantages in terms of selectivity, as allosteric sites are often less conserved across protein families compared to active sites.[10] Some novel allosteric modulators have also been developed to specifically target the scaffolding function of MALT1, leaving the protease function intact, which may offer a differentiated therapeutic approach.[11]
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the MALT1 signaling pathway and the distinct mechanisms of orthosteric and allosteric inhibition.
Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the in vitro efficacy of representative orthosteric and allosteric MALT1 inhibitors across various cell-based assays.
Table 1: Orthosteric MALT1 Inhibitors - In Vitro Efficacy
| Compound | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| MI-2 | Cell Viability (MTS) | MEC1 | 0.2 (IC50) | [12] |
| Cell Viability (MTS) | Primary CLL Cells | 1.17 (mean IC50) | [12] | |
| Growth Inhibition | HBL-1 | 0.2 (GI50) | [13] | |
| Growth Inhibition | TMD8 | 0.5 (GI50) | [13] | |
| Growth Inhibition | OCI-Ly3 | 0.4 (GI50) | [13] | |
| Growth Inhibition | OCI-Ly10 | 0.4 (GI50) | [13] | |
| z-VRPR-FMK | Apoptosis Induction | ABC-DLBCL lines | 75 (effective concentration) | [14] |
| Compound 3 | Growth Inhibition | OCI-Ly3 | 0.087 (GI50) | [5] |
Table 2: Allosteric MALT1 Inhibitors - In Vitro Efficacy
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Compound 40 | MALT1 Enzymatic Activity | Biochemical Assay | 0.01 | [8] |
| Jurkat T-cell Activation | Jurkat | 0.05 | [8] | |
| IL-6/IL-10 Secretion | TMD8 | 0.10 / 0.06 | [8] | |
| RelB Cleavage | TMD8 | 0.10 | [8] | |
| HST-1021 | Scaffolding Activity | Cellular Assays | 0.015 - 0.250 | [11] |
| NF-κB Activity | Cellular Assays | 0.002 - 0.090 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize MALT1 inhibitors.
MALT1 Cleavage Assay
This assay directly measures the proteolytic activity of MALT1.
-
Cell Culture and Treatment: Culture MALT1-dependent cell lines (e.g., ABC-DLBCL lines like HBL-1, TMD8) or primary cells.[13] Treat cells with various concentrations of the MALT1 inhibitor for a specified duration (e.g., 24 hours).[13]
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., Triton X-100 buffer).[14]
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies specific for MALT1 substrates such as CYLD or RelB, and their cleaved fragments.[5][13] An increase in the full-length substrate and a decrease in the cleaved fragment indicate MALT1 inhibition.[13]
-
Densitometry: Quantify band intensities to determine the extent of cleavage inhibition.[13]
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of MALT1 inhibitors.
-
Cell Seeding: Seed cells in 96-well plates at a determined density.[14]
-
Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 120 hours).[13][15]
-
Quantification:
-
MTS/MTT Assay: Add a tetrazolium salt solution (e.g., MTS) which is converted to a colored formazan product by metabolically active cells. Measure absorbance to determine cell viability.[12]
-
ATP-based Assay (e.g., CellTiter-Glo): Lyse cells and measure the luminescence generated from the reaction of luciferase with ATP, which correlates with the number of viable cells.[13][15]
-
CFSE Staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. Analyze by flow cytometry to measure cell proliferation.[5][14]
-
-
Data Analysis: Calculate IC50 or GI50 values from dose-response curves.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).
-
Inhibitor Treatment and Stimulation: Treat cells with the MALT1 inhibitor, followed by stimulation to activate the NF-κB pathway (e.g., with PMA and ionomycin) if the cell line does not have constitutive activity.[16]
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of the NF-κB pathway.
Cytokine Secretion Assay
This assay quantifies the release of NF-κB target gene products, such as IL-6 and IL-10.
-
Cell Culture and Treatment: Culture cells (e.g., TMD8) and treat with the MALT1 inhibitor.[8]
-
Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.
-
ELISA or Multiplex Assay: Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., MSD) to measure the concentration of secreted cytokines.[8][15]
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of MALT1 inhibitors.
Clinical Landscape and Future Directions
Several MALT1 inhibitors are currently in early-phase clinical trials for relapsed or refractory B-cell malignancies.[7][17][18] For instance, SGR-1505 has received fast track designation from the FDA for Waldenström macroglobulinemia.[19] The development of both orthosteric and allosteric inhibitors highlights the significant therapeutic potential of targeting MALT1.
The choice between an orthosteric and an allosteric inhibitor may depend on the specific disease context and desired pharmacological profile. Allosteric inhibitors may offer improved selectivity, while orthosteric inhibitors have a more direct and well-understood mechanism of action. Furthermore, the development of inhibitors that specifically target the scaffolding function of MALT1 opens up new avenues for therapeutic intervention, potentially with a different efficacy and safety profile compared to protease inhibitors.[11] Future research will likely focus on combination therapies, such as pairing MALT1 inhibitors with BTK or BCL2 inhibitors, to achieve synergistic anti-tumor activity and overcome resistance mechanisms.[15][19][20]
References
- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 17. Facebook [cancer.gov]
- 18. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. ashpublications.org [ashpublications.org]
MALT1 Inhibition: A Viable Strategy for Overcoming Ibrutinib Resistance in Lymphoma
A Comparative Guide to the Efficacy of MALT1 Inhibitors Versus Alternative Therapies in Ibrutinib-Resistant Lymphoma Models
The advent of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, often through mutations in BTK or downstream signaling components that reactivate the NF-κB pathway, presents a significant clinical challenge. This guide provides a comparative analysis of a novel therapeutic strategy—targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1)—against other therapeutic alternatives for ibrutinib-resistant lymphoma. MALT1, a key scaffold and protease downstream of BTK, is a promising target to circumvent common resistance mechanisms.
This document summarizes preclinical data for the MALT1 inhibitor MI-2 and clinical data for next-generation BTK inhibitors and the BCL2 inhibitor venetoclax, offering researchers and drug development professionals a comprehensive overview of the current landscape.
Efficacy of MALT1 Inhibition in Ibrutinib-Resistant Models
Preclinical studies have demonstrated the potential of MALT1 inhibition in overcoming ibrutinib resistance. The small molecule MI-2 has been shown to be effective in primary chronic lymphocytic leukemia (CLL) cells, including those from patients with acquired resistance to ibrutinib.
Table 1: Preclinical Efficacy of the MALT1 Inhibitor MI-2 in Chronic Lymphocytic Leukemia (CLL)
| Compound | Cell Type | Assay | Efficacy Metric | Value | Citation |
| MI-2 | Primary CLL Cells (n=22) | Cell Viability (MTS) | Mean IC50 | 1.17 µM | [1] |
| MI-2 | Ibrutinib-Resistant Primary CLL Cells | Apoptosis | Dose-dependent increase in apoptosis | - | [1] |
| MI-2 | MEC1 (CLL cell line) | Cell Viability (MTS) | IC50 | ~1 µM | [1] |
Comparative Efficacy of Alternative Therapies
Several alternative therapeutic agents are approved or in late-stage development for patients with ibrutinib-resistant lymphoma. These include next-generation BTK inhibitors and the BCL2 inhibitor, venetoclax.
Table 2: Clinical Efficacy of Alternative Therapies in Ibrutinib-Resistant Lymphoma
| Drug Class | Drug Name | Lymphoma Type | Patient Population | Efficacy Metric | Value | Citation |
| 2nd Gen. BTK Inhibitor | Zanubrutinib | Mantle Cell Lymphoma (R/R) | Previously treated | Overall Response Rate (ORR) | 83.7% | [2] |
| Complete Response (CR) | 77.9% | [2] | ||||
| Median Progression-Free Survival (PFS) | 33.0 months | [2] | ||||
| 3rd Gen. BTK Inhibitor | Pirtobrutinib | CLL/SLL (R/R) | Previously treated with a covalent BTK inhibitor | Overall Response Rate (ORR) | 82% | [3] |
| Median Progression-Free Survival (PFS) | 19.4 months | [3] | ||||
| BCL2 Inhibitor | Venetoclax | CLL (R/R) | Progressed on a BTK inhibitor | Overall Response Rate (ORR) | 85% | [4] |
| Complete Response (CR) | 23% | [4] |
R/R: Relapsed/Refractory; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma
Signaling Pathways and Experimental Workflows
To understand the rationale for targeting MALT1 and the methodologies used to evaluate these therapies, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Cell Viability Assay (MTS Protocol)
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add the MALT1 inhibitor (e.g., MI-2) or alternative drugs at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat lymphoma cells with the desired concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot for NF-κB Signaling
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, cleaved CYLD, total CYLD, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Targeting MALT1 presents a rational and promising therapeutic strategy for overcoming ibrutinib resistance in B-cell lymphomas. Preclinical data for the MALT1 inhibitor MI-2 demonstrates its ability to induce apoptosis in ibrutinib-resistant CLL cells by inhibiting the reactivated NF-κB pathway.[1] When compared to alternative therapies such as next-generation BTK inhibitors and venetoclax, which also show significant clinical efficacy in this setting, MALT1 inhibition offers a distinct mechanism of action that could be effective in cases of resistance to upstream BTK inhibition. Further clinical investigation of MALT1 inhibitors, both as monotherapy and in combination, is warranted to fully elucidate their therapeutic potential in the management of ibrutinib-resistant lymphomas.
References
A Head-to-Head Comparison of NVS-MALT1 and Other MALT1 Inhibitor Tool Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MALT1 inhibitor NVS-MALT1 with other widely used tool compounds. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for preclinical research.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a key mediator of NF-κB signaling downstream of antigen receptors, its inhibition offers a promising strategy for treating certain B-cell lymphomas and autoimmune diseases.[1][2] MALT1 functions as both a scaffold protein and a cysteine protease, with its proteolytic activity being essential for amplifying and sustaining NF-κB signals.[1] This guide focuses on a head-to-head comparison of this compound, an allosteric inhibitor of MALT1, with other notable tool compounds targeting this paracaspase.
Quantitative Comparison of MALT1 Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and other well-characterized MALT1 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in assay conditions between different studies.
| Compound | Mechanism of Action | Biochemical IC50 | Cellular Activity (Assay) | Selectivity Highlights |
| This compound | Allosteric Inhibitor | 2.4 nM (TR-FRET, high salt)[3][4][5] | 3.4 nM (Jurkat IL-2 secretion)[4] | No cross-reactivity with other proteases due to allosteric mechanism.[3][5] No significant activity against a panel of 50 kinases at 10 µM (except FLT3 at 3.5 µM).[3] |
| MI-2 | Irreversible, Active Site | 5.84 µM[6] | GI50: 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3, OCI-Ly10)[6] | Little activity against caspases-3, -8, and -9.[6] |
| Safimaltib (JNJ-67856633) | Allosteric Inhibitor | 22.4 nM[7] | Antiproliferative activity against various ABC-DLBCL cell lines.[7] | Highly selective.[7] |
| SGR-1505 | Allosteric Inhibitor | 1.3 nM | Antiproliferative IC50: 22-71 nM in ABC-DLBCL cell lines.[8] | Ten-fold more potent than Safimaltib in a human primary T-cell-based assay.[8] |
| ABBV-MALT1 | Not specified | Potent in vitro activity | Induces cell cycle arrest and reduces viability in non-GCB DLBCL cell lines.[9] | High selectivity against a panel of proteases, kinases, and other receptors.[9] |
| C3 | Irreversible, Substrate-mimetic | Not specified | More potent than MI-2 against MALT1-dependent ABC-DLBCL lines.[4] | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying MALT1 inhibition, the following diagrams are provided.
Caption: MALT1 Signaling Pathway in Lymphocytes.
Caption: Workflow for a Biochemical MALT1 Inhibition Assay.
Experimental Protocols
Biochemical MALT1 Protease Inhibition Assay (Fluorogenic)
This protocol is adapted from a general method for measuring MALT1 activity and can be used to determine the in vitro potency (IC50) of inhibitors like this compound.[10]
Materials:
-
Recombinant human MALT1 enzyme
-
MALT1 inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the MALT1 inhibitor compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Prepare a solution of recombinant MALT1 in assay buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Add the MALT1 enzyme solution (e.g., 5 µL) to each well and gently mix.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the MALT1 substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically over 60-90 minutes, with excitation at ~360 nm and emission at ~460 nm.[10]
-
Determine the reaction rate (slope of the linear phase of fluorescence increase) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular MALT1 Cleavage Assay (Western Blot)
This protocol determines the ability of a compound to inhibit MALT1 protease activity within a cellular context by monitoring the cleavage of a known MALT1 substrate, such as CYLD or RelB.
Materials:
-
MALT1-dependent cell line (e.g., ABC-DLBCL cell lines like TMD8 or OCI-Ly3)
-
Cell culture medium and supplements
-
MALT1 inhibitor compounds
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed the MALT1-dependent cells in appropriate culture vessels and allow them to grow to a suitable density.
-
Treat the cells with various concentrations of the MALT1 inhibitor (or DMSO as a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
In the last 1-2 hours of treatment, add a proteasome inhibitor (e.g., MG132) to the cell culture medium. This step is crucial to allow the accumulation of cleaved substrate fragments that are otherwise rapidly degraded.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the MALT1 substrate (e.g., anti-RelB) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the ratio of cleaved to full-length substrate, which reflects the level of MALT1 inhibition.
Conclusion
The selection of a suitable MALT1 inhibitor for research purposes depends on the specific experimental needs. This compound stands out for its high biochemical potency and allosteric mechanism of action, which confers a high degree of selectivity.[3][5] For cellular studies, its low nanomolar activity in inhibiting IL-2 secretion demonstrates excellent cell permeability and target engagement.[4] Compounds like MI-2 and C3 have been valuable as early tool compounds, though they exhibit lower biochemical potency.[4][6] More recent inhibitors such as Safimaltib (JNJ-67856633) and SGR-1505 represent advanced, potent, and selective allosteric inhibitors that are also being explored clinically.[7][8] The provided data and protocols should serve as a valuable resource for researchers to design and interpret experiments aimed at understanding the role of MALT1 in health and disease.
References
- 1. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - OAK Open Access Archive [oak.novartis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Target / Cell Line MALT1 - EUbOPEN [gateway.eubopen.org]
- 5. Chemogenomic set | EUbOPEN [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Target / Cell Line MAST1 - EUbOPEN [gateway.eubopen.org]
- 8. researchgate.net [researchgate.net]
- 9. Stabilizing inactive conformations of the paracaspase MALT1 as an effective approach to inhibit its protease activity - OAK Open Access Archive [oak.novartis.com]
- 10. eubopen.org [eubopen.org]
Confirming MALT1 On-Target Activity: A Comparative Guide to Inhibitors Using Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3] Its role as a key mediator of NF-κB signaling makes it a focal point for the development of targeted inhibitors.[1][2][3] This guide provides a comparative overview of the on-target activity of the allosteric inhibitor Nvs-malt1 and the orthosteric inhibitors MI-2 and Z-VRPR-FMK, with a focus on the application of thermal shift assays for confirming target engagement.
Introduction to MALT1 Inhibition
MALT1 possesses both scaffolding and proteolytic functions that are crucial for the activation of the NF-κB pathway downstream of antigen receptor signaling.[1] Inhibition of MALT1's proteolytic activity is a promising strategy for therapeutic intervention.[2][3] MALT1 inhibitors can be broadly categorized into two classes based on their binding mechanism:
-
Allosteric Inhibitors: These molecules, such as this compound, bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. Allosteric inhibition is often the preferred mode of action for inhibiting the MALT1 protease.[4]
-
Orthosteric Inhibitors: These inhibitors, including MI-2 and the tetrapeptide Z-VRPR-FMK, directly compete with the substrate for binding to the active site.[5][6]
MALT1 Signaling Pathway
The canonical MALT1 signaling pathway is initiated by antigen receptor stimulation, leading to the formation of the CBM signalosome complex, comprising CARMA1 (CARD11), BCL10, and MALT1. This complex formation leads to the activation of MALT1's protease function, which in turn cleaves several substrates to amplify and sustain NF-κB signaling.
Comparison of MALT1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Reported Activity |
| This compound | Allosteric | Binds to an allosteric site, inducing a conformational change that inhibits MALT1 protease activity. | Potent and selective MALT1 inhibitor.[4] |
| MI-2 | Orthosteric | Irreversibly binds to the active site of MALT1, blocking substrate access.[7][8] | GI50 values in the high-nanomolar to low-micromolar range in ABC-DLBCL cell lines.[7] Directly binds to the paracaspase domain of MALT1.[7] |
| Z-VRPR-FMK | Orthosteric | A tetrapeptide that irreversibly binds to the MALT1 active site.[9] | Selective and irreversible MALT1 inhibitor.[9] Used as a reference compound in many MALT1 activity assays.[10][11] |
Confirming On-Target Activity with Thermal Shift Assays
A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique to confirm the direct binding of a compound to its target protein.[12] The principle lies in the fact that the binding of a ligand, such as an inhibitor, often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change in melting temperature (ΔTm) is a direct measure of target engagement.
Experimental Workflow for MALT1 Thermal Shift Assay
The following diagram illustrates a typical workflow for performing a thermal shift assay to assess the binding of inhibitors to the MALT1 protein.
Detailed Experimental Protocol: MALT1 Thermal Shift Assay
This protocol is a generalized procedure based on established thermal shift assay methodologies and can be adapted for the specific MALT1 inhibitors.[12][13][14]
1. Materials and Reagents:
-
Purified recombinant MALT1 protein (e.g., paracaspase domain)
-
MALT1 inhibitors: this compound, MI-2, Z-VRPR-FMK (dissolved in DMSO)
-
Control: DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument with melt curve analysis capability
2. Procedure:
-
Prepare Reagents:
-
Dilute the purified MALT1 protein to a final concentration of 2 µM in the assay buffer.
-
Prepare a 10x working stock of SYPRO Orange dye by diluting the 5000x stock 1:500 in assay buffer.
-
Prepare serial dilutions of the MALT1 inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup (per well of a 96-well plate):
-
Add 10 µL of the 2 µM MALT1 protein solution.
-
Add 1 µL of the inhibitor dilution or DMSO control.
-
Add 9 µL of a master mix containing 7 µL of assay buffer and 2 µL of the 10x SYPRO Orange dye.
-
The final volume in each well will be 20 µL, with a final MALT1 concentration of 1 µM and a final SYPRO Orange concentration of 1x.
-
-
Thermal Denaturation:
-
Seal the 96-well plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis with the following parameters:
-
Initial hold at 25°C for 2 minutes.
-
Temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Acquire fluorescence data at each 1°C increment.
-
-
3. Data Analysis:
-
Plot Data: Plot the fluorescence intensity as a function of temperature for each well.
-
Determine Tm: The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Calculate ΔTm: The thermal shift (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the sample containing the inhibitor (ΔTm = Tm_inhibitor - Tm_DMSO). A positive ΔTm indicates stabilization of the MALT1 protein by the inhibitor.
Expected Outcomes and Interpretation
A larger positive ΔTm value generally indicates a stronger binding affinity of the inhibitor to the MALT1 protein. By comparing the ΔTm values obtained for this compound, MI-2, and Z-VRPR-FMK at the same concentrations, researchers can rank their relative on-target binding affinities. This quantitative data is invaluable for lead optimization and for validating that a compound's cellular activity is a direct result of its interaction with the intended target.
The logical relationship between inhibitor binding and the observed thermal shift is depicted below.
Conclusion
Thermal shift assays provide a robust and high-throughput method for confirming the on-target activity of MALT1 inhibitors. While direct comparative ΔTm data for this compound, MI-2, and Z-VRPR-FMK is not currently available in published literature, the experimental framework outlined in this guide provides a clear path for researchers to generate this critical data. Such information is essential for the continued development of potent and selective MALT1 inhibitors for the treatment of lymphoma and other MALT1-driven diseases.
References
- 1. MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 protease: a new therapeutic target in B lymphoma and beyond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of NVS-MALT1, an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), against related signaling pathways. The performance of this compound is compared with other known MALT1 inhibitors, supported by available experimental data.
Introduction to MALT1 Signaling
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a paracaspase. It plays a pivotal role in the activation of the transcription factor NF-κB downstream of immunoreceptors such as the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for initiating the signaling cascade that leads to the activation of IκB kinase (IKK) and subsequent NF-κB activation. The protease activity of MALT1 further amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators like A20 and CYLD. Dysregulation of MALT1 activity is implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Comparison of MALT1 Inhibitor Specificity
This compound is an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active site, inducing a conformational change that inhibits its protease activity.[1] This mechanism can offer high specificity. Several other MALT1 inhibitors have been developed with different mechanisms of action. The following tables summarize the available data on their potency and selectivity.
Table 1: Potency of MALT1 Inhibitors
| Compound | Developer/Source | Mechanism | Biochemical IC50 | Cellular IC50 (BCL10 cleavage) | Reference(s) |
| This compound | Novartis | Allosteric | Data not publicly available | Data not publicly available | [1] |
| MLT-231 | Novartis | Allosteric | 9 nM | 160 nM | [2][3] |
| MLT-943 | Novartis | Allosteric | Data not publicly available | 40 nM (IL-2 reporter) | [4][5] |
| ABBV-MALT1 | AbbVie | Allosteric | 349 nM | Data not publicly available | [6] |
| JNJ-67856633 | Janssen | Allosteric | 22.4 nM | Data not publicly available | |
| MI-2 | Multiple | Active Site (Irreversible) | ~10 µM | High-nanomolar range (growth inhibition) |
Table 2: Selectivity Profile of MALT1 Inhibitors
| Compound | Selectivity Information | Reference(s) |
| This compound | Described as a chemical probe and allosteric inhibitor, suggesting high specificity. Quantitative selectivity data is not publicly available. | [1] |
| MLT-231 | Described as a highly selective allosteric inhibitor. | [2][3] |
| MLT-943 | Displayed high selectivity against a range of proteases and other selected off-target panels. | [4][5] |
| ABBV-MALT1 | No meaningful off-target activity detected at 10 µM when tested against a panel of 177 kinases and in 55 pharmacological receptor binding assays. | |
| JNJ-67856633 | Described as a highly selective protease inhibitor. | |
| MI-2 | Showed little activity against structurally related caspases (caspase-3, -8, and -9). | |
| z-VRPR-fmk | Did not affect caspase-dependent or proteasome-dependent proteolytic activities. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
Caption: Workflow for a biochemical MALT1 inhibition assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme.
-
MALT1 assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 18 µL of MALT1 enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of a compound to inhibit MALT1 protease activity within a cellular context by measuring the cleavage of its endogenous substrates.
Protocol:
-
Cell Culture and Treatment:
-
Culture a MALT1-dependent cell line (e.g., ABC-DLBCL cell line OCI-Ly10) in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO for a specified time (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-CYLD, anti-BCL10) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of cleaved to full-length substrate.
-
Logical Relationship of MALT1's Dual Functions
MALT1 possesses both scaffolding and proteolytic functions, both of which are crucial for robust NF-κB activation. Allosteric inhibitors like this compound specifically target the protease activity.
Caption: Dual functions of MALT1 and the target of this compound.
Conclusion
This compound, as part of a class of highly selective allosteric MALT1 inhibitors developed by Novartis, is expected to exhibit a favorable specificity profile, minimizing off-target effects. While direct comparative quantitative data for this compound is limited in the public domain, the high selectivity reported for closely related compounds from the same developer and other allosteric MALT1 inhibitors from different developers suggests a promising therapeutic window. The provided experimental protocols offer a framework for researchers to independently assess the specificity and potency of this compound and other MALT1 inhibitors in their own experimental settings. The unique allosteric mechanism of this compound holds the potential for a highly specific therapeutic intervention in MALT1-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLT-231 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLT-943 (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating MALT1 Inhibitors in Combination Therapy for Synergistic Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the landscape of cancer treatment. One such promising target is the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key enzyme in the NF-κB signaling pathway, which is crucial for the survival and proliferation of various cancer cells, particularly B-cell lymphomas.[1][2][3][4][5] This guide provides a comparative overview of the preclinical evaluation of MALT1 inhibitors, with a focus on their synergistic antitumor activity when used in combination with other targeted agents. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
MALT1 Inhibition: A Viable Therapeutic Strategy
MALT1, a paracaspase, plays a dual role as a scaffold and a protease in the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB activation downstream of the B-cell receptor (BCR).[5][6] In several hematological malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, leading to chronic NF-κB signaling and tumor cell survival.[1][7][8][9] Pharmacological inhibition of MALT1's protease activity has been shown to effectively shut down this signaling, leading to cell cycle arrest and reduced viability of cancer cells.[2][10]
Combination Therapies: Enhancing Antitumor Efficacy
To overcome potential resistance and enhance therapeutic efficacy, MALT1 inhibitors are being explored in combination with other targeted agents. Preclinical studies have demonstrated significant synergistic effects, particularly with BCL2 inhibitors and Bruton's tyrosine kinase (BTK) inhibitors.
MALT1 and BCL2 Inhibition: A Synergistic Duo
The rationale for combining MALT1 and BCL2 inhibitors lies in their convergent impact on cancer cell survival pathways. Inhibition of MALT1 leads to the downregulation of pro-survival NF-κB target genes, including BCL-XL and BCL2-A1.[10] This creates a heightened dependency on the anti-apoptotic protein BCL2 for survival, making the cancer cells more susceptible to BCL2 inhibitors like venetoclax.[1][7][8][11]
Experimental Data Summary: MALT1i (ABBV-MALT1) and BCL2i (Venetoclax) in ABC-DLBCL Models
| Parameter | Monotherapy (ABBV-MALT1) | Monotherapy (Venetoclax) | Combination Therapy | Reference |
| Cell Viability | Potent inhibition of cell growth in ABC-DLBCL preclinical models.[1][7][8] | Moderate effect | Synergistic cell killing of B-cell tumors in vitro.[2] | [1][2][7][8] |
| Tumor Growth (Xenograft Models) | Significant tumor growth inhibition.[1][7][8][10] | Moderate tumor growth inhibition | Dramatic and durable tumor regression in vivo.[1][2][7][8] | [1][2][7][8][10] |
| Efficacy in ABC-DLBCL Models | Effective in 87.5% of models evaluated.[12] | Data not specified | Effective in 75% of models evaluated in combination.[12] | [12] |
MALT1 and BTK Inhibition: Overcoming Resistance
BTK is another critical component of the BCR signaling pathway, acting upstream of the CBM complex.[13] While BTK inhibitors like ibrutinib have shown clinical success, resistance can emerge through mutations in BTK or downstream signaling components.[14][15] MALT1 inhibition offers a strategy to overcome this resistance by targeting a downstream node in the same pathway.[14] Combining BTK and MALT1 inhibitors can lead to a more profound and durable blockade of NF-κB signaling.[15][16]
Experimental Data Summary: MALT1i and BTKi in B-Cell Malignancy Models
| Parameter | Monotherapy (MALT1i) | Monotherapy (BTKi) | Combination Therapy | Reference |
| Cell Viability (Ibrutinib-resistant MCL cells) | Dramatic defects in cell growth.[14] | Limited effect in resistant cells.[14] | Potent anti-MCL activity.[14] | [14] |
| Tumor Growth (Ibrutinib-resistant PDX model) | Moderate tumor growth inhibition.[14] | Limited effect.[14] | Dramatically inhibited tumor growth.[14] | [14] |
| MALT1 Cleavage Activity | Impaired cleavage.[15] | Impaired cleavage.[15] | Additively impaired cleavage activity.[15] | [15] |
| NF-κB Pro-survival Factor Expression | Decreased expression.[15] | Decreased expression.[15] | Additively decreased expression.[15] | [15] |
Signaling Pathways and Experimental Workflow
To visualize the interplay of these targeted therapies, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for evaluating combination therapies.
Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention for MALT1, BTK, and BCL2 inhibitors.
Caption: General experimental workflow for evaluating the synergistic antitumor activity of combination therapies.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between studies. However, based on the literature, a general methodology for key experiments can be outlined.
In Vitro Cell-Based Assays
-
Cell Lines: Activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8) and germinal center B-cell like (GCB) DLBCL cell lines are commonly used.[12]
-
Drug Treatment: Cells are treated with a MALT1 inhibitor (e.g., ABBV-MALT1), a combination agent (e.g., venetoclax or a BTK inhibitor), or the combination of both at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Assay (e.g., MTS/CellTiter-Glo): After a set incubation period (e.g., 72 hours), cell viability is assessed to determine the IC50 values and the synergistic effects of the drug combination, often calculated using the combination index (CI).
-
Apoptosis Assay (e.g., Annexin V/PI Staining): To quantify apoptosis, cells are treated for a specified time (e.g., 48 hours) and then stained with Annexin V and propidium iodide (PI) followed by flow cytometry analysis.
-
Western Blot Analysis: To investigate the mechanism of action, protein lysates from treated cells are subjected to Western blotting to analyze the levels of key signaling proteins (e.g., cleaved RELB, phosphorylated IκBα, BCL2 family proteins).
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are typically used.
-
Tumor Implantation: Human B-cell lymphoma cell lines or patient-derived tumor fragments are implanted subcutaneously.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, MALT1 inhibitor alone, combination agent alone, and the combination. Drugs are administered orally or via other appropriate routes at specified doses and schedules (e.g., daily or twice daily).[14]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse survival and body weight are also monitored to assess efficacy and toxicity.[14]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling effects via immunohistochemistry or Western blotting.
Conclusion
The preclinical data strongly support the therapeutic potential of MALT1 inhibitors in combination with other targeted agents, such as BCL2 and BTK inhibitors, for the treatment of B-cell malignancies. The synergistic antitumor activity observed in both in vitro and in vivo models highlights a promising path for developing more effective and durable cancer therapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients. This guide provides a foundational understanding for researchers and drug developers to build upon in their efforts to advance novel cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. MALT1 [stage.abbviescience.com]
- 4. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 12. Combining MALT1 and BCL2 inhibitors could block B-cell lymphomas | BioWorld [bioworld.com]
- 13. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 14. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial BTK and MALT1 inhibition augments killing of CD79 mutant diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dissecting MALT1-Dependent Signaling: A Comparative Guide to NVS-MALT1 and Other Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVS-MALT1, a chemical probe and allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with other available tools for dissecting MALT1-dependent signaling pathways. MALT1 is a key mediator of NF-κB activation and a critical player in both innate and adaptive immunity, making it a significant target for research and drug development in oncology and autoimmune diseases.
Introduction to MALT1 Signaling
MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[1] Upon cellular stimulation, MALT1 forms the CBM signalosome complex with CARMA (CARD-containing MAGUK protein) and BCL10 (B-cell lymphoma 10). This complex is essential for the activation of the IκB kinase (IKK) complex, leading to the activation of the canonical NF-κB pathway. Furthermore, the proteolytic activity of MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.
This compound: An Allosteric Inhibitor for Probing MALT1 Function
This compound is a chemical probe that functions as an allosteric inhibitor of MALT1.[2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. This mode of action can offer higher specificity and a different pharmacological profile compared to active site inhibitors. While specific quantitative data on the potency (IC50) of this compound is not publicly available, its utility lies in its distinct mechanism for studying MALT1 function.
Comparison of Tools for MALT1 Signaling Dissection
The following table summarizes the key features of this compound and compares it with other commonly used tools for investigating MALT1-dependent signaling.
| Tool | Type | Mechanism of Action | IC50 (MALT1) | Key Features & Considerations |
| This compound | Small Molecule | Allosteric Inhibitor | Not Available | High specificity due to allosteric binding; useful for studying conformational regulation of MALT1.[2] |
| MI-2 | Small Molecule | Irreversible Inhibitor | ~5.84 µM | Covalently binds to the active site; potent inhibitor of MALT1 protease function. |
| Mepazine | Small Molecule | Reversible, Non-competitive Inhibitor | ~0.42 - 0.83 µM | A phenothiazine derivative; also exhibits off-target effects on other cellular processes. |
| Z-VRPR-FMK | Peptide | Irreversible Inhibitor | Not Available (potent) | Peptide-based, highly selective for MALT1 active site; may have limited cell permeability. |
| siRNA/shRNA | Genetic Tool | mRNA degradation | N/A | Specific knockdown of MALT1 expression; allows for studying the long-term effects of MALT1 loss. |
| CRISPR/Cas9 | Genetic Tool | Gene knockout | N/A | Complete and permanent loss of MALT1 function; useful for definitive functional studies. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize MALT1 inhibitors and dissect MALT1 signaling are provided below.
MALT1 Substrate Cleavage Assay
This assay directly measures the proteolytic activity of MALT1 by monitoring the cleavage of a specific substrate.
Materials:
-
Cell lysate containing active MALT1
-
MALT1 inhibitor (e.g., this compound, MI-2)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% glycerol, 5 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare cell lysates from cells with activated MALT1 (e.g., activated B-cell like diffuse large B-cell lymphoma - ABC-DLBCL - cell lines).
-
Pre-incubate the cell lysate with varying concentrations of the MALT1 inhibitor or vehicle control for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MALT1.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB Reporter Assay
This assay assesses the impact of MALT1 inhibition on the downstream NF-κB signaling pathway.
Materials:
-
Cells co-transfected with an NF-κB-luciferase reporter construct and a constitutively active MALT1 construct (or stimulated to activate MALT1).
-
MALT1 inhibitor (e.g., this compound, MI-2).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well white microplate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the MALT1 inhibitor or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Determine the effect of the inhibitor on NF-κB activity by comparing the luciferase activity in treated versus untreated cells.
Cell Viability Assay
This assay evaluates the effect of MALT1 inhibition on the survival and proliferation of MALT1-dependent cancer cells.
Materials:
-
MALT1-dependent cell line (e.g., ABC-DLBCL cells).
-
MALT1 inhibitor (e.g., this compound, MI-2).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well clear or white microplate.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of the MALT1 inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing MALT1 Signaling and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the MALT1 signaling pathway, the experimental workflow for its dissection, and a logical comparison of the available tools.
Caption: MALT1-dependent NF-κB signaling pathway.
Caption: Workflow for dissecting MALT1 signaling.
Caption: Logical comparison of MALT1 dissection tools.
References
A Comparative Analysis: Nvs-malt1 Against a New Wave of MALT1 Degraders in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric MALT1 inhibitor, Nvs-malt1, against recently developed MALT1-targeting degraders. This analysis is supported by experimental data from preclinical studies, offering insights into their respective mechanisms and potential therapeutic efficacy.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2] Its dual role as a scaffold protein and a protease in the NF-κB signaling pathway makes it a compelling molecule for therapeutic intervention.[3] While inhibitors like this compound have been developed to block its protease activity, a new class of molecules, MALT1 degraders, aims to eliminate the MALT1 protein entirely. This guide benchmarks the performance of this compound against these novel degraders, presenting key data and experimental methodologies.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for the MALT1 inhibitor this compound and newly developed MALT1 degraders, ZE66-0205 and PS-II-115. Due to the limited publicly available quantitative performance data for this compound in lymphoma cell lines, data for the well-characterized MALT1 inhibitor MI-2 is included as a representative benchmark for MALT1 inhibitors.
| Compound | Mechanism of Action | Cell Line | IC50 / GI50 | EC50 | Degradation (%) | Reference |
| MI-2 (Inhibitor Benchmark) | MALT1 Protease Inhibitor | HBL-1 | 0.2 µM (GI50) | - | Not Applicable | [4] |
| TMD8 | 0.5 µM (GI50) | - | Not Applicable | [4] | ||
| OCI-Ly3 | 0.4 µM (GI50) | - | Not Applicable | [4] | ||
| OCI-Ly10 | 0.4 µM (GI50) | - | Not Applicable | [4] | ||
| This compound | Allosteric MALT1 Inhibitor | U2OS | Used at 10 µM | - | Not Applicable | [5] |
| ZE66-0205 | MALT1 Degrader | TMD8 | 38 nM (IC50) | - | >92% after 15h (in hPBMCs) | [1] |
| Jurkat | - | 9 nM (EC50) | >92% after 15h (in hPBMCs) | [1] | ||
| OCI-Ly3 | - | - | Complete at 50, 500, 5000 nM (48h) | [1] | ||
| PS-II-115 | MALT1 Degrader | OCI-Ly3 | - | - | 73.94% at 10 µM (24h) | [6] |
| Raji (reporter assay) | 1.203 µM (IC50) | - | Not Applicable | [6] |
Table 1: In Vitro Performance Comparison. This table highlights the half-maximal inhibitory concentration (IC50) for protease activity, growth inhibition (GI50), half-maximal effective concentration (EC50) for functional assays, and the extent of MALT1 protein degradation.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| ZE66-0205 | OCI-Ly3 disseminated xenograft mice | 10 mg/kg | Extended survival rates compared to an allosteric MALT1 inhibitor. | [1] |
| Humanized cereblon mice | 10 and 50 mg/kg (4 days) | Dose-dependent MALT1 degradation. | [1] |
Table 2: In Vivo Performance of MALT1 Degrader ZE66-0205. This table summarizes the in vivo experimental design and key outcomes for the MALT1 degrader ZE66-0205.
Signaling Pathways and Experimental Workflows
To understand the context of MALT1-targeted therapies, it is crucial to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
References
- 1. New MALT1 degrader shows potent activity in preclinical lymphoma models | BioWorld [bioworld.com]
- 2. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of NVS-MALT1: A Procedural Guide
Researchers and drug development professionals handling NVS-MALT1, a MALT1 allosteric inhibitor, must adhere to stringent disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring safety and compliance in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is of paramount importance.[4] When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4] An accessible safety shower and eyewash station are essential in the handling area.[4]
Quantitative Data Summary
For optimal stability and safety, this compound should be stored under specific conditions as outlined in the table below.
| Form | Storage Temperature |
| Powder | -20°C |
| In solvent | -80°C |
| Data sourced from the this compound Safety Data Sheet.[4] |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[4] The following steps outline the process for laboratory personnel to safely manage and prepare this compound waste for collection by a certified hazardous waste contractor.
1. Waste Segregation and Collection:
-
Designated Waste Container: Dedicate a specific, clearly labeled, and chemically resistant container for all this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials from spills.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound," its concentration (if in solution), and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Storage of Waste:
-
Secure Containment: Ensure the waste container is always securely sealed when not in use to prevent spills or volatilization.[4]
-
Secondary Containment: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[4] The storage area should have secondary containment to capture any potential leaks.
-
Incompatible Materials: Keep this compound waste away from strong acids/alkalis and strong oxidizing/reducing agents.[4]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Containment: Prevent further leakage or spillage and ensure the material does not enter drains or water courses.[4]
-
Cleanup: Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4] Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Waste Collection: All contaminated cleaning materials must be collected and placed in the designated hazardous waste container for this compound.[4]
4. Final Disposal:
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer.
-
Arrange for Pickup: The EHS office will arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Regulatory Compliance: Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nvs-malt1
Essential protocols for the safe handling, use, and disposal of the potent MALT1 inhibitor, Nvs-malt1, designed to ensure the safety of laboratory personnel and the integrity of research.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a potent compound, it should be handled with the same precautions as other cytotoxic agents to minimize the risk of exposure through skin contact, inhalation, or ingestion[2][3][4]. The following table summarizes the required personal protective equipment (PPE) and handling procedures.
| Procedure | Personal Protective Equipment (PPE) & Handling Guidelines |
| Preparation & Handling | Primary Engineering Control: All handling of this compound powder and solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust[1][5]. Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Gloves should have a long cuff to be tucked over the sleeve of the lab coat[6][7]. Inspect gloves for any defects before use and change them immediately if contaminated. Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory[5]. A full-face shield should be worn if there is a significant risk of splashing[6]. Lab Coat: A dedicated, long-sleeved lab coat with elastic cuffs is required. This coat should not be worn outside of the designated work area[5]. Respiratory Protection: If there is a risk of generating airborne powder or aerosols that cannot be contained by engineering controls, a fit-tested N95 or higher-rated respirator is required[6]. |
| Storage | Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1]. The storage area should be clearly labeled with a "Potent Compound" warning sign. |
| Spill Response | In case of a spill, evacuate the area and prevent others from entering. Wear the full PPE described above, including respiratory protection. Cover liquid spills with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent material to avoid raising dust. Collect all contaminated materials into a designated, sealed hazardous waste container[1][2][8]. Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution followed by alcohol[1][8]. |
Operational and Disposal Plan
A clear workflow for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Caption: Workflow for safe handling and disposal of this compound.
Waste Disposal Procedure:
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash. This includes used PPE, pipette tips, tubes, and any absorbent materials from spill clean-up.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Potent Compound Waste".
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash[1].
Mechanism of Action: MALT1 Signaling Pathway
This compound is an allosteric inhibitor of MALT1, a key protein in the activation of the NF-κB signaling pathway, which is crucial for the proliferation and survival of certain types of lymphocytes and lymphoma cells[6][8][9][10][11]. MALT1 is part of the CARD11-BCL10-MALT1 (CBM) signaling complex[1][7]. Upon activation of B-cell or T-cell receptors, this complex assembles and MALT1's protease activity is triggered, leading to the activation of NF-κB[9][12]. By inhibiting MALT1, this compound blocks this signaling cascade.
Caption: this compound inhibits the MALT1-dependent NF-κB signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
